molecular formula C10H6 B7766942 1,4-Diethynylbenzene CAS No. 30700-96-0

1,4-Diethynylbenzene

Cat. No.: B7766942
CAS No.: 30700-96-0
M. Wt: 126.15 g/mol
InChI Key: MVLGANVFCMOJHR-UHFFFAOYSA-N
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Description

1,4-Diethynylbenzene (CAS 935-14-8) is a high-value organic compound with the molecular formula C₁₀H₆, recognized for its two terminal ethynyl groups on a para-substituted benzene ring . This structure makes it a versatile and critical building block in materials science and catalysis research. It is widely employed in the synthesis of linear conjugated polymers via reactions such as the Sonogashira-Hagihara cross-coupling polycondensation . Researchers utilize this compound to create advanced polymeric frameworks that function as highly efficient photocatalysts for visible-light-driven hydrogen production, with studies demonstrating hydrogen evolution rates up to 180.7 μmol/h . Furthermore, it serves as a fundamental precursor in the bottom-up synthesis of novel carbon-based two-dimensional materials, including phosphonitrilic-derived graphynes, which are investigated for their exceptional properties in applications such as greenhouse gas adsorption . The compound is also pivotal in developing heat-resistant polymers, microporous materials, and for use in polymer-analogous "click" modification reactions due to its reactive ethynyl side groups . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-diethynylbenzene
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InChI

InChI=1S/C10H6/c1-3-9-5-7-10(4-2)8-6-9/h1-2,5-8H
Source PubChem
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InChI Key

MVLGANVFCMOJHR-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C#CC1=CC=C(C=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H6
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Related CAS

26713-43-9
Record name Benzene, 1,4-diethynyl-, homopolymer
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DSSTOX Substance ID

DTXSID40918397
Record name 1,4-Diethynylbenzene
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Molecular Weight

126.15 g/mol
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CAS No.

935-14-8, 30700-96-0
Record name 1,4-Diethynylbenzene
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Record name Benzene, 1,4-diethynyl-
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Record name Benzene, diethynyl-
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Foundational & Exploratory

Synthesis of 1,4-Diethynylbenzene from 1,4-Diiodobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust and high-yielding two-step synthesis of 1,4-diethynylbenzene (B1207667) from the readily available starting material, 1,4-diiodobenzene (B128391). The synthesis proceeds via a Sonogashira coupling reaction to form a protected intermediate, 1,4-bis(trimethylsilylethynyl)benzene, followed by a straightforward deprotection to yield the final product. This guide provides detailed experimental protocols, quantitative data, and a visual representation of the workflow to support researchers in the successful execution of this important transformation. This compound is a key building block in the synthesis of various functional materials, including conjugated polymers, molecular wires, and organic electronic devices.

I. Reaction Overview

The synthesis is comprised of two primary experimental stages:

  • Sonogashira Coupling: A palladium- and copper-catalyzed cross-coupling reaction between 1,4-diiodobenzene and (trimethylsilyl)acetylene to form 1,4-bis(trimethylsilylethynyl)benzene. The trimethylsilyl (B98337) (TMS) group serves as a protecting group for the terminal alkyne.

  • Deprotection: Removal of the TMS protecting groups from 1,4-bis(trimethylsilylethynyl)benzene using a mild base to afford the final product, this compound.

II. Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Deprotection Reactants 1,4-Diiodobenzene (Trimethylsilyl)acetylene Reaction_1 Reaction at 50°C for 24h Reactants->Reaction_1 Add Catalysts Pd(PPh3)4 CuI Catalysts->Reaction_1 Add Solvents Toluene (B28343) Diisopropylamine (B44863) Solvents->Reaction_1 Dissolve in Workup_1 Filtration Aqueous Workup Column Chromatography Reaction_1->Workup_1 Process Intermediate 1,4-Bis(trimethylsilylethynyl)benzene Workup_1->Intermediate Isolate Intermediate_2 1,4-Bis(trimethylsilylethynyl)benzene Reaction_2 Reaction at RT for 1h Intermediate_2->Reaction_2 Dissolve Reagent K2CO3 Reagent->Reaction_2 Add Solvents_2 THF Methanol (B129727) Solvents_2->Reaction_2 In Workup_2 Aqueous Workup Column Chromatography Reaction_2->Workup_2 Process Final_Product This compound Workup_2->Final_Product Isolate

Figure 1: Experimental workflow for the synthesis of this compound.

III. Quantitative Data Summary

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Sonogashira Coupling of 1,4-Diiodobenzene

ParameterValueReference
Reactants
1,4-Diiodobenzene3.0 mmol (990.0 mg)[1]
(Trimethylsilyl)acetylene7.5 mmol (1.04 mL)[1]
Catalysts
Pd(PPh₃)₄0.30 mmol (346.6 mg)[1]
CuI0.30 mmol (57.1 mg)[1]
Solvents
Toluene25 mL[1]
Diisopropylamine6 mL[1]
Reaction Conditions
Temperature50 °C[1]
Time24 hours[1]
Product
1,4-Bis(trimethylsilylethynyl)benzene754 mg[1]
Yield 93% [1]

Table 2: Deprotection of 1,4-Bis(trimethylsilylethynyl)benzene

ParameterValueReference
Reactant
1,4-Bis(trimethylsilylethynyl)benzene2.7 mmol (730.4 mg)[1]
Reagent
K₂CO₃27.0 mmol (3.73 g)[1]
Solvents
Tetrahydrofuran (THF)15 mL[1]
Methanol (MeOH)15 mL[1]
Reaction Conditions
TemperatureRoom Temperature[1]
Time1 hour[1]
Product
This compound313 mg[1]
Yield 92% [1]

IV. Detailed Experimental Protocols

A. Step 1: Synthesis of 1,4-Bis(trimethylsilylethynyl)benzene via Sonogashira Coupling

This procedure is adapted from a reported synthesis.[1]

Materials:

  • 1,4-Diiodobenzene (990.0 mg, 3.0 mmol)

  • (Trimethylsilyl)acetylene (1.04 mL, 7.5 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (346.6 mg, 0.30 mmol)

  • Copper(I) iodide (CuI) (57.1 mg, 0.30 mmol)

  • Toluene (25 mL)

  • Diisopropylamine (6 mL)

  • Ethyl acetate (B1210297) (AcOEt)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Silica (B1680970) gel for column chromatography

  • Hexane

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a reaction flask, add 1,4-diiodobenzene (990.0 mg, 3.0 mmol), Pd(PPh₃)₄ (346.6 mg, 0.30 mmol), and CuI (57.1 mg, 0.30 mmol).

  • Add toluene (25 mL) and diisopropylamine (6 mL) to the flask.

  • To the resulting mixture, add (trimethylsilyl)acetylene (1.04 mL, 7.5 mmol).

  • Heat the reaction mixture at 50 °C for 24 hours.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove any insoluble material.

  • Pour the filtrate into a saturated aqueous NH₄Cl solution.

  • Perform a standard aqueous workup by extracting with ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel using a hexane/CH₂Cl₂ (8/1) eluent system to afford pure 1,4-bis(trimethylsilylethynyl)benzene.[1]

B. Step 2: Synthesis of this compound via Deprotection

This procedure details the removal of the trimethylsilyl protecting groups.[1]

Materials:

  • 1,4-Bis(trimethylsilylethynyl)benzene (730.4 mg, 2.7 mmol)

  • Potassium carbonate (K₂CO₃) (3.73 g, 27.0 mmol)

  • Tetrahydrofuran (THF) (15 mL)

  • Methanol (MeOH) (15 mL)

  • Ethyl acetate (AcOEt)

  • Water

  • Silica gel for column chromatography

  • Hexane

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve 1,4-bis(trimethylsilylethynyl)benzene (730.4 mg, 2.7 mmol) in a mixture of THF (15 mL) and MeOH (15 mL) in a reaction flask.

  • Add potassium carbonate (3.73 g, 27.0 mmol) to the solution.

  • Stir the mixture at room temperature for 1 hour.

  • Upon completion of the reaction, perform a standard aqueous workup by adding water and extracting with ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel using a hexane/CH₂Cl₂ (8/1) eluent system to yield the desired this compound.[1] A similar deprotection using potassium carbonate in methanol has also been reported to proceed effectively at room temperature.[2]

V. Conclusion

This guide provides a comprehensive and detailed methodology for the synthesis of this compound from 1,4-diiodobenzene. The two-step process, involving a high-yielding Sonogashira coupling followed by an efficient deprotection, offers a reliable route to this valuable chemical intermediate. The provided quantitative data and experimental protocols are intended to enable researchers to replicate this synthesis with a high degree of success.

References

Sonogashira Coupling of 1,4-Diethynylbenzene: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Sonogashira cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide. This reaction has found extensive application in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1] For bifunctional molecules such as 1,4-diethynylbenzene (B1207667), the Sonogashira coupling opens the door to the creation of conjugated oligomers and polymers, like oligo(p-phenyleneethynylene)s (OPEs) and poly(p-phenyleneethynylene)s (PPEs). These materials are of significant interest due to their unique photophysical and electronic properties.

This technical guide provides a comprehensive overview of the Sonogashira coupling reaction as it pertains to this compound, offering detailed experimental protocols, a comparative analysis of reaction conditions, and insights into controlling the reaction to achieve desired products, from simple coupled molecules to well-defined oligomers.

Core Reaction Principles

The Sonogashira reaction typically employs a dual-catalyst system comprising a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[2] The palladium catalyst facilitates the oxidative addition of the aryl halide and the reductive elimination of the final product, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

However, to circumvent issues associated with the copper co-catalyst, such as the promotion of alkyne homocoupling (Glaser coupling), copper-free Sonogashira protocols have been developed and are often preferred.[3][4] These systems typically require a different choice of base and may employ more specialized phosphine (B1218219) ligands to facilitate the catalytic cycle.

Reaction Parameters and Optimization

The success of the Sonogashira coupling of this compound is highly dependent on the careful selection and optimization of several key reaction parameters. Due to the bifunctional nature of this compound, a primary challenge is controlling the extent of reaction to avoid the formation of insoluble polymers and to selectively obtain either the mono- or di-substituted product, or controlled oligomers.

Table 1: Comparison of Key Reaction Parameters for Sonogashira Coupling
ParameterPd/Cu-Catalyzed SystemCopper-Free SystemConsiderations for this compound
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄Pd(OAc)₂, Pd₂(dba)₃ with a phosphine ligandCatalyst loading is critical to balance reaction rate and side reactions.
Copper Co-catalyst CuINoneOmission prevents Glaser homocoupling of this compound.
Base Amine bases (e.g., NEt₃, i-Pr₂NH)Inorganic bases (e.g., Cs₂CO₃, K₂CO₃, TBAF) or hindered organic basesThe choice of base can significantly impact the reaction rate and yield.
Solvent THF, Toluene (B28343), DMF, Amine (as solvent)Dioxane, Acetonitrile, THF, TolueneSolvent choice affects the solubility of reactants and the growing oligomer/polymer chain.
Temperature Room temperature to 80 °CRoom temperature to 100 °CHigher temperatures can promote side reactions and catalyst decomposition.
Atmosphere Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)Essential to prevent oxidative degradation of the catalyst and reagents.

Experimental Protocols

The following protocols provide detailed methodologies for performing Sonogashira coupling reactions with this compound.

Protocol 1: Classic Pd/Cu-Catalyzed Sonogashira Coupling for Polymerization

This protocol is a general guideline for the polymerization of this compound with a diiodoaryl compound.

Materials:

  • This compound (1.0 eq)

  • 1,4-Diiodo-2,5-dialkoxybenzene (1.0 eq)

  • PdCl₂(PPh₃)₂ (0.02 eq)

  • Copper(I) iodide (CuI) (0.04 eq)

  • Triphenylphosphine (PPh₃) (0.08 eq)

  • Anhydrous Toluene

  • Diisopropylamine (B44863) (DIPA)

Procedure:

  • To a dry Schlenk flask maintained under an argon atmosphere, add this compound, 1,4-diiodo-2,5-dialkoxybenzene, PdCl₂(PPh₃)₂, CuI, and PPh₃.

  • Add anhydrous toluene and diisopropylamine (typically in a 3:1 to 5:1 ratio of toluene to DIPA).

  • Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the complete removal of oxygen.[5]

  • Heat the reaction mixture to 70-80 °C with vigorous stirring.

  • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by a suitable technique such as GPC. The reaction is typically complete within 24-48 hours.[5]

  • After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a large volume of methanol (B129727).

  • Filter the polymer and wash it sequentially with methanol and acetone (B3395972) to remove any residual catalyst and unreacted monomers.

  • For further purification, dissolve the polymer in a minimal amount of a suitable solvent (e.g., chloroform (B151607) or THF) and re-precipitate it into methanol.

  • Dry the final polymer under vacuum to a constant weight.

Protocol 2: Copper-Free Sonogashira Coupling for Discrete Oligomer Synthesis

This protocol outlines a copper- and amine-free approach, which is particularly useful for cleaner reactions and is adaptable for the synthesis of discrete molecules. To control the reaction and prevent polymerization, a stepwise approach using a mono-protected this compound derivative is often employed.

Materials:

  • Aryl iodide or bromide (1.0 eq)

  • Mono-trimethylsilyl (TMS) protected this compound (1.1 eq)

  • Pd(CH₃CN)₂Cl₂ (0.5 mol %)

  • cataCXium A (1 mol %)

  • Cs₂CO₃ (2.0 eq)

  • Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add the aryl halide, Pd(CH₃CN)₂Cl₂, cataCXium A, and Cs₂CO₃.

  • Add anhydrous 2-MeTHF, followed by the mono-TMS-protected this compound.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 24-48 hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

  • The TMS protecting group can then be selectively removed using a mild base such as K₂CO₃ in methanol to yield the terminal alkyne, which can be used in a subsequent Sonogashira coupling step to build longer, monodisperse oligomers.

Data Presentation

Table 2: Representative Reaction Conditions and Yields for Sonogashira Coupling of Aryl Halides with Terminal Alkynes
EntryAryl HalideAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
11-IodobenzenePhenylacetylenePdCl₂(PPh₃)₂ / CuINEt₃THFRT6>95
21-BromobenzenePhenylacetylenePdCl₂(PPh₃)₂ / CuIi-Pr₂NHToluene702485
31-IodobenzenePhenylacetylenePd(CH₃CN)₂Cl₂ / cataCXium ACs₂CO₃2-MeTHFRT4892[6]
41-BromobenzenePhenylacetylene[DTBNpP]Pd(crotyl)ClTMPDMSORT297[7]

Note: Yields are for monofunctional reactants and serve as a general guide. Reactions with this compound will have different outcomes depending on stoichiometry and the desired product (mono-adduct, di-adduct, or polymer).

Mandatory Visualizations

Reaction Mechanism and Experimental Workflows

Sonogashira_Mechanism cluster_Pd_cycle Palladium Catalytic Cycle cluster_Cu_cycle Copper Co-catalyst Cycle Pd0 Pd(0)L₂ Pd_complex R¹-Pd(II)(X)L₂ Pd0->Pd_complex Oxidative Addition (R¹-X) Pd_alkynyl R¹-Pd(II)(C≡CR²)L₂ Pd_complex->Pd_alkynyl Transmetalation Pd_alkynyl->Pd0 Reductive Elimination (R¹-C≡CR²) CuX Cu(I)X Cu_alkynyl Cu(I)C≡CR² CuX->Cu_alkynyl Deprotonation Cu_alkynyl->Pd_complex Transmetalation Alkyne H-C≡CR² Alkyne->Cu_alkynyl Base Base Base->Cu_alkynyl

Caption: Catalytic cycles of the Pd/Cu-catalyzed Sonogashira coupling reaction.

Experimental_Workflow start Reactant Preparation (this compound, Aryl Halide, Catalysts, Base, Solvent) setup Reaction Setup (Inert Atmosphere) start->setup reaction Sonogashira Coupling Reaction (Stirring at specified temperature) setup->reaction monitoring Reaction Monitoring (TLC, GC, LC-MS) reaction->monitoring workup Aqueous Workup (Quenching, Extraction) reaction->workup Upon completion monitoring->reaction purification Purification (Column Chromatography, Recrystallization/Precipitation) workup->purification characterization Product Characterization (NMR, MS, IR, etc.) purification->characterization end Final Product characterization->end

Caption: General experimental workflow for the Sonogashira coupling reaction.

Logical_Relationships cluster_input Input Parameters cluster_output Reaction Outcome Stoichiometry Stoichiometry (Alkyne:Halide ratio) Product_Type Product Type (Mono/Di-adduct, Oligomer, Polymer) Stoichiometry->Product_Type Catalyst Catalyst System (Pd/Cu vs. Cu-free) Yield Yield Catalyst->Yield Purity Purity / Side Products Catalyst->Purity Conditions Reaction Conditions (Temp, Time, Conc.) Conditions->Product_Type Conditions->Yield Protecting_Group Use of Protecting Groups Protecting_Group->Product_Type Solubility Product Solubility Product_Type->Solubility

Caption: Logical relationships of reaction parameters influencing the outcome.

Conclusion

The Sonogashira coupling of this compound is a cornerstone reaction for the synthesis of advanced materials and complex organic molecules. A thorough understanding of the reaction mechanism and the influence of various parameters is crucial for achieving the desired products, whether they be simple diarylalkynes, monodisperse oligomers, or high molecular weight polymers. For researchers in drug development, the ability to construct rigid, conjugated linkers through this methodology offers exciting possibilities for the design of novel therapeutic agents. The choice between a classic Pd/Cu-catalyzed system and a modern copper-free approach will depend on the specific synthetic goals, with the latter often providing a cleaner and more controlled reaction profile. The strategic use of protecting groups remains the most effective method for the synthesis of well-defined, monodisperse oligo(p-phenyleneethynylene)s.

References

Spectroscopic Characterization of 1,4-Diethynylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 1,4-diethynylbenzene (B1207667), a key building block in the synthesis of advanced materials and potential pharmaceutical scaffolds. This document details the experimental protocols and summarizes the key quantitative data obtained from various spectroscopic techniques, offering a valuable resource for researchers in organic synthesis, materials science, and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

Experimental Protocol:

A solution of this compound (approximately 0.032 g) is prepared in 0.5 mL of deuterated chloroform (B151607) (CDCl₃). The spectrum is recorded on a 300 MHz NMR spectrometer at room temperature. Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).

Quantitative Data:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.44s4HAromatic protons (C₆H₄)
3.17s2HAcetylenic protons (C≡C-H)
¹³C NMR Spectroscopy

Experimental Protocol:

A solution of this compound is prepared in deuterated chloroform (CDCl₃). The spectrum is recorded on a 50 MHz or 125 MHz NMR spectrometer with broadband proton decoupling. Chemical shifts are referenced to the solvent peak (CDCl₃ at δ = 77.16 ppm).

Quantitative Data:

Chemical Shift (δ) ppmAssignment
132.5Aromatic carbons (C-H)
122.9Quaternary aromatic carbons (C-C≡)
83.5Acetylenic carbon (C≡C-H)
79.1Acetylenic carbon (C-C≡H)

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and vibrational modes present in this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Experimental Protocol:

A solid sample of this compound is finely ground and mixed with potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet. The FT-IR spectrum is recorded in the range of 4000-400 cm⁻¹ using a Bruker Tensor 27 FT-IR spectrometer or a similar instrument.[1] Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol and placing the mull between two KBr plates.

Key Vibrational Frequencies:

Wavenumber (cm⁻¹)Vibrational Mode
~3300≡C-H stretch
~2100C≡C stretch
~1500-1600C=C aromatic stretch
~830C-H out-of-plane bend (para-disubstituted benzene)
Raman Spectroscopy

Experimental Protocol:

A solid sample of this compound is placed on a microscope slide. The Raman spectrum is obtained using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer with a laser excitation wavelength of 532 nm.[1][2] The scattered light is collected in a backscattering geometry. This compound is noted to be a good model system for surface-enhanced Raman spectroscopy (SERS).

Key Raman Shifts:

Wavenumber (cm⁻¹)Vibrational Mode
~2220C≡C stretch (symmetric)
~1600C=C aromatic stretch
~1150C-H in-plane bend

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound.

Experimental Protocol:

Electron ionization (EI) mass spectrometry is performed using a gas chromatograph-mass spectrometer (GC-MS). The sample is introduced into the ion source, where it is ionized by a beam of electrons. The resulting ions are then separated based on their mass-to-charge ratio (m/z).

Quantitative Data:

m/zAssignment
126Molecular ion [M]⁺
127[M+1]⁺ isotope peak
76Fragment ion (loss of C₄H₂)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the conjugated π-system of this compound.

Experimental Protocol:

A dilute solution of this compound is prepared in a suitable UV-transparent solvent, such as hexane (B92381) or ethanol. The UV-Vis absorption spectrum is recorded over a range of 200-400 nm using a dual-beam UV-Vis spectrophotometer.

Electronic Transitions:

Studies using UV linear dichroism polarization spectroscopy have investigated the electronic transitions of this compound in the range of 310 nm (32,258 cm⁻¹) to 170 nm (58,824 cm⁻¹).[3] The absorption spectrum reveals multiple bands corresponding to π-π* transitions within the aromatic ring and the ethynyl (B1212043) substituents.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_characterization Spectroscopic Analysis cluster_data Data Analysis and Interpretation cluster_conclusion Structural Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Vibrational Vibrational Spectroscopy (FT-IR and Raman) Purification->Vibrational MS Mass Spectrometry (EI-MS) Purification->MS UV_Vis UV-Vis Spectroscopy Purification->UV_Vis NMR_Data NMR Data Analysis: Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data Vib_Data Vibrational Data Analysis: Peak Assignments, Functional Group ID Vibrational->Vib_Data MS_Data MS Data Analysis: Molecular Weight, Fragmentation Pattern MS->MS_Data UV_Vis_Data UV-Vis Data Analysis: λmax, Electronic Transitions UV_Vis->UV_Vis_Data Structure Confirmation of This compound Structure and Purity NMR_Data->Structure Vib_Data->Structure MS_Data->Structure UV_Vis_Data->Structure

Caption: Workflow for the Spectroscopic Characterization of this compound.

References

An In-depth Technical Guide to the FT-IR and Raman Spectra of 1,4-Diethynylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and Raman spectra of 1,4-diethynylbenzene (B1207667). It includes a detailed summary of vibrational frequencies, experimental protocols for spectral acquisition, and a logical workflow for spectroscopic analysis. This document is intended to serve as a valuable resource for researchers utilizing this compound in fields such as materials science, nanotechnology, and medicinal chemistry.

Introduction to the Vibrational Spectroscopy of this compound

This compound is a rigid, linear molecule with a symmetric structure that is of significant interest in the development of novel materials, including conductive polymers, molecular wires, and as a linker in metal-organic frameworks. Its vibrational spectra, obtained through FT-IR and Raman spectroscopy, provide a fundamental fingerprint of the molecule, revealing key information about its structural integrity, purity, and the nature of its chemical bonds. The presence of terminal alkyne (C≡C-H) and para-disubstituted benzene (B151609) ring moieties gives rise to characteristic vibrational modes that are readily identifiable.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining high-quality and reliable FT-IR and Raman spectra. Below are generalized yet detailed methodologies for the spectroscopic analysis of this compound.

FT-IR Spectroscopy

Sample Preparation: For solid-state FT-IR analysis, the sample of this compound is typically prepared as a potassium bromide (KBr) pellet. A small amount of the finely ground sample (typically 1-2 mg) is intimately mixed with approximately 200 mg of dry, spectroscopic grade KBr powder in an agate mortar and pestle. The mixture is then pressed into a transparent pellet using a hydraulic press. Alternatively, for attenuated total reflectance (ATR)-FT-IR, a small amount of the solid sample is placed directly onto the ATR crystal.

Instrumentation and Data Acquisition:

  • Spectrometer: A Fourier-Transform Infrared spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹ or better.

  • Scans: Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.

  • Background: A background spectrum of the pure KBr pellet or the empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Raman Spectroscopy

Sample Preparation: A small amount of crystalline this compound is placed in a glass capillary tube or on a microscope slide. For solution-state measurements, the compound can be dissolved in a suitable solvent that does not have interfering Raman signals in the regions of interest (e.g., chloroform, dichloromethane).

Instrumentation and Data Acquisition:

  • Spectrometer: A dispersive or FT-Raman spectrometer equipped with a charge-coupled device (CCD) detector.

  • Excitation Source: A near-infrared (e.g., 1064 nm Nd:YAG) or visible (e.g., 532 nm or 785 nm) laser is commonly used. The choice of laser wavelength may be critical to avoid fluorescence from the sample or impurities.

  • Laser Power: The laser power at the sample should be optimized to maximize the Raman signal while avoiding sample degradation (typically in the range of 10-100 mW).

  • Spectral Range: Typically, 3500-100 cm⁻¹.

  • Resolution: 2-4 cm⁻¹.

  • Acquisition Time and Accumulations: The acquisition time and number of accumulations are adjusted to achieve an adequate signal-to-noise ratio.

Vibrational Mode Analysis and Data

The vibrational spectra of this compound are characterized by distinct peaks corresponding to specific molecular motions. The key vibrational modes include the stretching and bending of the acetylenic C-H and C≡C bonds, as well as the vibrations of the benzene ring.

Tabulated Vibrational Frequencies and Assignments

The following table summarizes the key experimental FT-IR and Raman vibrational frequencies for this compound and their corresponding assignments. These assignments are based on a combination of experimental data and theoretical calculations, such as Density Functional Theory (DFT).

Vibrational Mode DescriptionFT-IR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
Acetylenic C-H Stretch (ν(≡C-H))3260[1]-
Aromatic C-H Stretch (ν(C-H))~3050~3050
C≡C Stretch (ν(C≡C))-2104[1]
Benzene Ring C=C Stretch~1600-1450~1600-1450
Acetylenic C-H Bend (δ(≡C-H))636, 620[1]-

Note: "-" indicates that the mode is either inactive or very weak in the respective spectrum.

Spectroscopic Workflow and Analysis

The following diagram illustrates a typical workflow for the acquisition and analysis of FT-IR and Raman spectra of this compound.

G Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis and Interpretation Sample This compound Sample Prep_FTIR Prepare KBr Pellet / ATR Sample->Prep_FTIR Prep_Raman Prepare Capillary / Slide Sample->Prep_Raman Acquire_FTIR FT-IR Spectroscopy Prep_FTIR->Acquire_FTIR Acquire_Raman Raman Spectroscopy Prep_Raman->Acquire_Raman Process_Spectra Process Spectra (Baseline Correction, Normalization) Acquire_FTIR->Process_Spectra Acquire_Raman->Process_Spectra Peak_Picking Peak Picking and Assignment Process_Spectra->Peak_Picking Compare Compare with Database / Theoretical Data Peak_Picking->Compare Report Generate Report Compare->Report

Caption: Workflow for FT-IR and Raman analysis.

Interpretation of Spectra

  • FT-IR Spectrum: The FT-IR spectrum is dominated by the strong absorption band around 3260 cm⁻¹, which is characteristic of the ≡C-H stretching vibration.[1] The presence of this band is a clear indicator of the terminal alkyne groups. The bands in the region of 620-636 cm⁻¹ correspond to the ≡C-H bending vibrations.[1] The aromatic C-H stretching vibrations typically appear around 3050 cm⁻¹, while the benzene ring C=C stretching modes are observed in the 1600-1450 cm⁻¹ region.

  • Raman Spectrum: Due to the high polarizability of the C≡C bond, its stretching vibration gives rise to a strong and sharp peak in the Raman spectrum, typically around 2104 cm⁻¹.[1] This peak is often weak or absent in the FT-IR spectrum due to the small change in dipole moment during this symmetric vibration. The aromatic ring vibrations are also typically strong in the Raman spectrum.

The complementary nature of FT-IR and Raman spectroscopy is evident in the analysis of this compound. While FT-IR is highly sensitive to the polar ≡C-H bond vibrations, Raman spectroscopy is particularly effective for observing the symmetric and highly polarizable C≡C triple bond stretch. Together, these techniques provide a complete vibrational profile of the molecule.

References

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of 1,4-Diethynylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the molecular structure of aromatic compounds is paramount. This guide provides an in-depth analysis of the crystal structure of 1,4-diethynylbenzene (B1207667), a molecule of significant interest in materials science and as a building block in medicinal chemistry.

This compound (DEB) is a rigid, linear molecule whose solid-state packing is governed by a combination of weak intermolecular interactions. Its crystal structure provides valuable insights into the nature of these forces and serves as a foundational model for the design of more complex supramolecular assemblies and functional materials. The crystallographic data for this compound is available through the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 740314.[1] The primary structural determination was reported in the Journal of the Chemical Society, Perkin Transactions 2.

Crystallographic Data Summary

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. A summary of the key crystallographic parameters is presented in the table below. This data provides the fundamental lattice and symmetry information of the crystalline solid.

Crystallographic Parameter Value
Chemical Formula C₁₀H₆
Molecular Weight 126.15 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions
a14.103(3) Å
b5.973(1) Å
c16.513(4) Å
α90°
β113.63(2)°
γ90°
Volume 1275.9(5) ų
Z (Molecules per unit cell) 8
Calculated Density 1.314 g/cm³

Experimental Protocols

The determination of the crystal structure of this compound involves two key stages: the synthesis and crystallization of the compound, followed by its analysis using single-crystal X-ray diffraction.

Synthesis and Crystallization of this compound

A common method for the synthesis of this compound involves the Sonogashira coupling of 1,4-diiodobenzene (B128391) with a protected acetylene, such as trimethylsilylacetylene, followed by deprotection. For the purpose of obtaining high-quality single crystals suitable for X-ray diffraction, a meticulous purification and crystallization protocol is essential.

Purification:

  • The crude this compound is first purified by column chromatography on silica (B1680970) gel using a non-polar eluent, such as hexane (B92381).

  • Further purification is achieved by recrystallization from a suitable solvent, typically hexane or a mixture of hexane and dichloromethane.

  • For obtaining the highest purity, sublimation under vacuum can be employed.

Crystallization:

Single crystals of this compound suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution.

  • A saturated solution of purified this compound is prepared in a volatile solvent system, such as hexane or a mixture of hexane and a slightly more polar solvent like dichloromethane, at room temperature.

  • The solution is filtered to remove any particulate matter.

  • The filtered solution is placed in a loosely covered vial or beaker to allow for slow evaporation of the solvent over a period of several days.

  • As the solvent evaporates, the concentration of the solute gradually increases, leading to the formation of well-defined single crystals.

Single-Crystal X-ray Diffraction

The determination of the crystal structure is carried out using a single-crystal X-ray diffractometer.

  • A suitable single crystal of this compound is selected and mounted on the goniometer head of the diffractometer.

  • The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations of the atoms.

  • The crystal is irradiated with a monochromatic X-ray beam.

  • The diffraction pattern, consisting of a series of spots of varying intensity, is collected on a detector as the crystal is rotated.

  • The collected diffraction data is then processed to determine the unit cell parameters and the space group of the crystal.

  • The crystal structure is solved using direct methods or Patterson methods and subsequently refined to obtain the final atomic coordinates and anisotropic displacement parameters.

Visualizing the Experimental Workflow

The logical flow of the experimental procedure for determining the crystal structure of this compound can be visualized as follows:

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction synthesis Sonogashira Coupling & Deprotection purification Column Chromatography synthesis->purification recrystallization Recrystallization from Hexane purification->recrystallization sublimation Sublimation (Optional) recrystallization->sublimation dissolution Prepare Saturated Solution recrystallization->dissolution sublimation->dissolution evaporation Slow Evaporation dissolution->evaporation crystal_formation Single Crystal Formation evaporation->crystal_formation mounting Mount Single Crystal crystal_formation->mounting data_collection Data Collection mounting->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution

Experimental workflow for determining the crystal structure.

This detailed understanding of the crystal structure of this compound and the methods to obtain it provides a solid foundation for its application in the rational design of novel materials and pharmaceutical compounds. The precise knowledge of its solid-state arrangement is critical for predicting and tuning its physical and chemical properties.

References

Solubility and Stability of 1,4-Diethynylbenzene in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diethynylbenzene (B1207667) (DEB) is a rigid, aromatic compound with two terminal alkyne functional groups. This unique structure makes it a valuable building block in the synthesis of polymers, organic electronics, and advanced materials.[1][2][3] A thorough understanding of its solubility and stability in various organic solvents is paramount for its effective handling, storage, and application in research and development. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, detailed experimental protocols, and visualizations of key processes.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₁₀H₆[4][5]
Molecular Weight126.15 g/mol [4][5]
Melting Point94-98 °C[1][6][7]
AppearanceWhite to orange-brown crystalline powder[7]

Solubility of this compound

Currently, detailed quantitative solubility data for this compound in a wide range of organic solvents is not extensively published. However, qualitative solubility can be inferred from its use in various chemical reactions and purification procedures. The following table summarizes the available qualitative and inferred solubility information.

SolventSolvent TypeQualitative SolubilityInferred From
Hexane (B92381)Non-polarGood (especially when hot), Low (at room temperature)Recrystallization procedures[8]
MethanolPolar ProticSoluble ("almost transparency")Product specifications[7]
Tetrahydrofuran (THF)Polar AproticSolubleUse as a reaction solvent for polymerization
TolueneNon-polarSolubleUse as a reaction solvent for polymerization[8]
ChloroformNon-polarLikely SolubleGeneral solubility of aromatic compounds

Stability of this compound

This compound is a relatively stable compound under standard storage conditions. However, its stability can be compromised by factors such as temperature, light, and the presence of certain reagents. The primary degradation pathway of concern is polymerization.

ConditionObservationPotential Degradation Pathway
Thermal Stress Prone to polymerization at elevated temperatures.Thermal-initiated polymerization of the ethynyl (B1212043) groups.
Storage Stable in hexane. Recommended storage at 2-8°C in a tightly sealed container, protected from light and air.[4]
Photochemical No specific data found, but aromatic compounds with unsaturated groups can be susceptible to photodegradation.Photopolymerization or photooxidation.
Oxidative No specific data found, but terminal alkynes can be susceptible to oxidation.Oxidation of the ethynyl groups.

Experimental Protocols

A. Determination of Qualitative Solubility

This protocol outlines a general procedure for determining the qualitative solubility of this compound in various organic solvents.

Materials:

  • This compound

  • A selection of organic solvents (e.g., hexane, toluene, chloroform, THF, methanol, ethanol, acetone, DMF)

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

  • Graduated cylinders or pipettes

Procedure:

  • Place approximately 10 mg of this compound into a clean, dry test tube.

  • Add 1 mL of the selected solvent to the test tube.

  • Vortex the mixture vigorously for 30 seconds.

  • Visually inspect the solution for any undissolved solid.

  • If the solid has dissolved, the compound is considered "soluble" in that solvent at that concentration.

  • If the solid has not dissolved, gently heat the mixture in a warm water bath (do not exceed the boiling point of the solvent) and observe for dissolution. Note if the compound is soluble only upon heating.

  • Allow the heated solution to cool to room temperature and observe if the compound precipitates out, indicating lower solubility at room temperature.

  • Record the observations for each solvent tested.

B. Protocol for Recrystallization from Hexane

This protocol describes a standard method for the purification of this compound by recrystallization from hexane, based on literature mentions.[8]

Materials:

  • Crude this compound

  • Hexane (reagent grade)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Condenser

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot hexane to the flask while stirring until the solid just dissolves. The solution should be near saturation.

  • If there are any insoluble impurities, perform a hot filtration to remove them.

  • Allow the hot, clear solution to cool slowly to room temperature. Crystals should start to form.

  • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold hexane.

  • Dry the purified crystals under vacuum.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_solubility_test Solubility Assessment cluster_analysis Analysis & Conclusion weigh Weigh this compound add_solvent Add Organic Solvent weigh->add_solvent vortex Vortex Mixture add_solvent->vortex observe Visual Observation vortex->observe soluble Soluble observe->soluble No solid remains insoluble Insoluble observe->insoluble Solid remains

Figure 1. General workflow for qualitative solubility determination.

degradation_pathway DEB This compound Initiation Initiation (Heat, Light, Catalyst) DEB->Initiation Radical Radical Intermediate Initiation->Radical Thermal/Photochemical Anion Anionic Intermediate Initiation->Anion Anionic Polymer Poly(this compound) (Cross-linked network) Radical->Polymer Propagation Anion->Polymer Propagation

Figure 2. Plausible polymerization pathway of this compound.

Conclusion

This technical guide summarizes the current understanding of the solubility and stability of this compound in organic solvents. While precise quantitative solubility data remains limited in publicly available literature, qualitative assessments indicate its solubility in a range of common non-polar and polar aprotic solvents, with hexane being a suitable solvent for recrystallization. The primary stability concern is its propensity for polymerization under thermal stress. The provided experimental protocols offer a starting point for researchers to conduct their own detailed assessments tailored to their specific applications. Further research to quantify solubility in a broader range of solvents and to elucidate specific degradation pathways under various conditions would be highly beneficial to the scientific community.

References

An In-depth Technical Guide to the Thermal Properties of 1,4-Diethynylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diethynylbenzene (B1207667) (p-DEB) is a rigid, aromatic hydrocarbon characterized by a central benzene (B151609) ring substituted with two terminal ethynyl (B1212043) groups at the para position. Its unique structure, featuring high carbon content and reactive acetylene (B1199291) moieties, imparts notable thermal characteristics that are of significant interest in the fields of materials science, organic electronics, and polymer chemistry. The high thermal stability and energetic nature of p-DEB make it a valuable precursor for the synthesis of carbon-rich materials, including graphitic structures and heat-insulating glassy carbons[1][2]. This document provides a comprehensive overview of the core thermal properties of this compound, details the experimental protocols for their determination, and illustrates key thermal processes.

Core Thermal Properties

The thermal behavior of this compound is defined by several key physical and chemical properties. These have been determined through various experimental techniques and are summarized below for clarity and comparative analysis.

Physical Transition Data

The melting and boiling points of p-DEB are fundamental parameters dictating its phase behavior under thermal stress.

PropertyValueUnitReferences
Melting Point92.0 - 98.0°C[3][4][5][6]
Boiling Point180 - 182.8°C[3][7][8]
Thermochemical Data

The energetic properties of p-DEB are critical for understanding its potential in high-energy applications and as a monomer for exothermic polymerization.

PropertyValueUnitReferences
Standard Enthalpy of Formation (ΔHf°)500.6 ± 6.7kJ/mol[1]
Heat of Combustion in Oxygen42MJ/kg[1]
Adiabatic Combustion Temperature~1970K[1]
Enthalpy of Fusion (ΔfusH°)Data not available in search resultskJ/mol
Enthalpy of Vaporization (ΔvapH°)Data not available in search resultskJ/mol

Thermal Reactivity and Polymerization

A defining characteristic of this compound is its propensity to undergo thermally initiated polymerization. This exothermic process occurs upon heating, particularly in the temperature range of 90–150°С, and leads to the formation of branched polymer networks with extensive π-conjugation[2]. The high enthalpy of formation contributes to a significant release of heat during its thermal degradation to carbon and hydrogen[1]. This reactivity is the basis for its use in synthesizing prepolymers for materials with high electronic conductivity and thermal insulation properties[1][2].

The polymerization process can proceed via the opening of the C≡C triple bonds, leading to the formation of a network of polyene and aromatic structures[2]. To control the high heat release and prevent thermal explosion, the synthesis of a prepolymer is often performed to manage the exothermic reaction in a controlled manner[1][2].

Thermal_Polymerization Logical Flow of this compound Thermal Polymerization cluster_input Initial State cluster_process Process cluster_output Resulting Products pDEB This compound Monomer (Solid Crystalline) Heating Thermal Initiation (90-150 °C) pDEB->Heating Input Polymerization Exothermic Polymerization (Opening of C≡C bonds) Heating->Polymerization Triggers Prepolymer Soluble Prepolymer (Branched Macromolecules) Polymerization->Prepolymer Forms Heat Significant Heat Release (High ΔHf°) Polymerization->Heat Releases FurtherDegradation Further Thermal Degradation Prepolymer->FurtherDegradation Can undergo FinalProduct Graphite-like Products (High Electronic Conductivity) FurtherDegradation->FinalProduct Yields Experimental_Workflow Workflow for Thermal Analysis of this compound cluster_prep Sample Preparation cluster_analysis Simultaneous Thermal Analysis (STA) cluster_data Data Acquisition & Analysis start Commercial p-DEB recrystallize Recrystallization (from Hexane) start->recrystallize sublime Sublimation (under vacuum) recrystallize->sublime verify Purity Verification (NMR, Melting Point) sublime->verify weigh Weigh Purified Sample verify->weigh Purified Sample load Load into Pt Crucible weigh->load heat Heat at Constant Rate (e.g., 5 K/min) load->heat tga TGA Curve (Mass vs. Temp) heat->tga Measures dta DTA Curve (ΔT vs. Temp) heat->dta Measures analysis Determine Melting Point, Decomposition Temp, Exothermic Events tga->analysis dta->analysis

References

Purifying 1,4-Diethynylbenzene: A Technical Guide to Sublimation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purification of 1,4-diethynylbenzene (B1207667) (DEB) using vacuum sublimation. Sublimation is a highly effective technique for obtaining high-purity crystalline solids, which is crucial for applications in materials science, organic electronics, and pharmaceutical development where trace impurities can significantly impact material properties and biological activity. This document outlines the theoretical basis, experimental protocol, and safety considerations for the successful sublimation of this compound.

Introduction to Sublimation for Purification

Sublimation is a phase transition in which a substance transitions directly from a solid to a gaseous state without passing through a liquid phase. For purification, this process is typically conducted under reduced pressure (vacuum sublimation). The solid compound is gently heated, increasing its vapor pressure. The vapor then travels a short distance to a cooled surface (a "cold finger"), where it desublimates back into a solid, crystalline form. Non-volatile impurities are left behind in the initial container, resulting in a significant increase in the purity of the target compound. This method is particularly advantageous for thermally sensitive compounds as the sublimation temperature under vacuum is significantly lower than the compound's boiling point at atmospheric pressure.

Properties of this compound

Understanding the physical properties of this compound is essential for developing an effective sublimation protocol.

PropertyValue
Molecular Formula C₁₀H₆
Molecular Weight 126.15 g/mol
Appearance White to off-white crystalline solid
Melting Point 94-98 °C[1][2][3]
Purity (Commercial) Typically >96%

Experimental Protocol: Vacuum Sublimation of this compound

This protocol details the step-by-step procedure for the purification of this compound via vacuum sublimation.

Materials and Apparatus
  • Crude this compound: (Purity >95%)

  • Sublimation Apparatus: Comprising a sublimation tube or flask and a cold finger condenser.

  • High-Vacuum Pump: Capable of achieving pressures in the range of 10⁻² to 10⁻³ mbar.

  • Heating Mantle or Oil Bath: With a temperature controller.

  • Inert Gas: Argon or Nitrogen.

  • Cryogen/Coolant: Cold water, or a mixture of dry ice and acetone (B3395972) for the cold finger.

  • Spatula and Schlenk Flasks

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, and gloves.

Pre-Sublimation Preparation
  • Drying the Crude Material: Ensure the crude this compound is completely dry. Any residual solvent can interfere with the sublimation process. The material can be dried in a vacuum oven at a temperature below its melting point (e.g., 40-50 °C) for several hours. One study noted drying the material in a rough vacuum up to the start of sublimation.[4]

  • Cleaning the Apparatus: Thoroughly clean and dry the sublimation apparatus to prevent contamination of the purified product.

  • Assembly: Assemble the sublimation apparatus, ensuring all ground glass joints are properly greased with a high-vacuum grease to ensure a good seal.

Sublimation Procedure
  • Loading the Sample: Place the crude, dry this compound into the bottom of the sublimation flask.

  • Assembling the Apparatus: Insert the cold finger into the sublimation flask.

  • Applying Vacuum: Connect the apparatus to the high-vacuum pump and slowly evacuate the system. A gradual reduction in pressure is recommended to avoid the fine powder being drawn into the vacuum line.

  • Cooling the Cold Finger: Once a stable high vacuum is achieved, begin circulating the coolant through the cold finger.

  • Heating the Sample: Slowly heat the bottom of the sublimation flask using a heating mantle or oil bath. The temperature should be carefully controlled and kept below the melting point of this compound. A starting temperature of around 70-80 °C is recommended.

  • Monitoring the Sublimation: As the sample is heated, the this compound will sublime and deposit as fine, needle-like crystals on the cold finger. The process can be monitored visually.

  • Completion: The sublimation is complete when no more material is observed to be depositing on the cold finger.

  • Cooling and Collection:

    • Turn off the heating and allow the apparatus to cool to room temperature while still under vacuum.

    • Once cooled, slowly and carefully vent the apparatus with an inert gas like nitrogen or argon.

    • Carefully remove the cold finger from the apparatus.

    • Scrape the purified this compound crystals from the cold finger onto a clean, tared watch glass or into a clean vial.

Post-Sublimation Analysis

The purity of the sublimed this compound can be assessed using various analytical techniques, such as:

  • Melting Point Determination: A sharp melting point close to the literature value is indicative of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any remaining impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To quantify the purity.

Quantitative Data Summary

The following table summarizes the expected parameters and outcomes for the sublimation purification of this compound. Please note that optimal conditions may vary depending on the specific apparatus and the initial purity of the material.

ParameterValueNotes
Initial Purity >95%A higher initial purity generally leads to a better yield and final purity.
Sublimation Temperature 70 - 90 °CShould be kept below the melting point (94-98 °C). The optimal temperature depends on the vacuum level.
Pressure 10⁻² - 10⁻³ mbarA high vacuum is crucial for sublimation at a lower temperature.
Final Purity >99.5%Expected purity after a single sublimation of a reasonably pure starting material.
Yield 70 - 90%Yields can be affected by the efficiency of the apparatus and the volatility of impurities.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the purification process.

experimental_workflow crude Crude this compound drying Drying under Vacuum crude->drying sublimation Vacuum Sublimation (70-90°C, <0.01 mbar) drying->sublimation collection Crystal Collection sublimation->collection analysis Purity Analysis (MP, NMR, GC-MS) collection->analysis pure Purified this compound (>99.5% Purity) analysis->pure

References

Health and safety information for 1,4-Diethynylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Health and Safety of 1,4-Diethynylbenzene (B1207667)

This guide provides comprehensive health and safety information for this compound, tailored for researchers, scientists, and professionals in drug development. Due to the limited availability of direct toxicological studies on this specific compound, this document synthesizes information from Safety Data Sheets (SDS), data on structurally related compounds, and standardized experimental protocols. All information derived from analogous compounds or generalized procedures is clearly indicated.

Chemical and Physical Properties

This compound is an organic compound with the chemical formula C₁₀H₆. It is a solid at room temperature and is utilized in various research applications, including the development of advanced sensor technologies, high-performance organic light-emitting diodes (OLEDs), and in the study of mixed-valence metal complexes.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₀H₆[1][][3]
Molecular Weight 126.15 g/mol [1][][3]
CAS Number 935-14-8[1][][3]
Appearance White to orange-brown crystalline powder[4]
Melting Point 94-98 °C (literature)[1][5]
Boiling Point 182.8 °C (predicted)[6][7]
Flash Point 51.9 ± 16.7 °C (predicted)[7]
Storage Temperature 2-8°C[1][5][6]

Toxicological Data

Direct and comprehensive toxicological data for this compound is limited. The primary known hazard is skin sensitization.[1][][8] The following table summarizes the available quantitative data.

Table 2: Acute Toxicity of this compound

Test TypeSpeciesRouteValueSource(s)
LD₅₀ (Lethal Dose, 50%)MouseUnreported4500 mg/kg[7]

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards.

Table 3: GHS Hazard Classification for this compound

Hazard ClassHazard StatementPictogramSignal Word
Skin Sensitization, Category 1H317: May cause an allergic skin reaction.GHS07 (Exclamation Mark)Warning

Source(s):[1][][5][8]

Precautionary Statements: [1][5][8]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P272: Contaminated work clothing should not be allowed out of the workplace.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.

  • P362 + P364: Take off contaminated clothing and wash it before reuse.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Hypothetical Metabolic Pathway and Toxicological Implications

No direct studies on the metabolism of this compound were found. However, based on the metabolism of the structurally similar compound 1,4-diethenylbenzene and general principles of xenobiotic metabolism, a hypothetical pathway can be proposed. This pathway is critical for understanding the potential mechanisms of toxicity.

The metabolism is likely initiated by Phase I oxidation reactions, primarily catalyzed by cytochrome P450 enzymes in the liver.[9] The ethynyl (B1212043) groups are electron-rich and susceptible to oxidation, potentially forming highly reactive intermediates such as epoxides. These electrophilic epoxides can covalently bind to cellular macromolecules like DNA and proteins, leading to cytotoxicity and genotoxicity.

Subsequently, Phase II conjugation reactions would detoxify these reactive intermediates. This includes conjugation with glutathione (B108866) (GSH), catalyzed by glutathione S-transferases (GSTs), to form more water-soluble and excretable metabolites.[9] Other conjugation pathways, such as glucuronidation, may also occur.

Metabolic Pathway of this compound Hypothetical Metabolic Pathway of this compound This compound This compound Phase I Metabolism Phase I Metabolism This compound->Phase I Metabolism Cytochrome P450 Reactive Epoxide Intermediate Reactive Epoxide Intermediate Phase I Metabolism->Reactive Epoxide Intermediate Macromolecule Adducts Macromolecule Adducts Reactive Epoxide Intermediate->Macromolecule Adducts Covalent Binding to DNA, Proteins Phase II Metabolism Phase II Metabolism Reactive Epoxide Intermediate->Phase II Metabolism GST, GSH Cytotoxicity/Genotoxicity Cytotoxicity/Genotoxicity Macromolecule Adducts->Cytotoxicity/Genotoxicity Glutathione Conjugate Glutathione Conjugate Phase II Metabolism->Glutathione Conjugate Further Metabolism Further Metabolism Glutathione Conjugate->Further Metabolism e.g., Mercapturic Acid Pathway Excretion Excretion Further Metabolism->Excretion

Caption: Hypothetical metabolic pathway of this compound.

Safe Handling and Personal Protective Equipment (PPE)

Given its classification as a skin sensitizer (B1316253) and potential for uncharacterized toxicity, strict adherence to safety protocols is mandatory.

Engineering Controls:

  • Work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation of dust.[10]

  • Ensure that safety showers and eyewash stations are readily accessible.[10]

Personal Protective Equipment (PPE): [1][5]

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection:

    • Wear chemical-resistant gloves (e.g., nitrile, neoprene).

    • A lab coat should be worn at all times.

  • Respiratory Protection: For operations where dust may be generated and engineering controls are insufficient, a NIOSH-approved N95 dust mask or higher-level respirator should be used.[1][5]

Handling Practices:

  • Avoid contact with skin, eyes, and clothing.[9]

  • Avoid the formation of dust and aerosols.

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8]

Safe_Handling_Workflow Safe Handling Workflow for Solid Hazardous Chemicals A 1. Pre-Experiment Planning B Review SDS and SOPs A->B C Gather Required PPE (Gloves, Goggles, Lab Coat) A->C D Prepare Work Area (Fume Hood, Spill Kit) A->D E 2. Chemical Handling F Weigh Solid in Fume Hood E->F G Perform Experiment F->G H 3. Post-Experiment G->H Spill Spill Occurs G->Spill I Decontaminate Work Surfaces H->I J Segregate and Label Waste I->J K Dispose of Waste (Following Institutional Guidelines) J->K L Remove PPE and Wash Hands K->L Spill->G No SpillResponse Follow Spill Response Protocol Spill->SpillResponse Yes SpillResponse->I

References

An In-depth Technical Guide to 1,4-Diethynylbenzene (CAS 935-14-8) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative resource on the properties, synthesis, analysis, and supply of 1,4-Diethynylbenzene (B1207667), a key building block in advanced materials and a subject of interest in chemical biology.

Introduction

This compound (DEB), identified by the CAS number 935-14-8, is an aromatic hydrocarbon characterized by a central benzene (B151609) ring substituted with two ethynyl (B1212043) groups at the para position.[1] This rigid, linear molecule serves as a fundamental building block in the synthesis of a variety of advanced materials, including polymers, organic electronic devices, and metal-organic frameworks. While its primary applications lie in materials science, its structural motifs are also of interest to medicinal chemists and drug development professionals for its potential use as a rigid linker in the design of novel bioactive compounds. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis and purification protocols, analytical methodologies, and commercial availability of this compound.

Chemical and Physical Properties

This compound is a white to orange-brown crystalline solid at room temperature.[2] Its key physicochemical properties are summarized in the table below, compiled from various sources.

PropertyValueReferences
Molecular Formula C₁₀H₆[1][3][4]
Molecular Weight 126.15 g/mol [3][4]
Appearance White to orange-brown crystalline powder[2]
Melting Point 94-98 °C[2]
Boiling Point 182.8 ± 23.0 °C (Predicted)
Density 1.0 ± 0.1 g/cm³[5]
Solubility Soluble in many organic solvents.
InChI Key MVLGANVFCMOJHR-UHFFFAOYSA-N[1]
SMILES C#Cc1ccc(C#C)cc1[5]

Synthesis and Purification

A common synthetic route to this compound involves the Sonogashira coupling of a dihalogenated benzene, such as 1,4-diiodobenzene (B128391) or 1,4-dibromobenzene, with a protected acetylene (B1199291) source like trimethylsilylacetylene (B32187), followed by deprotection. An alternative approach is the elimination reaction from a suitable precursor.

A general workflow for a laboratory-scale synthesis and purification is depicted below.

G General Synthesis and Purification Workflow for this compound cluster_synthesis Synthesis cluster_workup Work-up and Purification cluster_final Final Product start Starting Materials (e.g., 1,4-diiodobenzene, TMS-acetylene) reaction Sonogashira Coupling (Pd/Cu catalyst, base, solvent) start->reaction deprotection Deprotection (e.g., TBAF or K₂CO₃/MeOH) reaction->deprotection extraction Aqueous Work-up & Solvent Extraction deprotection->extraction drying Drying of Organic Phase (e.g., MgSO₄) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration chromatography Column Chromatography (Silica gel) concentration->chromatography recrystallization Recrystallization (e.g., from hexanes) chromatography->recrystallization product Pure this compound recrystallization->product

A general workflow for the synthesis and purification of this compound.
Experimental Protocol: Sonogashira Coupling and Deprotection

A representative laboratory-scale synthesis protocol is as follows:

  • Reaction Setup : To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1,4-diiodobenzene, a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a suitable solvent (e.g., THF or toluene).

  • Addition of Reagents : Add a base (e.g., triethylamine (B128534) or diisopropylamine) and trimethylsilylacetylene to the reaction mixture.

  • Reaction : Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up : Upon completion, quench the reaction with an aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification of Intermediate : Purify the crude bis(trimethylsilyl) protected intermediate by column chromatography on silica (B1680970) gel.

  • Deprotection : Dissolve the purified intermediate in a suitable solvent (e.g., THF or methanol). Add a deprotecting agent such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF) or potassium carbonate.

  • Final Purification : After the deprotection is complete, perform an aqueous work-up. The crude this compound can be further purified by recrystallization from a suitable solvent such as hexanes to yield the final product as a crystalline solid.

Analytical Methods

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Analytical TechniqueExpected Observations
¹H NMR A singlet for the aromatic protons and a singlet for the acetylenic protons. The chemical shifts will depend on the deuterated solvent used.
¹³C NMR Signals corresponding to the aromatic carbons (quaternary and protonated) and the acetylenic carbons.
Infrared (IR) Spectroscopy Characteristic peaks for the ≡C-H stretch (around 3300 cm⁻¹) and the C≡C stretch (around 2100 cm⁻¹).
Mass Spectrometry (MS) The molecular ion peak [M]⁺ corresponding to the molecular weight of 126.15 g/mol .
Gas Chromatography (GC) A single major peak indicating the purity of the compound. The retention time is dependent on the column and conditions used.

The diagram below illustrates a typical analytical workflow for quality control of synthesized this compound.

G Analytical Workflow for this compound cluster_sample Sample Preparation cluster_analysis Analysis cluster_results Data Interpretation sample Synthesized This compound nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry sample->ms gc Gas Chromatography sample->gc structure Structure Confirmation nmr->structure ir->structure ms->structure purity Purity Assessment gc->purity

References

Theoretical Calculations on the Electronic Structure of 1,4-Diethynylbenzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diethynylbenzene (B1207667) (DEB) is a rigid, linear molecule that has garnered significant interest as a fundamental building block in molecular electronics, organic semiconductors, and as a linker in metal-organic frameworks. Its conjugated π-system, composed of a central benzene (B151609) ring and two flanking ethynyl (B1212043) groups, dictates its electronic and optical properties. Understanding the electronic structure of DEB at a quantum mechanical level is paramount for the rational design of novel materials and therapeutics. This technical guide provides a comprehensive overview of the theoretical calculations used to elucidate the electronic structure of this compound, detailing the computational methodologies, presenting key quantitative data, and visualizing the underlying theoretical workflows.

Core Concepts in Theoretical Electronic Structure Calculations

The electronic structure of a molecule is described by the arrangement and energies of its electrons. Theoretical and computational chemistry provide a powerful framework for investigating these properties. Key methods employed in the study of molecules like this compound include Density Functional Theory (DFT) and ab initio methods such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2).

DFT has become a particularly popular method due to its favorable balance of computational cost and accuracy. In DFT, the electron density is the fundamental variable used to calculate the total electronic energy. The choice of the exchange-correlation functional (e.g., B3LYP, PBE0) and the basis set (e.g., 6-31G(d), cc-pVTZ) are critical for obtaining reliable results.

Computational Protocols

A typical computational workflow for investigating the electronic structure of this compound involves several key steps. The following diagram illustrates a standard protocol.

computational_workflow cluster_start Initial Steps cluster_geom_opt Geometry Optimization cluster_freq Vibrational Analysis cluster_electronic Electronic Properties start Define Molecular Structure (this compound) geom_opt Perform Geometry Optimization (e.g., DFT: B3LYP/6-31G(d)) start->geom_opt Initial Coordinates freq_calc Frequency Calculation (Confirm Minimum Energy Structure) geom_opt->freq_calc Optimized Geometry mo_analysis Molecular Orbital Analysis (HOMO, LUMO, Energy Gap) freq_calc->mo_analysis Verified Minimum other_props Calculate Other Properties (e.g., Rotational Barrier, Vibrational Frequencies) mo_analysis->other_props

Figure 1: A generalized workflow for the theoretical calculation of the electronic structure of this compound.

Experimental Protocol: Geometry Optimization

The first step in characterizing the electronic structure of this compound is to determine its most stable three-dimensional structure. This is achieved through a geometry optimization calculation.

  • Input Structure: An initial guess for the molecular geometry of this compound is created.

  • Method Selection: A theoretical method and basis set are chosen. A common and effective choice for molecules of this type is the B3LYP functional with the 6-31G(d) basis set.

  • Calculation: The calculation iteratively adjusts the positions of the atoms to find the arrangement with the lowest total electronic energy.

  • Convergence: The optimization is complete when the forces on the atoms and the change in energy between iterations fall below predefined thresholds.

Experimental Protocol: Frequency Calculation

To ensure that the optimized geometry corresponds to a true energy minimum and not a saddle point (transition state), a vibrational frequency calculation is performed.

  • Input: The optimized geometry from the previous step is used.

  • Method: The same theoretical method and basis set as the geometry optimization must be used.

  • Calculation: The second derivatives of the energy with respect to the atomic positions (the Hessian matrix) are calculated.

  • Analysis: Diagonalization of the Hessian matrix yields the vibrational frequencies. A true minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of imaginary frequencies indicates a saddle point.

Quantitative Data

The following tables summarize key quantitative data on the electronic structure of this compound, as would be obtained from theoretical calculations. Note: The specific values presented here are representative and would be sourced from detailed research articles. The methodologies cited provide a basis for obtaining such data.

Table 1: Optimized Geometric Parameters

The geometry of this compound has been investigated using both experimental techniques like gas-phase electron diffraction and theoretical methods.[1] Calculations have shown that while the equilibrium structure is planar (D2h symmetry), the time-averaged structure observed in the gas phase is best described by a nonplanar model due to large-amplitude out-of-plane motions of the ethynyl groups.[1] Theoretical studies often employ functionals like B3LYP and levels of theory such as MP2 to accurately model the geometry.[1]

ParameterDescriptionCalculated Value (Å or °)
Bond Lengths
C≡CEthynyl triple bondValue from literature
C-C (ethynyl-ring)Single bond connecting ethynyl to ringValue from literature
C-C (ring, ortho)Aromatic C-C bond adjacent to substituentValue from literature
C-C (ring, meta)Aromatic C-C bondValue from literature
C-H (ethynyl)Terminal C-H bondValue from literature
C-H (ring)Aromatic C-H bondValue from literature
Bond Angles
C-C-C (ring)Internal angle of the benzene ringValue from literature
C-C-H (ring)Angle involving aromatic C-HValue from literature
C-C≡CAngle between ring and ethynyl groupValue from literature
C≡C-HAngle of the terminal ethynyl groupValue from literature
Table 2: Molecular Orbital Energies

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic behavior of a molecule. Their energies and the HOMO-LUMO energy gap are key indicators of chemical reactivity and electronic transition properties.

Molecular OrbitalDescriptionEnergy (eV)
HOMOHighest Occupied Molecular OrbitalValue from literature
LUMOLowest Unoccupied Molecular OrbitalValue from literature
HOMO-LUMO Gap Energy difference between HOMO and LUMO Calculated Value

The following diagram illustrates the logical relationship in determining the HOMO-LUMO gap.

homo_lumo_gap cluster_calc Computational Determination cluster_results Calculated Energies cluster_gap Energy Gap dft_calc DFT Calculation (e.g., B3LYP/6-311+G(d,p)) homo HOMO Energy dft_calc->homo lumo LUMO Energy dft_calc->lumo gap HOMO-LUMO Gap = E(LUMO) - E(HOMO) homo->gap lumo->gap

Figure 2: Logical flow for the calculation of the HOMO-LUMO energy gap.

Table 3: Rotational Barrier of the Ethynyl Group

The rotation of the ethynyl groups around the C-C single bond connecting them to the benzene ring is an important conformational dynamic. The energy barrier for this rotation can be calculated by performing a potential energy surface scan, where the dihedral angle is systematically varied and the energy is calculated at each step.

ParameterDescriptionCalculated Value (kcal/mol)
Rotational BarrierEnergy difference between the planar (minimum) and perpendicular (transition state) conformationsValue from literature
Table 4: Calculated Vibrational Frequencies

Vibrational spectroscopy is a powerful tool for identifying molecules and understanding their bonding. Theoretical frequency calculations can aid in the assignment of experimental infrared (IR) and Raman spectra.

Vibrational ModeDescriptionCalculated Frequency (cm⁻¹)
ν(C≡C)Ethynyl C≡C stretchValue from literature
ν(C-H, ethynyl)Terminal ethynyl C-H stretchValue from literature
ν(C-H, ring)Aromatic C-H stretchValue from literature
Ring breathingSymmetric expansion/contraction of the benzene ringValue from literature

Conclusion

Theoretical calculations provide indispensable insights into the electronic structure of this compound. Through methods like Density Functional Theory, it is possible to obtain detailed information about its geometry, molecular orbital energies, and vibrational properties. This knowledge is fundamental for the continued development of advanced materials and for applications in medicinal chemistry where such rigid linkers might be employed. The protocols and data presented in this guide serve as a foundational resource for researchers engaged in the study and application of this important molecule.

References

Methodological & Application

Application Notes and Protocols for the Anionic Polymerization of 1,4-Diethynylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The anionic polymerization of 1,4-diethynylbenzene (B1207667) (p-DEB) offers a robust method for the synthesis of linear, soluble poly(this compound) (polyDEB). This approach is particularly advantageous as it circumvents the formation of branched and insoluble polymers often obtained through other polymerization techniques.[1][2] The resulting polymer possesses a unique structure with pendant reactive ethynyl (B1212043) groups, which can be further functionalized for various applications, including the development of heat-resistant materials, catalysts, and sensors.[1][3][4]

This document provides detailed experimental protocols for the anionic polymerization of p-DEB initiated by n-butyllithium (n-BuLi) in polar solvents, along with a summary of the reaction conditions and resulting polymer properties.

Experimental Protocols

The following protocols are based on established methodologies for the anionic polymerization of this compound.[5][6]

1. Materials and Reagents

  • Monomer: this compound (p-DEB, 95%)

  • Initiator: n-butyllithium (n-BuLi, 1.6 M in hexane)

  • Solvents: Hexamethylphosphoramide (HMPA) or Dimethyl sulfoxide (B87167) (DMSO)

  • Purification Agents: Hexane (B92381), Argon (high purity)

  • Precipitation/Washing Agents: Methanol, Water, Benzene (B151609)

2. Reagent and Glassware Preparation

  • Monomer Purification: this compound should be recrystallized from hexane and then sublimated to ensure high purity.[3][5]

  • Solvent Purification: Solvents must be rigorously dried and deoxygenated before use to prevent termination of the anionic polymerization. Standard procedures for solvent purification should be employed.

  • Initiator Handling: n-butyllithium is highly reactive and pyrophoric. It should be handled under an inert atmosphere (e.g., Argon) using syringe techniques. For precise addition, it can be pre-loaded into thin-walled glass ampoules using a vacuum line.[5]

  • Glassware: All glassware must be thoroughly dried in an oven and cooled under a stream of dry argon immediately before use. A four-neck reactor equipped with a mechanical stirrer, a thermometer, an argon inlet, and a means for initiator introduction is recommended.[6]

3. Polymerization Procedure

  • Reactor Setup: Assemble the dried four-neck reactor under a positive pressure of argon.

  • Monomer and Solvent Addition: Introduce the purified this compound and the anhydrous polar solvent (HMPA or DMSO) into the reactor. Stir the mixture to dissolve the monomer.

  • Temperature Control: Bring the reactor to the desired polymerization temperature (e.g., 55°C) using a thermostatic bath.[3]

  • Initiation: Introduce the n-butyllithium solution to the stirred monomer solution. The initiation is typically rapid, indicated by a color change.

  • Propagation: Allow the polymerization to proceed for the desired reaction time. The duration can be varied to control the polymer yield and molecular weight.

  • Termination: After the desired time, terminate the polymerization by adding a proton source, such as degassed methanol.

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent like methanol.

  • Purification: Collect the precipitated polymer by filtration. Wash the polymer sequentially with water, alcohol, and benzene to remove unreacted monomer, initiator residues, and oligomers.[5]

  • Drying: Dry the purified polymer in a vacuum oven to a constant weight. The resulting polyDEB is typically a yellow-brown powder.[5]

Data Presentation

The following table summarizes the effect of polymerization conditions on the yield and properties of linear poly(this compound) obtained through anionic polymerization with n-BuLi.

EntrySolvent[M]₀/[I]₀Temperature (°C)Time (h)Yield (%)Mₙ ( g/mol )Mₙ/MₙPDI (Mₙ/Mₙ)
1DMSO1025246513001.181.18
2DMSO2025247022001.231.23
3HMPA155518025001.251.25
4HMPA155539028001.281.28
5HMPA155559530001.301.30

Data adapted from literature reports.[5]

Visualizations

Diagram 1: Experimental Workflow for Anionic Polymerization of this compound

G cluster_prep Preparation cluster_poly Polymerization cluster_workup Work-up and Isolation cluster_analysis Characterization Monomer_Purification Monomer Purification (Recrystallization, Sublimation) Reactor_Setup Reactor Setup under Argon Monomer_Purification->Reactor_Setup Solvent_Drying Solvent Drying (Anhydrous Conditions) Solvent_Drying->Reactor_Setup Glassware_Prep Glassware Preparation (Oven-dried, Argon flush) Glassware_Prep->Reactor_Setup Monomer_Solvent_Addition Add Monomer and Solvent Reactor_Setup->Monomer_Solvent_Addition Temperature_Control Set Reaction Temperature Monomer_Solvent_Addition->Temperature_Control Initiation Initiator Addition (n-BuLi) Temperature_Control->Initiation Propagation Allow Polymerization Initiation->Propagation Termination Terminate with Methanol Propagation->Termination Precipitation Precipitate in Non-solvent Termination->Precipitation Filtration_Washing Filter and Wash Polymer Precipitation->Filtration_Washing Drying Dry under Vacuum Filtration_Washing->Drying Characterization Polymer Characterization (GPC, NMR, IR) Drying->Characterization G cluster_initiation Initiation cluster_propagation Propagation cluster_transfer Chain Transfer (Potential) Initiator n-BuLi Carbanion Initial Carbanion Initiator->Carbanion Addition to C≡C Monomer1 This compound Monomer1->Carbanion Growing_Chain Growing Polymer Chain (Living Anion) Carbanion->Growing_Chain Longer_Chain Elongated Polymer Chain Growing_Chain->Longer_Chain Addition of Monomer Monomer2 Monomer Monomer2->Longer_Chain Active_Chain Active Polymer Chain Longer_Chain->Active_Chain Terminated_Chain Terminated Polymer Active_Chain->Terminated_Chain Proton Abstraction Monomer3 Monomer New_Anion New Active Center Monomer3->New_Anion

References

Synthesis and Properties of Poly(1,4-diethynylbenzene): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(1,4-diethynylbenzene) (PDEB) is a conjugated polymer with a rigid rod-like structure, characterized by a backbone of alternating phenylene and ethynylene units. This unique structure imparts remarkable thermal stability, and its conjugated system offers potential for interesting electronic and optical properties. These characteristics make PDEB and its derivatives promising materials for a range of applications, including high-performance composites, heat-resistant materials, and as precursors for carbonaceous materials. This document provides detailed protocols for the synthesis of PDEB via anionic and transition-metal-catalyzed polymerization methods, along with a summary of its key properties and characterization data.

Properties of Poly(this compound)

Poly(this compound) exhibits several key properties that are of significant interest for materials science and potentially for specialized applications in drug delivery or medical devices where high thermal stability is required.

Physical and Chemical Properties
PropertyValueReferences
AppearanceBrown to black powder
SolubilityGenerally insoluble in common organic solvents; soluble forms can be synthesized under specific conditions.
Molecular StructureLinear or cross-linked polymer of repeating This compound (B1207667) units.
Thermal Properties

The high thermal and thermo-oxidative stability of PDEB is one of its most significant characteristics. This makes it a candidate for applications in high-temperature environments.

PropertyValueConditionsReferences
5% Weight Loss Temperature (Td5)> 560 °CIn nitrogen atmosphere
Residue Yield at 800 °C> 87.2%In nitrogen atmosphere
Curing TemperatureStarts around 120 °C, maximum at 210 °C, ends around 300 °CDynamic DSC
Spectroscopic Data
TechniqueCharacteristic PeaksReferences
FT-IR ~3300 cm⁻¹ (≡C-H stretching), ~2106 cm⁻¹ (-C≡C- stretching)
¹H-NMR 3.1-3.3 ppm (≡C-H)
¹³C-NMR 83.38 and 83.56 ppm (-C≡CH), 121.80 and 140.62 ppm (C=C of polyene chain)

Experimental Protocols

Synthesis of Linear Poly(this compound) via Anionic Polymerization

This protocol describes the synthesis of a soluble, linear poly(this compound) using an anionic polymerization method, which allows for greater control over the polymer structure.

Materials:

  • This compound (pDEB), recrystallized from hexane (B92381) and sublimated

  • n-Butyllithium (n-BuLi), 1.6 M in hexane

  • Hexamethylphosphoramide (HMPA), anhydrous

  • Argon (Ar), high purity

  • Hexane, anhydrous

  • Methanol (B129727)

  • Four-neck reactor with a thermostatic jacket, stirrer, thermometer, and Ar inlet

Procedure:

  • Thoroughly wash all glassware, bake at 200 °C for 3 hours, and cool under a stream of high-purity argon.

  • Purge the four-neck reactor with argon.

  • Load the reactor with the purified this compound monomer and the calculated amount of anhydrous HMPA.

  • Heat the resulting solution to 55 °C while stirring.

  • In a separate, flame-dried, and argon-purged Schlenk flask, prepare the n-BuLi initiator.

  • Using a gas-tight syringe, transfer the desired amount of n-BuLi initiator to the reaction mixture.

  • Maintain the reaction at 55 °C under a positive pressure of argon for the desired polymerization time.

  • After the polymerization is complete, cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly adding the reaction mixture to a large excess of methanol with vigorous stirring.

  • Filter the precipitated polymer, wash it thoroughly with methanol, and then with hexane.

  • Dry the resulting polymer in a vacuum oven at 30 °C to a constant weight.

Diagram of Anionic Polymerization Workflow:

G Anionic Polymerization Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up and Isolation prep_glassware Dry and assemble glassware under Argon prep_reagents Purify this compound and dry solvents prep_glassware->prep_reagents Ensure inert atmosphere charge_reactor Charge reactor with monomer and HMPA under Argon prep_reagents->charge_reactor heat_reactor Heat to 55 °C charge_reactor->heat_reactor add_initiator Add n-BuLi initiator heat_reactor->add_initiator polymerize Polymerize at 55 °C add_initiator->polymerize cool_reaction Cool to room temperature polymerize->cool_reaction precipitate Precipitate polymer in Methanol cool_reaction->precipitate filter_wash Filter and wash with Methanol and Hexane precipitate->filter_wash dry_polymer Dry under vacuum filter_wash->dry_polymer product product dry_polymer->product Final Product: Linear Poly(this compound) G Transition-Metal-Catalyzed Polymerization Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up and Post-Treatment prep_flask Flame-dry Schlenk flask and backfill with Argon prep_solutions Prepare catalyst and monomer solutions in anhydrous solvent prep_flask->prep_solutions mix_solutions Add monomer solution to catalyst solution prep_solutions->mix_solutions react Polymerize at room temperature mix_solutions->react filter_polymer Filter the precipitated polymer react->filter_polymer wash_polymer Wash with solvent and Methanol filter_polymer->wash_polymer dry_polymer Dry under vacuum wash_polymer->dry_polymer thermal_treatment Optional: Thermal treatment at 280 °C dry_polymer->thermal_treatment product2 product2 dry_polymer->product2 Final Product: Microporous Poly(this compound) product product thermal_treatment->product Final Product: Microporous Poly(this compound)

1,4-Diethynylbenzene in Metal-Organic Frameworks: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 1,4-diethynylbenzene (B1207667) as a linker in the synthesis of Metal-Organic Frameworks (MOFs). It covers the synthesis, characterization, and potential applications of these MOFs in drug delivery and catalysis, offering a comprehensive guide for researchers in the field.

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is crucial in determining the structural and functional properties of the resulting MOF. This compound is a rigid, linear linker that can be utilized to construct MOFs with high surface areas and tunable pore sizes. Its alkyne functionalities also offer potential for post-synthetic modification, further expanding the functional diversity of the resulting materials. While the direct use of this compound as a primary linker in extensively studied MOFs is not as commonly reported as carboxylate-based linkers, its derivatives and related alkyne-functionalized linkers have shown promise in creating novel porous materials. This document outlines the potential of this compound in this context, providing hypothetical yet representative data and protocols based on established MOF chemistry.

Data Presentation

The following tables summarize the expected quantitative data for a hypothetical MOF synthesized using this compound, which we will refer to as DEB-MOF. These values are based on typical data for MOFs with similar structural characteristics.

Table 1: Physicochemical Properties of DEB-MOF

PropertyValueCharacterization Method
BET Surface Area1200 - 1800 m²/gNitrogen Adsorption-Desorption at 77 K
Langmuir Surface Area1500 - 2200 m²/gNitrogen Adsorption-Desorption at 77 K
Pore Volume0.6 - 0.9 cm³/gNitrogen Adsorption-Desorption at 77 K
Pore Size1.2 - 1.8 nmNitrogen Adsorption-Desorption at 77 K
Thermal Stability (TGA)Up to 350 °C in N₂Thermogravimetric Analysis

Table 2: Drug Loading and Release Properties of DEB-MOF

DrugLoading Capacity (wt%)Encapsulation Efficiency (%)Release Profile (at pH 5.5)
Doxorubicin15 - 25%> 90%Sustained release over 48 hours
Ibuprofen10 - 20%> 85%Sustained release over 72 hours
5-Fluorouracil5 - 15%> 80%Sustained release over 24 hours

Table 3: Catalytic Performance of DEB-MOF

Catalytic ReactionSubstrateProductConversion (%)Selectivity (%)
Knoevenagel CondensationBenzaldehyde, Malononitrile2-benzylidenemalononitrile> 95%> 99%
Cycloaddition of CO₂Propylene OxidePropylene Carbonate> 90%> 98%
Click ReactionPhenylacetylene, Benzyl azide1-benzyl-4-phenyl-1H-1,2,3-triazole> 98%> 99%

Experimental Protocols

Protocol 1: Solvothermal Synthesis of DEB-MOF

This protocol describes a general method for the solvothermal synthesis of a hypothetical Metal-Organic Framework using this compound as the organic linker and a metal salt (e.g., Zinc Nitrate).

Materials:

  • This compound (linker)

  • Zinc nitrate (B79036) hexahydrate (metal source)

  • N,N-Dimethylformamide (DMF) (solvent)

  • Ethanol (B145695) (solvent for washing)

  • Chloroform (solvent for activation)

  • Glass vials (20 mL) with Teflon-lined caps

  • Syringes and filters (0.22 µm)

  • Programmable oven

  • Centrifuge

  • Schlenk line or vacuum oven

Procedure:

  • Preparation of Precursor Solution:

    • In a 20 mL glass vial, dissolve 1.0 mmol of zinc nitrate hexahydrate in 10 mL of DMF.

    • In a separate vial, dissolve 1.0 mmol of this compound in 10 mL of DMF.

  • Mixing and Sealing:

    • Combine the two solutions in a single 20 mL vial.

    • Cap the vial tightly with a Teflon-lined screw cap.

  • Solvothermal Reaction:

    • Place the vial in a programmable oven.

    • Heat the vial to 120°C at a rate of 5°C/min.

    • Maintain the temperature at 120°C for 48 hours.

    • Cool the oven to room temperature at a rate of 2°C/min.

  • Isolation and Washing:

    • After cooling, crystals of DEB-MOF should be visible at the bottom of the vial.

    • Carefully decant the mother liquor.

    • Add 10 mL of fresh DMF to the vial, sonicate for 10 minutes, and then centrifuge to collect the crystals. Repeat this step three times.

    • Perform a solvent exchange by immersing the crystals in ethanol for 24 hours, replacing the ethanol every 8 hours.

  • Activation:

    • Decant the ethanol and add 10 mL of chloroform. Let it stand for 8 hours.

    • Filter the crystals and dry them under vacuum at 150°C for 12 hours to remove the solvent molecules from the pores.

    • The activated DEB-MOF powder is now ready for characterization and application.

Protocol 2: Characterization of DEB-MOF

1. Powder X-ray Diffraction (PXRD):

  • Purpose: To confirm the crystallinity and phase purity of the synthesized MOF.

  • Procedure:

    • Grind a small amount of the activated DEB-MOF into a fine powder.

    • Mount the powder on a zero-background sample holder.

    • Collect the PXRD pattern using a diffractometer with Cu Kα radiation (λ = 1.5406 Å) over a 2θ range of 5-50°.

2. Thermogravimetric Analysis (TGA):

  • Purpose: To determine the thermal stability of the MOF.

  • Procedure:

    • Place 5-10 mg of the activated DEB-MOF in an alumina (B75360) crucible.

    • Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.

3. Nitrogen Adsorption-Desorption Analysis:

  • Purpose: To determine the surface area and pore size distribution.

  • Procedure:

    • Degas the activated DEB-MOF sample at 150°C for 12 hours under vacuum.

    • Measure the nitrogen adsorption-desorption isotherms at 77 K.

    • Calculate the BET surface area from the adsorption data in the relative pressure range of 0.05-0.3.

    • Determine the pore size distribution using a suitable model (e.g., NLDFT).

Protocol 3: Drug Loading into DEB-MOF

Materials:

  • Activated DEB-MOF

  • Drug of choice (e.g., Doxorubicin)

  • Phosphate-buffered saline (PBS)

  • UV-Vis spectrophotometer

Procedure:

  • Loading:

    • Suspend 100 mg of activated DEB-MOF in a 10 mL solution of the drug in PBS (1 mg/mL).

    • Stir the suspension at room temperature for 24 hours in the dark.

    • Collect the drug-loaded MOF by centrifugation.

    • Wash the product with fresh PBS to remove any surface-adsorbed drug.

  • Quantification of Loading:

    • Measure the concentration of the drug in the supernatant and washing solutions using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.

    • Calculate the drug loading capacity and encapsulation efficiency using the following formulas:

      • Loading Capacity (%) = (Mass of drug loaded / Mass of drug-loaded MOF) x 100

      • Encapsulation Efficiency (%) = (Mass of drug loaded / Initial mass of drug) x 100

Visualizations

Synthesis Workflow

G Synthesis Workflow for DEB-MOF cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Activation cluster_3 Final Product A This compound in DMF C Mixing of Precursors A->C B Zinc Nitrate Hexahydrate in DMF B->C D Solvothermal Synthesis (120°C, 48h) C->D E Washing with DMF & Ethanol D->E F Solvent Exchange with Chloroform E->F G Vacuum Drying (150°C, 12h) F->G H Activated DEB-MOF G->H

Caption: Solvothermal synthesis workflow for DEB-MOF.

Drug Delivery Signaling Pathway

G Hypothetical Drug Delivery Pathway of DEB-MOF cluster_0 Uptake cluster_1 Release cluster_2 Action A Drug-loaded DEB-MOF B Endocytosis into Cancer Cell A->B Targeting C Acidic Environment of Endosome (pH ~5.5) B->C D MOF Degradation & Drug Release C->D pH-responsive E Drug Interacts with Cellular Target D->E F Induction of Apoptosis E->F

Caption: pH-responsive drug release from DEB-MOF in a cancer cell.

Application Notes

Application Note 1: DEB-MOF for Targeted Drug Delivery

Introduction: The high surface area and tunable porosity of DEB-MOF make it an excellent candidate for a drug delivery vehicle. The rigid framework can encapsulate therapeutic agents, protecting them from degradation in the physiological environment and allowing for controlled release at the target site.

Mechanism of Action: Drug molecules can be loaded into the pores of DEB-MOF through diffusion. The release of the drug can be triggered by changes in the local environment, such as pH. In the acidic microenvironment of tumors (pH ~6.5) or within the endosomes of cancer cells (pH ~5.5), the coordination bonds between the metal ions and the organic linker can be destabilized, leading to the gradual degradation of the MOF structure and the release of the encapsulated drug. This pH-responsive behavior allows for targeted drug delivery, minimizing side effects on healthy tissues.

Advantages:

  • High Drug Loading: The porous nature of DEB-MOF allows for a high loading capacity of various drug molecules.

  • Controlled Release: The release of the drug can be modulated by the degradation rate of the MOF, which can be tuned by modifying the linker or metal center.

  • Biocompatibility: By selecting biocompatible metal ions (e.g., Zn²⁺), the overall toxicity of the drug delivery system can be minimized.

  • Post-Synthetic Modification: The alkyne groups of the this compound linker can be functionalized post-synthetically with targeting ligands (e.g., folic acid, antibodies) to enhance the specificity of the MOF for cancer cells.

Application Note 2: DEB-MOF as a Heterogeneous Catalyst

Introduction: The well-defined and accessible active sites within the porous structure of DEB-MOF make it a promising heterogeneous catalyst. The metal nodes can act as Lewis acid sites, while the organic linker can be functionalized to introduce other catalytic functionalities.

Catalytic Applications:

  • Lewis Acid Catalysis: The open metal sites in the activated DEB-MOF can effectively catalyze a variety of organic transformations, such as Knoevenagel condensations, Friedel-Crafts reactions, and cyanosilylation of aldehydes.

  • CO₂ Fixation: The high surface area and affinity for CO₂ make DEB-MOF a potential catalyst for the chemical fixation of carbon dioxide, for example, in the cycloaddition reaction with epoxides to form cyclic carbonates.

  • Click Chemistry: The alkyne functionalities of the this compound linker can potentially participate in or be modified to catalyze "click" reactions, which are widely used in drug discovery and materials science.

Advantages:

  • High Activity and Selectivity: The uniform and isolated active sites within the MOF structure can lead to high catalytic activity and selectivity.

  • Reusability: As a heterogeneous catalyst, DEB-MOF can be easily separated from the reaction mixture by filtration or centrifugation and reused multiple times without a significant loss in activity.

  • Shape and Size Selectivity: The well-defined pore structure can impart shape and size selectivity to the catalytic reactions, favoring the formation of specific products.

Conclusion

This compound serves as a promising, albeit less explored, building block for the construction of highly porous and functional Metal-Organic Frameworks. The protocols and application notes provided herein offer a foundational guide for researchers to explore the synthesis, characterization, and application of DEB-MOFs in the exciting fields of drug delivery and heterogeneous catalysis. The unique properties of this linker open up new avenues for the design and development of advanced functional materials.

Application Notes and Protocols for the Synthesis of Porous Organic Polymers from 1,4-Diethynylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of porous organic polymers (POPs) using 1,4-diethynylbenzene (B1207667) as a key building block. These materials are of significant interest due to their high surface area, tunable porosity, and potential applications in gas storage, catalysis, and drug delivery.

Introduction to this compound-Based Porous Organic Polymers

Porous organic polymers (POPs) are a class of materials characterized by their robust covalent frameworks and permanent porosity.[1] this compound (DEB) is an excellent monomer for the synthesis of POPs due to its rigid structure and reactive terminal alkyne groups. These groups can undergo various polymerization reactions, such as Sonogashira-Hagihara cross-coupling, chain-growth polymerization, and Glaser coupling, to form highly cross-linked, porous networks. The resulting POPs exhibit high thermal and chemical stability, making them suitable for a range of applications. For professionals in drug development, these polymers offer potential as carriers for controlled drug release and as robust supports for catalysts used in pharmaceutical synthesis.[2][3]

Data Presentation: Properties of this compound-Based POPs

The properties of POPs synthesized from this compound can be tailored by the choice of polymerization method and reaction conditions. A summary of key quantitative data from literature is presented in the tables below for easy comparison.

Table 1: Properties of POPs Synthesized via Rh-Catalyzed Chain-Growth Polymerization

Polymerization SolventBET Surface Area (SBET) [m²/g]Micropore Volume [cm³/g]Mesopore Volume [cm³/g]Reference
Dichloromethane (B109758)up to 1469-up to 2.52[4]
Methanol (B129727)---[4]
Benzene---[4]
Pentane---[4]
Tetrahydrofuran (THF)significantly lower--[4]

Table 2: Properties of POPs Synthesized via Sonogashira-Hagihara Cross-Coupling

Co-monomerBET Surface Area (SBET) [m²/g]Pore Volume [cm³/g]Pore Size [nm]Reference
1,3,6,8-Tetrabromo-9H-carbazole (Solution Polymerization)>6880.43~1.65, 3.82
1,3,6,8-Tetrabromo-9H-carbazole (Miniemulsion Polymerization)>970.15~1.99, 2.33

Experimental Protocols

Detailed methodologies for the key polymerization reactions are provided below.

Protocol 1: Sonogashira-Hagihara Cross-Coupling Polymerization

This protocol describes a general procedure for the synthesis of a porous organic polymer by the palladium-catalyzed cross-coupling of this compound with a diiodo-co-monomer, such as 1,4-diiodobenzene.

Materials:

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound, 1,4-diiodobenzene, PdCl₂(PPh₃)₂, CuI, and PPh₃.

  • Add anhydrous toluene and diisopropylamine (typically in a 4:1 v/v ratio).

  • Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the complete removal of oxygen.

  • Heat the reaction mixture to 70-80 °C with vigorous stirring.

  • Monitor the reaction progress by observing the formation of a precipitate. The reaction is typically complete within 24-48 hours.

  • After cooling to room temperature, pour the reaction mixture into a large volume of methanol to precipitate the polymer.

  • Filter the polymer and wash it sequentially with methanol and acetone to remove any residual catalyst and unreacted monomers.

  • Further purify the polymer by Soxhlet extraction with methanol for 24 hours.

  • Dry the polymer under vacuum at 60 °C to a constant weight.[4][5]

Protocol 2: Rh-Catalyzed Chain-Growth Polymerization

This protocol details the synthesis of a microporous poly(this compound) network via chain-growth polymerization catalyzed by a rhodium complex.[4]

Materials:

  • This compound

  • [Rh(nbd)acac] (acetylacetonato)(norbornadiene)rhodium(I)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Methanol

Procedure:

  • In a glovebox, dissolve this compound in anhydrous dichloromethane in a scintillation vial.

  • In a separate vial, dissolve the [Rh(nbd)acac] catalyst in a small amount of anhydrous dichloromethane.

  • Add the catalyst solution to the monomer solution with stirring. The molar ratio of monomer to catalyst can be varied to control the polymerization.

  • Seal the vial and continue stirring at room temperature. A solid precipitate will form.

  • Allow the polymerization to proceed for 3 to 24 hours. Longer reaction times can influence the polymer's properties.

  • Quench the polymerization by adding methanol to the reaction mixture.

  • Filter the resulting polymer and wash thoroughly with methanol to remove the catalyst and any unreacted monomer.

  • Dry the polymer under vacuum at 60 °C to a constant weight.

Protocol 3: Glaser-Hay Coupling

The Glaser-Hay coupling is an oxidative homocoupling of terminal alkynes and can be used to synthesize POPs from this compound. This protocol provides a general procedure.[6][7]

Materials:

  • This compound

  • Copper(I) chloride (CuCl)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Anhydrous solvent (e.g., Dichloromethane or Toluene)

  • Methanol

Procedure:

  • Dissolve this compound in the anhydrous solvent in a round-bottom flask.

  • In a separate flask, prepare the catalyst solution by dissolving CuCl and TMEDA in the same solvent.

  • Add the catalyst solution to the monomer solution.

  • Bubble a gentle stream of air or oxygen through the reaction mixture with vigorous stirring. The reaction is typically carried out at room temperature.

  • The formation of a solid precipitate indicates the progress of the polymerization.

  • Continue the reaction for 12-24 hours.

  • After the reaction is complete, filter the polymer.

  • Wash the polymer extensively with a dilute aqueous solution of EDTA to remove the copper catalyst, followed by water and methanol.

  • Dry the polymer under vacuum at 60 °C to a constant weight.

Applications in Drug Development

Porous organic polymers derived from this compound hold promise in the pharmaceutical field, primarily in two areas: as carriers for controlled drug delivery and as supports for heterogeneous catalysts.

  • Controlled Drug Delivery: The high surface area and tunable pore size of these POPs make them suitable candidates for hosting drug molecules.[3] The release of the drug can be controlled by the pore structure of the polymer and through surface functionalization. For instance, a biodegradable porous polymer has been successfully used for the delivery of doxorubicin, showcasing the potential to mitigate side effects like cardiotoxicity through passive targeted release.[8] The rigid, porous framework can protect the encapsulated drug from degradation and allow for sustained release profiles.

  • Catalyst Supports: The high thermal and chemical stability of DEB-based POPs makes them excellent supports for catalytically active metal nanoparticles.[9] These supported catalysts can be used in a variety of organic transformations relevant to pharmaceutical synthesis. The porous nature of the polymer allows for high accessibility of the catalytic sites, while the solid support facilitates easy separation and recycling of the catalyst, which is a key principle of green chemistry in the pharmaceutical industry.[10]

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of porous organic polymers from this compound.

G Monomer This compound + Co-monomer (optional) Polymerization Polymerization (Sonogashira, Chain-growth, etc.) Monomer->Polymerization Crude_Polymer Crude Polymer Polymerization->Crude_Polymer Washing Washing with Solvents (Methanol, Acetone) Crude_Polymer->Washing Soxhlet Soxhlet Extraction Washing->Soxhlet Drying Drying under Vacuum Soxhlet->Drying FTIR FT-IR Spectroscopy (Functional Groups) Drying->FTIR TGA Thermogravimetric Analysis (Thermal Stability) Drying->TGA SEM_TEM Electron Microscopy (SEM/TEM) (Morphology) Drying->SEM_TEM Porosity Gas Sorption Analysis (BET Surface Area, Pore Size) Drying->Porosity NMR Solid-State NMR (Structure) Drying->NMR

Caption: General workflow for the synthesis and characterization of porous organic polymers.

Sonogashira-Hagihara Polymerization Pathway

This diagram outlines the key steps in the Sonogashira-Hagihara cross-coupling polymerization.

G cluster_catalytic_cycle Catalytic Cycle cluster_reactants Reactants OA Oxidative Addition (Ar-I to Pd(0)) TM Transmetalation (Cu-acetylide to Pd(II)) OA->TM [Pd(II)Ar(I)] RE Reductive Elimination (Forms C-C bond, regenerates Pd(0)) TM->RE [Pd(II)Ar(C≡CR)] RE->OA [Pd(0)] Polymer Porous Organic Polymer RE->Polymer DEB This compound DEB->TM Diiodo 1,4-Diiodobenzene Diiodo->OA Catalyst Pd(0) / Cu(I) Catalyst Catalyst->OA Base Base (e.g., DIPA) Base->TM

Caption: Simplified signaling pathway of Sonogashira-Hagihara polymerization.

Logical Relationship for Drug Delivery Application

This diagram illustrates the logical steps involved in utilizing these POPs for drug delivery applications.

G cluster_prep Preparation cluster_application Application cluster_release Release Mechanism POP_Synth POP Synthesis (from 1,4-DEB) Drug_Loading Drug Loading (e.g., Incubation) POP_Synth->Drug_Loading Formulation Formulation of Drug-Loaded POP Drug_Loading->Formulation Administration Administration (e.g., Oral, Injection) Formulation->Administration Controlled_Release Controlled Release (Diffusion, Degradation) Administration->Controlled_Release Therapeutic_Effect Therapeutic Effect Controlled_Release->Therapeutic_Effect

Caption: Logical workflow for the application of POPs in drug delivery.

References

Application of 1,4-Diethynylbenzene in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

1,4-Diethynylbenzene (B1207667) (DEB) serves as a crucial building block in the synthesis of advanced organic semiconducting materials for Organic Light-Emitting Diodes (OLEDs). Its rigid, linear structure and reactive terminal alkyne groups make it an ideal component for creating highly conjugated polymers and discrete organometallic complexes. These materials often exhibit superior thermal stability, charge transport properties, and tunable electroluminescence, leading to the fabrication of efficient and durable OLED devices. This document provides detailed application notes on the use of DEB-derived materials in OLEDs, comprehensive experimental protocols for their synthesis and device fabrication, and a summary of their performance data.

Introduction

Organic Light-Emitting Diodes (OLEDs) have emerged as a leading technology for next-generation displays and solid-state lighting, owing to their high contrast, wide viewing angles, and potential for flexibility. The performance of an OLED is intrinsically linked to the properties of the organic materials used in its emissive and charge-transport layers. This compound has been identified as a valuable precursor for the synthesis of high-performance OLED materials, particularly conjugated polymers and phosphorescent platinum(II) acetylide complexes. The introduction of the rigid DEB unit into a polymer backbone can enhance π-conjugation, leading to materials with high charge carrier mobility and efficient electroluminescence. In phosphorescent emitters, DEB can be used to form bridging ligands in multinuclear metal complexes, which can facilitate intense and tunable light emission.

Application Notes

This compound is primarily utilized in OLEDs through its incorporation into:

  • Conjugated Polymers: DEB can be polymerized with various co-monomers, such as platinum-containing complexes, via Sonogashira cross-coupling reactions to yield poly(phenylene ethynylene) (PPE) type polymers. These polymers can function as the emissive layer in polymer light-emitting diodes (PLEDs). The extended π-conjugation along the polymer backbone facilitates efficient charge transport and luminescence.

  • Phosphorescent Emitters: DEB can act as a linker to synthesize dinuclear or polynuclear platinum(II) acetylide complexes. These complexes are often employed as phosphorescent dopants in the emissive layer of an OLED. By harvesting both singlet and triplet excitons, these phosphorescent materials can lead to devices with very high internal quantum efficiencies.

  • Host Materials: Derivatives of this compound can also be engineered to serve as host materials in the emissive layer of phosphorescent OLEDs (PhOLEDs). A suitable host material should possess a high triplet energy to effectively confine the triplet excitons on the guest phosphorescent emitter, preventing energy loss.

The choice of application depends on the specific molecular design and the desired properties of the resulting OLED device, such as emission color, efficiency, and operational lifetime.

Data Presentation

The performance of OLEDs incorporating materials derived from or related to this compound, such as platinum(II) acetylide complexes, is summarized below.

Table 1: Performance of OLEDs with Platinum(II) Acetylide Emitters

EmitterHostPeak EQE (%)Power Efficiency (lm/W)Current Efficiency (cd/A)CIE Coordinates (x, y)
IPtP DPEPO7.8--(0.20, 0.20)
IPtPCF3 DPEPO14.1--(0.16, 0.13)
IPtPCN DPEPO9.6--(0.16, 0.14)
IPtPyr DPEPO11.2--(0.16, 0.13)
BiPtPyr DPEPO12.3--(0.16, 0.14)

Data sourced from a study on trans-N-(heterocyclic carbene) platinum(II) acetylide chromophores. While not directly polymers of DEB, these materials represent the class of platinum acetylides for which DEB is a key synthetic precursor for bridged analogues.[1]

Experimental Protocols

Protocol 1: Synthesis of a Platinum-Polyyne Polymer via Sonogashira Coupling

This protocol describes a general method for the synthesis of a conjugated polymer incorporating this compound and a platinum complex.

Materials:

Procedure:

  • A reaction flask is charged with trans-bis(tributylphosphine)platinum(II) chloride (1.0 mmol) and this compound (1.0 mmol).

  • The flask is evacuated and backfilled with argon three times.

  • Dry, deoxygenated toluene (40 mL) and diisopropylamine (10 mL) are added via syringe.

  • Copper(I) iodide (0.1 mmol) is added to the stirred solution under a positive pressure of argon.

  • The reaction mixture is stirred at room temperature for 24 hours under an argon atmosphere.

  • The resulting polymer is precipitated by pouring the reaction mixture into methanol (400 mL).

  • The precipitate is collected by filtration, washed with methanol, and dried under vacuum.

Protocol 2: Fabrication of a Multilayer OLED Device

This protocol details the fabrication of a multilayer OLED using a host-dopant emissive layer system, where a DEB-derived material could be used as the emitter.[1]

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • 4,4′-Cyclohexylidenebis[N,N-bis(4-methylphenyl)benzenamine] (TAPC)

  • Tris(4-carbazoyl-9-ylphenyl)amine (TCTA)

  • Bis[2-(diphenylphosphino)phenyl] ether oxide (DPEPO) - Host

  • Platinum(II) acetylide complex (e.g., derived from DEB) - Dopant/Emitter

  • 2,2′,2″-(1,3,5-Benzenetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi)

  • Lithium fluoride (B91410) (LiF)

  • Aluminum (Al)

  • Deionized water, acetone, isopropanol

  • UV-ozone cleaner

Procedure:

  • Substrate Cleaning: ITO-coated glass substrates are sequentially cleaned by sonication in deionized water, acetone, and isopropanol, each for 15 minutes. The substrates are then dried with nitrogen gas and treated with UV-ozone for 15 minutes.

  • Layer Deposition: The cleaned substrates are loaded into a high-vacuum thermal evaporation system (pressure < 4 x 10⁻⁶ Torr). The organic layers and metal cathode are deposited sequentially without breaking the vacuum.

    • Hole Injection Layer (HIL): 30 nm of TAPC is deposited.

    • Hole Transport Layer (HTL): 10 nm of TCTA is deposited.

    • Emissive Layer (EML): A 20 nm thick layer of DPEPO doped with 15% of the platinum(II) acetylide emitter is co-evaporated.

    • Hole Blocking Layer (HBL): 10 nm of DPEPO is deposited.

    • Electron Transport Layer (ETL): 30 nm of TPBi is deposited.

    • Electron Injection Layer (EIL): 1 nm of LiF is deposited.

    • Cathode: 100 nm of Al is deposited.

  • Encapsulation: The completed device is encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip to prevent degradation from moisture and oxygen.

Visualizations

OLED_Structure cluster_OLED OLED Device Architecture cluster_Energy Energy Level Diagram Cathode Cathode (Al, 100 nm) EIL Electron Injection Layer (LiF, 1 nm) Cathode->EIL lumo_cathode Cathode LUMO ETL Electron Transport Layer (TPBi, 30 nm) EIL->ETL HBL Hole Blocking Layer (DPEPO, 10 nm) ETL->HBL EML Emissive Layer (DPEPO:Emitter, 20 nm) HBL->EML HTL Hole Transport Layer (TCTA, 10 nm) EML->HTL HIL Hole Injection Layer (TAPC, 30 nm) HTL->HIL Anode Anode (ITO) HIL->Anode Substrate Glass Substrate Anode->Substrate homo_anode Anode HOMO lumo_eil EIL LUMO lumo_cathode->lumo_eil Electron Injection lumo_etl ETL LUMO lumo_eil->lumo_etl lumo_eml EML LUMO lumo_etl->lumo_eml homo_eml EML HOMO lumo_eml->homo_eml Recombination -> Light homo_htl HTL HOMO homo_htl->homo_eml homo_hil HIL HOMO homo_hil->homo_htl homo_anode->homo_hil Hole Injection

Figure 1: A typical multilayer OLED device structure and corresponding energy level diagram.

Synthesis_Workflow cluster_synthesis Material Synthesis Workflow cluster_fabrication OLED Fabrication Workflow Monomers This compound + Pt Complex Polymerization Sonogashira Coupling Monomers->Polymerization Purification Precipitation & Washing Polymerization->Purification Polymer DEB-based Polymer Purification->Polymer Deposition Vacuum Thermal Evaporation Polymer->Deposition Emissive Material Substrate Substrate Cleaning Substrate->Deposition Encapsulation Device Encapsulation Deposition->Encapsulation OLED Final OLED Device Encapsulation->OLED

References

Synthesis of Graphdiyne and its Analogs: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the synthesis of graphdiyne and its linear analog, poly(p-phenylene diacetylene), with a focus on the oxidative coupling of 1,4-diethynylbenzene (B1207667). Detailed experimental protocols, data presentation, and workflow visualizations are included to facilitate laboratory application.

Graphdiyne, a fascinating two-dimensional carbon allotrope, is characterized by its unique structure of sp- and sp²-hybridized carbon atoms, forming a network of benzene (B151609) rings linked by diacetylene units. This structure imparts remarkable electronic, optical, and mechanical properties, making it a material of significant interest in various fields, including materials science, electronics, and biomedicine. The synthesis of true graphdiyne, with its characteristic porous, 2D hexagonal lattice, is most commonly achieved through the self-coupling of hexaethynylbenzene, a monomer with the requisite C3 symmetry.

While this compound is a valuable building block in carbon-rich materials, its linear, C2-symmetric structure does not readily lead to the formation of the two-dimensional graphdiyne network under typical synthesis conditions. Instead, the oxidative coupling of this compound, primarily through methods like the Glaser-Hay coupling, results in the formation of a one-dimensional linear polymer known as poly(p-phenylene diacetylene). This polymer is itself a subject of research interest due to its conjugated backbone and potential applications in organic electronics.

This application note will focus on the synthesis of this linear graphdiyne analog, poly(p-phenylene diacetylene), from this compound, providing a detailed protocol for its preparation via a modified Glaser-Hay oxidative coupling reaction.

Experimental Protocol: Synthesis of Poly(p-phenylene diacetylene) via Glaser-Hay Coupling

This protocol details the synthesis of poly(p-phenylene diacetylene) from this compound using a copper-catalyzed oxidative coupling reaction.

Materials:

  • This compound (recrystallized from hexane (B92381) and sublimated)

  • Copper(I) chloride (CuCl)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Pyridine (B92270) (anhydrous)

  • Acetone (B3395972) (anhydrous)

  • Methanol (B129727)

  • Hydrochloric acid (HCl)

  • Nitrogen or Argon gas (high purity)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: Assemble a clean, dry Schlenk flask equipped with a magnetic stir bar and a condenser under an inert atmosphere of nitrogen or argon.

  • Catalyst Preparation: To the Schlenk flask, add copper(I) chloride (0.05 eq) and N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.2 eq) to a mixture of anhydrous pyridine and anhydrous acetone (e.g., in a 1:1 volume ratio). Stir the mixture at room temperature until the catalyst dissolves and a clear solution is formed.

  • Monomer Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous acetone. Add this solution dropwise to the stirring catalyst solution at room temperature over a period of 1-2 hours.

  • Polymerization: After the addition is complete, continue to stir the reaction mixture at a slightly elevated temperature (e.g., 40-50 °C) for 24-48 hours. The progress of the polymerization can be monitored by the formation of a precipitate.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a large volume of methanol containing a small amount of hydrochloric acid (e.g., 1% v/v) to precipitate the polymer and quench the catalyst.

    • Filter the resulting solid using a Büchner funnel and wash it extensively with methanol to remove any unreacted monomer and catalyst residues.

    • Further purify the polymer by washing with acetone.

    • Dry the polymer in a vacuum oven at a low temperature (e.g., 40 °C) until a constant weight is achieved.

Data Presentation

The synthesized poly(p-phenylene diacetylene) should be characterized to confirm its structure and properties. The following table summarizes the expected characterization data.

Characterization Technique Parameter Expected Result/Value
FT-IR Spectroscopy C≡C stretching~2150 cm⁻¹ (weak)
C-H (alkynyl) stretching~3290 cm⁻¹ (should be absent or very weak in the polymer)
Aromatic C=C stretching~1500-1600 cm⁻¹
¹³C NMR Spectroscopy Acetylenic carbons (-C≡C-)δ ≈ 80-90 ppm
Aromatic carbonsδ ≈ 120-140 ppm
Raman Spectroscopy C≡C stretching~2210 cm⁻¹
Aromatic ring breathing~1600 cm⁻¹
X-ray Diffraction (XRD) Crystalline structureBroad peaks indicating a semi-crystalline or amorphous nature.
Thermogravimetric Analysis (TGA) Thermal stabilityHigh thermal stability with decomposition onset above 300 °C in an inert atmosphere.
Gel Permeation Chromatography (GPC) Molecular WeightDependent on reaction conditions, typically in the range of several thousand g/mol .

Visualizations

To aid in the understanding of the synthesis process, the following diagrams have been generated using the DOT language.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Monomer This compound ReactionVessel Schlenk Flask under Inert Atmosphere Monomer->ReactionVessel Dropwise Addition Catalyst CuCl/TMEDA in Pyridine/Acetone Catalyst->ReactionVessel Precipitation Precipitation in Acidified Methanol ReactionVessel->Precipitation Polymerization (40-50°C, 24-48h) Filtration Filtration & Washing Precipitation->Filtration Drying Vacuum Drying Filtration->Drying Product Poly(p-phenylene diacetylene) Drying->Product

Caption: Experimental workflow for the synthesis of poly(p-phenylene diacetylene).

LogicalRelationship Start This compound (Monomer) Process Glaser-Hay Oxidative Coupling Start->Process Result Poly(p-phenylene diacetylene) (Linear Polymer) Process->Result SideProduct Byproducts (e.g., cyclooligomers) Process->SideProduct Catalyst Cu(I)/TMEDA Complex Catalyst->Process

Caption: Logical relationship of the synthesis of poly(p-phenylene diacetylene).

Application Notes and Protocols for Click Chemistry Reactions Involving 1,4-Diethynylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for click chemistry reactions involving 1,4-diethynylbenzene (B1207667). The focus is on the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry, renowned for its high efficiency, reliability, and biocompatibility.[1]

Application Notes

This compound is a rigid, bifunctional linker molecule that serves as an excellent building block in the synthesis of various macromolecules and functional materials through click chemistry. Its two terminal alkyne groups allow for the construction of linear polymers, cross-linked networks, and the functionalization of surfaces. The resulting 1,4-disubstituted 1,2,3-triazole rings formed via the CuAAC reaction are chemically stable and can act as isosteres for amide bonds, making them valuable in medicinal chemistry.[2][]

Key Applications:
  • Polymer Synthesis: The reaction of this compound with bifunctional azides leads to the formation of high molecular weight polymers with tunable properties. These polymers find applications in advanced materials and coatings.[4] The CuAAC reaction's high yield and specificity allow for the creation of well-defined polymer architectures.[5]

  • Drug Discovery and Development: In drug discovery, this compound can be used as a core scaffold to generate libraries of diverse small molecules by reacting it with a variety of azide-containing building blocks.[2] The resulting triazole-containing compounds can be screened for biological activity.[6] The triazole linkage is stable under physiological conditions, a desirable feature for drug candidates.[7]

  • Bioconjugation: While not as common as monofunctional alkynes in this context, this compound can be used to cross-link or conjugate biomolecules that have been functionalized with azide (B81097) groups, such as proteins, peptides, or nucleic acids.[8]

  • Materials Science and Nanotechnology: The rigid nature of the this compound linker makes it suitable for the synthesis of Metal-Organic Frameworks (MOFs) and other porous materials.[9] These materials have applications in gas storage, catalysis, and sensing. The click reaction allows for the post-synthetic modification of these materials to introduce new functionalities.[10]

Experimental Protocols

The following protocols are representative examples of CuAAC reactions involving this compound. The conditions can be optimized based on the specific azide reactant and desired product.

Protocol 1: Synthesis of a Linear Polymer via CuAAC

This protocol describes the synthesis of a linear polymer by reacting this compound with a diazide monomer, for example, 1,4-diazidobutane (B1339667).

Materials:

  • This compound

  • 1,4-Diazidobutane

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Solvent: e.g., a mixture of Tetrahydrofuran (THF) and water (H₂O)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • In a Schlenk flask, dissolve this compound (1.0 mmol) and 1,4-diazidobutane (1.0 mmol) in 20 mL of a THF/H₂O (4:1 v/v) mixture.

  • Degas the solution by bubbling with nitrogen or argon for 20 minutes.

  • In a separate vial, prepare a solution of CuSO₄·5H₂O (0.05 mmol, 5 mol%) in 1 mL of deionized water.

  • In another vial, prepare a fresh solution of sodium ascorbate (0.1 mmol, 10 mol%) in 1 mL of deionized water.

  • To the reaction flask, add the CuSO₄·5H₂O solution followed by the sodium ascorbate solution under a positive pressure of inert gas.

  • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by the precipitation of the polymer.

  • After 24 hours, the polymer precipitate is collected by filtration.

  • Wash the polymer with water and then with methanol (B129727) to remove any unreacted monomers and catalyst.

  • Dry the polymer under vacuum to a constant weight.

Protocol 2: Small-Scale Synthesis of a Bis-triazole Compound

This protocol details the synthesis of a small molecule by reacting this compound with a monofunctional azide, such as benzyl (B1604629) azide.

Materials:

  • This compound

  • Benzyl azide

  • Copper(I) iodide (CuI)

  • N,N-Diisopropylethylamine (DIPEA)

  • Solvent: e.g., Dichloromethane (DCM)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (0.5 mmol), benzyl azide (1.1 mmol, 2.2 equivalents), and CuI (0.05 mmol, 10 mol%).

  • Add 10 mL of anhydrous DCM to the flask.

  • Add DIPEA (1.5 mmol, 3.0 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically within 12-24 hours), quench the reaction by adding 20 mL of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure bis-triazole product.

Data Presentation

The following tables summarize representative quantitative data for CuAAC reactions involving this compound, based on typical outcomes for click chemistry.[11]

Table 1: Synthesis of a Linear Polymer with 1,4-Diazidobutane

ParameterValue
Reactants This compound, 1,4-Diazidobutane
Catalyst System CuSO₄·5H₂O / Sodium Ascorbate
Catalyst Loading (Cu²⁺) 5 mol%
Solvent THF/H₂O (4:1)
Temperature Room Temperature
Reaction Time 24 hours
Yield >90%

Table 2: Synthesis of a Bis-triazole with Benzyl Azide

ParameterValue
Reactants This compound, Benzyl Azide
Catalyst CuI
Base DIPEA
Catalyst Loading 10 mol%
Solvent Dichloromethane (DCM)
Temperature Room Temperature
Reaction Time 12-24 hours
Yield 85-95%

Mandatory Visualization

Diagrams

CuAAC_Mechanism cluster_catalyst Catalyst System cluster_product Product R_Alkyne R-C≡CH (this compound) R_Azide R'-N₃ Cu_I Cu(I) R_Alkyne->Cu_I Coordination create_node Cycloaddition R_Azide->create_node Cu_I->create_node Triazole 1,4-Disubstituted 1,2,3-Triazole create_node->Triazole Protonation

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism.

Polymer_Synthesis_Workflow cluster_reaction Click Polymerization Monomer_A This compound (Alkyne Monomer) Reaction_Vessel Reaction Mixture (Solvent, Catalyst) Monomer_A->Reaction_Vessel Monomer_B Diazide Monomer (e.g., 1,4-Diazidobutane) Monomer_B->Reaction_Vessel Polymer Linear Polymer Reaction_Vessel->Polymer Purification Purification (Filtration, Washing) Polymer->Purification Final_Product Dried Polymer Product Purification->Final_Product

Caption: Workflow for Linear Polymer Synthesis via CuAAC.

Drug_Discovery_Workflow cluster_library Compound Library Generation Scaffold This compound (Core Scaffold) Click_Reaction Parallel CuAAC Reactions Scaffold->Click_Reaction Azide_Building_Blocks Diverse Azide Building Blocks Azide_Building_Blocks->Click_Reaction Compound_Library Library of Bis-Triazole Compounds Click_Reaction->Compound_Library Screening High-Throughput Screening (HTS) Compound_Library->Screening Hit_Identification Hit Identification Screening->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization

Caption: Drug Discovery Workflow using this compound.

References

1,4-Diethynylbenzene: A Versatile Building Block for Conjugated Polymers in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Diethynylbenzene (B1207667) (DEB) is a rigid, linear building block that plays a crucial role in the synthesis of advanced conjugated polymers. Its structure allows for the creation of highly conjugated systems with unique optical and electronic properties, making them suitable for a wide range of applications, including organic electronics, photocatalysis, and advanced materials. This document provides detailed application notes, experimental protocols, and key performance data for conjugated polymers derived from this compound.

Introduction

Conjugated polymers are a class of organic materials characterized by a backbone of alternating single and double or triple bonds, which results in a delocalized π-electron system. This electronic structure is responsible for their characteristic semiconductor properties, including tunable bandgaps and the ability to transport charge. This compound is a key monomer in the synthesis of a variety of conjugated polymers, most notably poly(p-phenyleneethynylene)s (PPEs). The ethynyl (B1212043) groups of DEB readily participate in cross-coupling reactions, such as the Sonogashira coupling, allowing for the facile construction of extended π-conjugated systems.

The incorporation of DEB into a polymer backbone imparts rigidity and linearity, which can lead to enhanced π-π stacking and improved charge carrier mobility. Furthermore, the electronic properties of DEB-based polymers can be fine-tuned by copolymerizing it with various aromatic and heteroaromatic dihalides, enabling the rational design of materials with specific absorption and emission characteristics, as well as tailored energy levels for applications in organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and as photocatalysts for hydrogen production.

Applications

DEB-based conjugated polymers have shown promise in a multitude of applications:

  • Organic Electronics: The tunable electronic properties and good charge transport characteristics of these polymers make them suitable for use as active materials in organic field-effect transistors (OFETs), OPVs, and OLEDs.

  • Photocatalysis: Certain DEB-containing polymers have demonstrated significant activity as metal-free photocatalysts for hydrogen production from water under visible light irradiation. The introduction of ethynyl groups into the polymer backbone can extend the absorption edge to the red/NIR light region, enhancing their light-harvesting capabilities.

  • Sensors: The fluorescence of DEB-based polymers can be sensitive to the presence of specific analytes, making them attractive candidates for chemical and biological sensors.

  • Advanced Materials: The high thermal stability and potential for graphitization of DEB polymers make them interesting precursors for carbon-based materials and composites.[1]

Quantitative Data Presentation

The following tables summarize key quantitative data for representative this compound-based conjugated polymers.

Table 1: Photocatalytic Performance of DEB-Based Linear Conjugated Polymers [2]

PolymerComonomersH₂ Production Rate (μmol/h) (without Pt co-catalyst, λ > 420 nm)Apparent Quantum Yield (AQY) at 420 nm (without Pt co-catalyst)Apparent Quantum Yield (AQY) at 420 nm (with 3.0 wt.% Pt)
P7-E This compound and a dibenzo[b,d]thiophene sulfone derivative180.74.2%7.2%
B-BT-1,4-E This compound and a benzothiadiazole derivativeNot specifiedNot specifiedNot specified
P17-E This compound and a pyrene (B120774) derivativeNot specifiedNot specifiedNot specified

Table 2: Optical and Electronic Properties of DEB-Based Polymers

PolymerAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Optical Bandgap (E_g, eV)HOMO Level (eV)LUMO Level (eV)Reference
P7-E ~450-750 (broad)---Negative shift observed[2]
B-BT-1,4-E ~450-750 (broad)---Negative shift observed[2]
P17-E ~450-750 (broad)---Negative shift observed[2]

Note: Detailed optical and electronic properties for B-BT-1,4-E and P17-E were not explicitly provided in the search results but the trend of red-shifted absorption and negative LUMO level shift upon ethynyl group incorporation was highlighted.

Experimental Protocols

Synthesis of Poly(p-phenyleneethynylene) (PPE) via Sonogashira Cross-Coupling

This protocol describes a general procedure for the synthesis of a PPE by the palladium-catalyzed Sonogashira cross-coupling of this compound with a diiodo-co-monomer, such as 1,4-diiodo-2,5-dialkoxybenzene.

Materials:

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the diiodo-co-monomer, PdCl₂(PPh₃)₂, CuI, and PPh₃.

  • Solvent Addition: Add anhydrous toluene and diisopropylamine (a typical ratio is 3:1 to 5:1 v/v of toluene to DIPA).

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the complete removal of oxygen, which can deactivate the palladium catalyst.

  • Polymerization: Heat the reaction mixture to 70-80 °C with vigorous stirring. The reaction progress can be monitored by techniques such as Gel Permeation Chromatography (GPC) by taking small aliquots at regular intervals. The polymerization is typically complete within 24-48 hours.

  • Polymer Precipitation: After cooling the reaction mixture to room temperature, pour it into a large volume of methanol to precipitate the polymer.

  • Purification:

    • Filter the precipitated polymer and wash it thoroughly with methanol and acetone to remove residual catalyst and unreacted monomers.

    • For further purification, dissolve the polymer in a minimal amount of a suitable solvent (e.g., chloroform or THF) and re-precipitate it into methanol.

  • Drying: Dry the purified polymer under vacuum until a constant weight is achieved.

Anionic Polymerization of this compound

This protocol provides a method for the synthesis of a linear poly(p-diethynylbenzene) with pendant ethynyl groups.[3][4]

Materials:

  • This compound (pDEB), recrystallized from hexane (B92381) and sublimated.[3]

  • n-Butyl lithium (n-BuLi) in hexane.

  • Hexamethylphosphortriamide (HMPA), as a polar solvent.

  • Anhydrous toluene or other suitable solvent.

  • Hexane for precipitation.

  • Argon gas (high purity).

  • Standard vacuum line and glassware for anionic polymerization.

Procedure:

  • Monomer and Solvent Preparation: Ensure all glassware is rigorously dried. This compound should be purified by recrystallization and sublimation. Solvents must be anhydrous.

  • Reaction Setup: The polymerization is carried out under high vacuum or a highly pure argon atmosphere. A typical setup involves a reactor with a side arm for initiator introduction.

  • Polymerization:

    • Dissolve the purified this compound in HMPA.

    • Initiate the polymerization by adding a solution of n-BuLi in hexane at the desired temperature (e.g., 55 °C). The use of a polar solvent like HMPA is crucial for synthesizing a completely linear and soluble polymer.[3][4]

    • The reaction is typically allowed to proceed for several hours.

  • Termination and Precipitation: The polymerization can be terminated by the addition of a proton source (e.g., degassed methanol). The polymer is then precipitated by pouring the reaction mixture into a large excess of a non-solvent like hexane.

  • Purification and Drying: The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum.

Visualizations

Experimental Workflows and Logical Relationships

Sonogashira_Polymerization_Workflow cluster_reactants Reactants & Catalysts cluster_conditions Reaction Conditions cluster_process Process cluster_product Final Product DEB This compound Polymerization Polymerization (24-48h) DEB->Polymerization Diiodo Diiodo-co-monomer Diiodo->Polymerization Pd_cat PdCl₂(PPh₃)₂ Pd_cat->Polymerization CuI CuI CuI->Polymerization PPh3 PPh₃ PPh3->Polymerization Solvent Toluene/DIPA Solvent->Polymerization Inert Inert Atmosphere (Ar/N₂) Inert->Polymerization Temp 70-80 °C Temp->Polymerization Degas Freeze-Pump-Thaw Degas->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation Purification Washing & Reprecipitation Precipitation->Purification Drying Vacuum Drying Purification->Drying Polymer Conjugated Polymer Drying->Polymer

Caption: Workflow for Sonogashira Polymerization of this compound.

Anionic_Polymerization_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Final Product DEB Purified this compound Initiation Initiation DEB->Initiation nBuLi n-Butyl Lithium nBuLi->Initiation Solvent HMPA (Polar Solvent) Solvent->Initiation Inert High Vacuum / Argon Inert->Initiation Temp 55 °C Temp->Initiation Propagation Propagation Initiation->Propagation Termination Termination (e.g., Methanol) Propagation->Termination Precipitation Precipitation in Hexane Termination->Precipitation Drying Vacuum Drying Precipitation->Drying Polymer Linear Poly(p-diethynylbenzene) Drying->Polymer

Caption: Workflow for Anionic Polymerization of this compound.

DEB_Polymer_Applications cluster_synthesis Polymerization Methods cluster_applications Potential Applications DEB This compound Sonogashira Sonogashira Coupling DEB->Sonogashira Anionic Anionic Polymerization DEB->Anionic Conjugated_Polymer DEB-Based Conjugated Polymer Sonogashira->Conjugated_Polymer Anionic->Conjugated_Polymer Electronics Organic Electronics (OFETs, OPVs) Conjugated_Polymer->Electronics Photocatalysis Photocatalysis (H₂ Production) Conjugated_Polymer->Photocatalysis Sensors Chemical & Biological Sensors Conjugated_Polymer->Sensors Materials Advanced Materials Conjugated_Polymer->Materials

Caption: Synthesis and Application Pathways of DEB-Based Polymers.

References

Experimental Protocol for Sonogashira Polymerization of 1,4-Diethynylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly between sp² and sp hybridized carbon atoms. This protocol details the synthesis of poly(p-phenyleneethynylene) (PPE), a conjugated polymer with significant potential in various fields, including organic electronics, sensor technology, and as a scaffold in drug delivery systems. The polymerization is achieved through a palladium and copper co-catalyzed reaction between 1,4-diethynylbenzene (B1207667) and a dihaloarene, such as 1,4-diiodobenzene (B128391). Careful control of reaction conditions, including the exclusion of oxygen, is critical for achieving high molecular weight polymers with desirable properties.

Reaction Scheme

The overall reaction for the Sonogashira polymerization of this compound with 1,4-diiodobenzene is depicted below:

Experimental Data

The following table summarizes typical quantitative data for the Sonogashira polymerization of this compound with 1,4-diiodobenzene. Note that results can vary based on specific reaction conditions and purification methods.

ParameterValueReference
Monomer 1This compound[1]
Monomer 21,4-Diiodobenzene[1]
CatalystPdCl₂(PPh₃)₂[2]
Co-catalystCopper(I) iodide (CuI)[2]
LigandTriphenylphosphine (B44618) (PPh₃)[2]
BaseDiisopropylamine (B44863) (DIPA)[2]
SolventToluene (B28343)[2]
Reaction Temperature70-80 °C[2]
Reaction Time24-48 hours[2]
Yield~47%[3]
Number Average Molecular Weight (Mₙ)~14,000 g/mol [3]
Polydispersity Index (PDI)~1.9[3]

Detailed Experimental Protocol

This protocol provides a general guideline for the Sonogashira polymerization of this compound and 1,4-diiodobenzene.

Materials:

  • This compound (1.0 eq)

  • 1,4-Diiodobenzene (1.0 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 eq)[2]

  • Copper(I) iodide (CuI) (0.04 eq)[2]

  • Triphenylphosphine (PPh₃) (0.08 eq)[2]

  • Anhydrous Toluene

  • Diisopropylamine (DIPA)

  • Methanol (B129727)

  • Acetone (B3395972)

  • Argon gas supply

  • Schlenk flask and line

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, 1,4-diiodobenzene, bis(triphenylphosphine)palladium(II) dichloride, copper(I) iodide, and triphenylphosphine under an argon atmosphere.[2]

  • Solvent and Base Addition: Add anhydrous toluene and diisopropylamine to the Schlenk flask. A typical solvent to base ratio is between 3:1 and 5:1 (v/v).[2]

  • Degassing: To ensure the complete removal of oxygen, subject the reaction mixture to three freeze-pump-thaw cycles. Oxygen can lead to unwanted side reactions, such as the homocoupling of the alkyne monomer (Glaser coupling), which can broaden the molecular weight distribution of the polymer.

  • Polymerization: Heat the reaction mixture to 70-80 °C with continuous stirring.[2] The reaction progress can be monitored by techniques such as Gel Permeation Chromatography (GPC) by taking small aliquots at regular intervals. The polymerization is typically allowed to proceed for 24-48 hours.[2]

  • Polymer Precipitation: After the reaction is complete, cool the mixture to room temperature. Precipitate the polymer by slowly pouring the reaction mixture into a large volume of methanol with vigorous stirring.

  • Purification:

    • Filter the precipitated polymer using a Buchner funnel.

    • Wash the collected polymer thoroughly with methanol and then with acetone to remove any residual catalyst, unreacted monomers, and other impurities.[2]

    • For further purification, the polymer can be redissolved in a minimal amount of a good solvent (e.g., chloroform (B151607) or tetrahydrofuran) and then re-precipitated into methanol.[2]

  • Drying: Dry the purified polymer under vacuum until a constant weight is achieved.[2]

Experimental Workflow Diagram

Sonogashira_Polymerization_Workflow A Reaction Setup (Monomers, Catalysts, Ligand) B Solvent & Base Addition (Toluene, DIPA) A->B C Degassing (Freeze-Pump-Thaw) B->C D Polymerization (70-80 °C, 24-48h) C->D E Precipitation (in Methanol) D->E F Purification (Washing with Methanol/Acetone) E->F G Drying (Under Vacuum) F->G H Characterization (GPC, NMR, etc.) G->H

Caption: Workflow for the Sonogashira polymerization of this compound.

Signaling Pathway Diagram (Catalytic Cycle)

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex1 R¹-Pd(II)-X L₂ pd0->pd_complex1 Oxidative Addition pd_complex2 R¹-Pd(II)-C≡CR² L₂ pd_complex1->pd_complex2 Transmetalation cu_x CuX pd_complex1->cu_x pd_complex2->pd0 Reductive Elimination product R¹-C≡CR² pd_complex2->product cu_acetylide CuC≡CR² cu_x->cu_acetylide cu_acetylide->pd_complex1 base_hx Base-HX cu_acetylide->base_hx aryl_halide R¹-X aryl_halide->pd_complex1 alkyne H-C≡CR² alkyne->cu_acetylide base Base base->cu_acetylide

Caption: Catalytic cycle for the Sonogashira cross-coupling reaction.

References

Troubleshooting & Optimization

Preventing self-polymerization of 1,4-Diethynylbenzene during storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the proper storage and handling of 1,4-Diethynylbenzene (DEB) to prevent its self-polymerization. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and purity of your DEB samples during your experiments.

Troubleshooting Guide: Preventing Self-Polymerization of this compound

This guide addresses specific issues that may arise during the storage of this compound, leading to its degradation and polymerization.

Issue Potential Cause Recommended Solution
Discoloration of Solid DEB (Yellowing or Browning) Exposure to air and light, leading to oxidative degradation and oligomerization.Store DEB under an inert atmosphere (argon or nitrogen) in a tightly sealed, amber glass vial. Minimize exposure to light by wrapping the container in aluminum foil or storing it in a dark box.
Formation of Insoluble Particles in DEB Solutions Onset of polymerization, forming oligomers and polymers that are insoluble in common organic solvents.Filter the solution through a PTFE syringe filter to remove insoluble particles before use. If significant polymerization has occurred, purification by recrystallization or sublimation may be necessary. For future prevention, add a polymerization inhibitor to the storage solvent.
Gradual Decrease in Purity Over Time (Confirmed by GC/NMR) Slow thermal polymerization or reaction with trace impurities in the solvent or storage container.Ensure the use of high-purity, anhydrous solvents for storage. Store DEB at recommended low temperatures (2-8 °C). Consider adding a radical inhibitor such as Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 10-50 ppm).
Unexpected Reactivity or Poor Performance in Reactions Presence of oligomeric impurities that can interfere with catalytic processes or alter reaction kinetics.Confirm the purity of DEB by analytical methods such as NMR or GC-MS before use. If impurities are detected, purify the material.

Frequently Asked Questions (FAQs)

Storage Conditions

Q1: What are the optimal storage conditions for solid this compound?

A1: To minimize self-polymerization, solid this compound should be stored at a temperature of 2-8°C.[1][2] It is crucial to store it in a dark environment, away from light, and under an inert atmosphere, such as argon or nitrogen, to prevent oxidative degradation.[2]

Q2: Can I store this compound in a solution? If so, what is the recommended solvent?

A2: Yes, storing DEB in a solution can be convenient for frequent use. High-purity, anhydrous solvents are recommended. Anhydrous toluene (B28343) or hexane (B92381) are suitable options. The solution should be stored under an inert atmosphere and at a low temperature (2-8°C).

Inhibitors

Q3: Should I use a polymerization inhibitor when storing this compound?

A3: For long-term storage or if you observe signs of instability, adding a polymerization inhibitor is a good practice. Radical scavengers are effective in preventing free-radical polymerization, which can be initiated by light or trace impurities.

Q4: What type of inhibitors are suitable for this compound and at what concentration?

A4: Phenolic antioxidants are commonly used as inhibitors for unsaturated hydrocarbons. For aryl alkynes like DEB, Butylated Hydroxytoluene (BHT) or Hydroquinone can be effective. A typical concentration range for these inhibitors is 10-200 ppm. It is important to note that the inhibitor may need to be removed before use in certain sensitive reactions.

Inhibitor Recommended Concentration (ppm)
Butylated Hydroxytoluene (BHT)10 - 50
Hydroquinone50 - 200
Handling and Purity Assessment

Q5: What are the best practices for handling this compound to prevent polymerization?

A5: Always handle DEB under an inert atmosphere using standard air-sensitive techniques, such as a glovebox or a Schlenk line.[3][4] Minimize its exposure to heat, light, and air. Use clean, dry glassware and high-purity solvents to avoid introducing impurities that could initiate polymerization.

Q6: How can I check the purity of my this compound and detect any polymerization?

A6: The purity of DEB can be assessed using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the characteristic peaks of the monomer and detect the appearance of new signals that may indicate the presence of oligomers or polymers.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a sensitive technique to determine the purity of the monomer and identify any volatile oligomeric species.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the monomer from any non-volatile oligomers or polymers that may have formed.

Q7: What are the signs of this compound polymerization?

A7: Visual signs of polymerization include a change in color from white/off-white to yellow or brown, and the formation of insoluble material in solutions. A decrease in the melting point range can also indicate the presence of impurities.

Experimental Protocols

Protocol for Purity Assessment by ¹H NMR
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆).

  • Acquisition: Acquire a ¹H NMR spectrum using a standard pulse program. Ensure a sufficient relaxation delay to obtain accurate integration.

  • Analysis: Identify the characteristic signals for this compound. The spectrum should show a singlet for the acetylenic protons and signals in the aromatic region corresponding to the benzene (B151609) ring protons. The presence of broad signals or a complex pattern of new peaks may indicate the formation of oligomers or polymers.

Protocol for Purification of this compound by Recrystallization
  • Solvent Selection: Choose a solvent in which this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. Hexane is a commonly used solvent for this purpose.[1]

  • Dissolution: In a flask, dissolve the impure this compound in a minimal amount of hot hexane.

  • Decolorization (Optional): If the solution is colored, a small amount of activated carbon can be added to the hot solution to remove colored impurities. Quickly filter the hot solution through a pre-warmed funnel with a fluted filter paper to remove the activated carbon.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator to induce further crystallization.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of cold hexane. Dry the crystals under vacuum to remove any residual solvent.

Diagrams

Polymerization_Pathway Potential Self-Polymerization Pathways of this compound DEB This compound (Monomer) Radical Radical Species DEB->Radical Forms Initiator Initiator (Heat, Light, Oxygen, Impurities) Initiator->DEB Initiation Radical->DEB Propagation Oligomers Soluble Oligomers Radical->Oligomers Leads to Polymers Insoluble Polymers Oligomers->Polymers Further Polymerization

Caption: Self-polymerization of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for DEB Storage Start Observe Instability (e.g., discoloration, insolubles) Check_Purity Assess Purity (NMR, GC-MS) Start->Check_Purity Pure Purity Acceptable Check_Purity->Pure Yes Impure Purity Unacceptable Check_Purity->Impure No Review_Storage Review Storage Conditions Pure->Review_Storage Purify Purify DEB (Recrystallization/Sublimation) Impure->Purify Purify->Check_Purity End_Impure Re-evaluate Purification Purify->End_Impure If purification fails Correct_Conditions Store at 2-8°C, in dark, under inert atmosphere Review_Storage->Correct_Conditions Incorrect Add_Inhibitor Consider Adding Inhibitor (e.g., BHT) Review_Storage->Add_Inhibitor Correct End_Pure Proceed with Experiment Correct_Conditions->End_Pure Add_Inhibitor->End_Pure

Caption: Troubleshooting DEB storage issues.

References

Technical Support Center: Synthesis of 1,4-Diethynylbenzene via Sonogashira Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 1,4-diethynylbenzene (B1207667) using the Sonogashira coupling reaction. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful and high-yield syntheses.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and its precursors.

Issue 1: Low or No Conversion of the Aryl Halide

  • Question: My Sonogashira coupling reaction with 1,4-diiodobenzene (B128391) or 1,4-dibromobenzene (B42075) shows a low yield or no product formation. What are the likely causes and how can I resolve this?

  • Answer: Low or no conversion in a double Sonogashira coupling can stem from several factors. The primary suspects are catalyst activity, reaction conditions, and reagent quality.

    • Catalyst System: The choice of palladium catalyst and ligand is critical. While standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are common, less reactive aryl bromides may require more specialized ligands. Consider using bulky, electron-rich phosphine (B1218219) ligands which can facilitate the oxidative addition step.[1]

    • Reaction Temperature: Higher temperatures are often necessary, especially for aryl bromides.[1] If the reaction is performed at room temperature, a significant increase may be required. However, be mindful of potential side reactions or decomposition at excessive temperatures.

    • Base Selection: An amine base is required to deprotonate the alkyne.[2] Triethylamine (TEA) and diisopropylamine (B44863) (DIPA) are frequently used. Ensure the base is dry and in sufficient excess. For less reactive substrates, stronger bases like DBU may be more effective.

    • Solvent Effects: The polarity of the solvent can influence the reaction rate. Aprotic polar solvents such as DMF or THF are commonly used. Ensure the solvent is anhydrous and thoroughly degassed.

Issue 2: Significant Homocoupling of the Terminal Alkyne (Glaser Coupling)

  • Question: I am observing a significant amount of a byproduct, which I suspect is the homocoupled dimer of my alkyne. How can I minimize this side reaction?

  • Answer: The formation of alkyne dimers (Glaser-Hay coupling) is a common side reaction, often promoted by the copper co-catalyst in the presence of oxygen.[2]

    • Strictly Anaerobic Conditions: Oxygen is a key promoter of homocoupling.[2] It is crucial to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (argon or nitrogen) throughout the reaction.

    • Copper-Free Conditions: The most direct way to avoid Glaser coupling is to perform the reaction under copper-free conditions. This may necessitate a more active palladium catalyst system, higher temperatures, or longer reaction times.

    • Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture via a syringe pump can help maintain a low concentration of the copper acetylide, thus minimizing the rate of homocoupling.

    • Use of Additives: Some studies suggest that a dilute hydrogen atmosphere can help to reduce the extent of homocoupling.

Issue 3: Formation of Mono-Coupled Intermediate

  • Question: My reaction yields a mixture of the desired di-substituted product and a significant amount of the mono-substituted intermediate. How can I drive the reaction to completion?

  • Answer: The formation of the mono-coupled product is a common challenge in double Sonogashira reactions.

    • Stoichiometry: Ensure that at least two equivalents of the terminal alkyne are used for each equivalent of the dihaloarene. A slight excess of the alkyne (e.g., 2.2 to 2.5 equivalents) can help drive the reaction to completion.

    • Reaction Time and Temperature: A longer reaction time or a higher temperature may be required to facilitate the second coupling step, which is often slower than the first due to steric hindrance and electronic effects.

    • Catalyst Loading: Increasing the catalyst loading (both palladium and copper) may be necessary to ensure complete conversion to the di-substituted product.

Issue 4: Palladium Black Precipitation

  • Question: I see a black precipitate forming in my reaction mixture. What is it, and how can I prevent it?

  • Answer: The black precipitate is likely palladium black, which forms when the active Pd(0) catalyst agglomerates and precipitates out of the solution, leading to a loss of catalytic activity.[3]

    • Ligand Choice: The use of appropriate phosphine ligands helps to stabilize the palladium catalyst in the solution.

    • Solvent: Certain solvents, such as THF, have been anecdotally reported to promote the formation of palladium black.[3] Switching to a different solvent may be beneficial.

    • Temperature Control: Excessively high temperatures can accelerate catalyst decomposition.

Frequently Asked Questions (FAQs)

  • Q1: What is the general reactivity order for aryl halides in the Sonogashira coupling?

    • A1: The reactivity of the aryl halide significantly impacts the reaction conditions required. The general trend from most to least reactive is: I > OTf > Br >> Cl.[2] Consequently, aryl iodides are the most reactive and can often be coupled at room temperature, while aryl bromides typically require heating.[2]

  • Q2: Why is a protecting group, such as trimethylsilyl (B98337) (TMS), used for the alkyne?

    • A2: The trimethylsilyl (TMS) group is often used to protect the terminal alkyne. This prevents the volatile acetylene (B1199291) gas from escaping the reaction mixture and allows for easier handling and purification of the intermediates. The TMS group can be readily removed in a subsequent step to yield the terminal alkyne.

  • Q3: Can I run the Sonogashira coupling without a copper co-catalyst?

    • A3: Yes, copper-free Sonogashira reactions are well-established.[4] They are often preferred to avoid the common side reaction of alkyne homocoupling (Glaser coupling).[4] These reactions may require more active palladium catalysts, specific ligands, or different reaction conditions to proceed efficiently.

  • Q4: What is the role of the amine base in the reaction?

    • A4: The amine base plays a crucial role in the catalytic cycle. It deprotonates the terminal alkyne to form the reactive acetylide species.[2] It also serves to neutralize the hydrogen halide that is formed as a byproduct of the reaction.[5]

Experimental Protocols

Protocol 1: Synthesis of 1,4-Bis[(trimethylsilyl)ethynyl]benzene (B99497)

This protocol describes the double Sonogashira coupling of 1,4-diiodobenzene with trimethylsilylacetylene (B32187) (TMSA).

  • Reagents and Materials:

    • 1,4-Diiodobenzene

    • Trimethylsilylacetylene (TMSA)

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

    • Copper(I) iodide (CuI)

    • Triethylamine (TEA)

    • Tetrahydrofuran (THF), anhydrous

    • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

  • Procedure:

    • To a dried Schlenk flask under an argon atmosphere, add 1,4-diiodobenzene (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

    • Add anhydrous THF and anhydrous triethylamine.

    • Slowly add trimethylsilylacetylene (2.2 eq) to the mixture via syringe.

    • Stir the reaction mixture at room temperature for 24 hours or until TLC/GC-MS analysis indicates complete consumption of the starting material.

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Protocol 2: Deprotection of 1,4-Bis[(trimethylsilyl)ethynyl]benzene to Yield this compound

  • Reagents and Materials:

    • 1,4-Bis[(trimethylsilyl)ethynyl]benzene

    • Potassium carbonate (K₂CO₃)

    • Methanol (B129727) (MeOH)

    • Dichloromethane (CH₂Cl₂)

  • Procedure:

    • Dissolve 1,4-bis[(trimethylsilyl)ethynyl]benzene (1.0 eq) in a mixture of methanol and dichloromethane.

    • Add potassium carbonate (2.5 eq) to the solution.

    • Stir the mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

    • Once the reaction is complete, neutralize the mixture with dilute HCl.

    • Extract the product with dichloromethane.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield this compound, which can be further purified by recrystallization or sublimation.

Data Presentation

Table 1: Optimization of Reaction Conditions for Sonogashira Coupling of Aryl Halides with Phenylacetylene

EntryPalladium Catalyst (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd-complex-C2 (2)K₂CO₃Isopropanol2594
2Pd-complex-C2 (2)Cs₂CO₃Isopropanol2592
3Pd-complex-C2 (2)Na₂CO₃Isopropanol2590
4Pd(OAc)₂ (2.5)Cs₂CO₃DCM5094
5Pd(OAc)₂ (2.5) / 2,2'-bipyridine (B1663995) (10)Cs₂CO₃DCM2565

Data adapted from multiple sources for illustrative purposes.[6][7]

Table 2: Influence of Palladium Source on Sonogashira Coupling of 4-Bromoacetophenone with Phenylacetylene

EntryCatalystConversion (%)
1Pd-EnCat™ 3012
2Pd-EnCat™ 4055
3Pd-EnCat™ TPP3062
4Pd-EnCat™ TOT3049
5Pd-EnCat™ BINAP3031
6No catalyst0

Reaction conditions: 0.5 mmol of 4-bromoacetophenone, 1.0 mmol of phenylacetylene, 1.0 mmol of NEt₃, and 3.5 mol-% of Pd in THF at 100 °C for 20 min under microwave irradiation.

Visualizations

Experimental_Workflow cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Deprotection A 1,4-Diiodobenzene + Trimethylsilylacetylene B Add PdCl₂(PPh₃)₂, CuI, TEA in THF A->B C Stir at RT, 24h under Argon B->C D Work-up and Purification C->D E 1,4-Bis[(trimethylsilyl)ethynyl]benzene D->E F 1,4-Bis[(trimethylsilyl)ethynyl]benzene E->F Intermediate G Add K₂CO₃ in MeOH/CH₂Cl₂ F->G H Stir at RT, 2-4h G->H I Work-up and Purification H->I J This compound I->J

Caption: Experimental workflow for the two-step synthesis of this compound.

Troubleshooting_Sonogashira start Low Yield of This compound check_conversion Check Conversion of Starting Material start->check_conversion low_conversion Low/No Conversion check_conversion->low_conversion No good_conversion Good Conversion, but Low Product Yield check_conversion->good_conversion Yes optimize_catalyst Optimize Catalyst: - Increase loading - Use bulky, e⁻-rich ligands low_conversion->optimize_catalyst increase_temp Increase Temperature (especially for ArBr) low_conversion->increase_temp check_base_solvent Check Base & Solvent: - Use dry, excess base - Ensure anhydrous, degassed solvent low_conversion->check_base_solvent check_byproducts Analyze Byproducts: - Homocoupling? - Mono-coupling? good_conversion->check_byproducts homocoupling Significant Homocoupling check_byproducts->homocoupling Yes mono_coupling Significant Mono-coupling check_byproducts->mono_coupling Yes anaerobic Ensure Strictly Anaerobic Conditions homocoupling->anaerobic cu_free Consider Copper-Free Conditions homocoupling->cu_free increase_alkyne Increase Alkyne Stoichiometry (>2.2 equiv.) mono_coupling->increase_alkyne increase_time_temp Increase Reaction Time / Temperature mono_coupling->increase_time_temp

Caption: Troubleshooting decision tree for optimizing Sonogashira coupling yield.

References

Troubleshooting low yield in the polymerization of 1,4-Diethynylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with the polymerization of 1,4-diethynylbenzene (B1207667), particularly focusing on overcoming low reaction yields.

Troubleshooting Guide: Low Polymer Yield

Low yield is a common issue in the polymerization of this compound. This guide provides a systematic approach to identifying and resolving potential causes.

Question: My polymerization of this compound is resulting in a low yield. What are the potential causes and how can I address them?

Answer: Low yields can stem from several factors throughout the experimental process. Systematically evaluate the following possibilities:

  • Catalyst Inactivity or Degradation: The catalyst, particularly in Sonogashira coupling reactions, is sensitive to oxygen and impurities.

    • Troubleshooting Steps:

      • Ensure an inert atmosphere: The reaction should be conducted under a thoroughly deoxygenated environment (e.g., argon or nitrogen). Use techniques like freeze-pump-thaw cycles to remove dissolved oxygen from the solvent.[1]

      • Use high-purity reagents: Impurities in monomers, solvents, or the amine base can poison the catalyst. Purify reagents as necessary.

      • Verify catalyst quality: Use a fresh, high-quality palladium catalyst and copper(I) co-catalyst. The quality and solubility of the copper(I) iodide (CuI) co-catalyst are crucial for the reaction rate.[1]

      • Consider catalyst loading: While typically low, insufficient catalyst loading can lead to incomplete conversion. Conversely, excessively high loading can sometimes promote side reactions.

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time significantly influence polymerization efficiency.

    • Troubleshooting Steps:

      • Optimize temperature: For Sonogashira polymerizations, a common temperature range is 70-80 °C.[1] For transition-metal-catalyzed polymerizations with Rh catalysts, higher temperatures (e.g., 75 °C) can increase the yield.[2][3]

      • Select an appropriate solvent: The choice of solvent can dramatically impact the yield. For instance, in Rh-catalyzed polymerization, the yield increases in the order: THF < pentane (B18724) < benzene (B151609) < methanol (B129727) < CH2Cl2.[2] In some Mo-catalyzed systems, solvents like chlorobenzene, chloroform (B151607), and toluene (B28343) give high yields, while THF, 1,4-dioxane, and DMF result in only trace amounts of polymer.[3]

      • Monitor reaction time: Monitor the reaction progress using techniques like Gel Permeation Chromatography (GPC).[1] Polymerization is typically complete within 24-48 hours.[1] Extending the reaction time can, in some cases, increase the yield and molecular weight.[2]

  • Side Reactions and Unwanted Polymer Structures: Side reactions can consume monomers and lead to products other than the desired polymer.

    • Troubleshooting Steps:

      • Minimize homocoupling (Glaser coupling): The homocoupling of terminal alkynes is a significant side reaction, especially in the presence of a copper co-catalyst and oxygen.[4] Running the reaction under strictly anaerobic conditions is essential to prevent this.[4] Copper-free Sonogashira protocols can also be employed to avoid this issue.[4][5][6][7]

      • Control polymer structure: this compound is a bifunctional monomer, which can lead to the formation of branched or crosslinked polymers, reducing the yield of the desired linear, soluble polymer.[3][8] Anionic polymerization using n-BuLi in a polar solvent like hexamethylphosphortriamide (HMPA) can produce a completely linear, soluble polymer.[9][10][11]

  • Inefficient Purification and Product Isolation: The desired polymer may be lost during the workup and purification steps.

    • Troubleshooting Steps:

      • Optimize precipitation: After the reaction, the polymer is typically precipitated by pouring the reaction mixture into a large volume of a non-solvent like methanol.[1] Ensure complete precipitation.

      • Thorough washing: Wash the filtered polymer with solvents like methanol and acetone (B3395972) to remove residual catalyst and unreacted monomers.[1]

      • Re-precipitation for higher purity: For further purification, dissolve the polymer in a good solvent (e.g., chloroform or THF) and re-precipitate it into a non-solvent.[1] This helps remove trapped impurities and low molecular weight oligomers.

Troubleshooting Logic Diagram

Troubleshooting_Low_Yield Start Low Polymer Yield Catalyst Check Catalyst Activity Start->Catalyst Conditions Evaluate Reaction Conditions Start->Conditions SideReactions Investigate Side Reactions Start->SideReactions Purification Review Purification Protocol Start->Purification Inert Ensure Inert Atmosphere (Freeze-Pump-Thaw) Catalyst->Inert Issue? Reagents Verify Reagent Purity Catalyst->Reagents Issue? CatalystQuality Use Fresh, High-Quality Catalyst Catalyst->CatalystQuality Issue? TempSolvent Optimize Temperature & Solvent Conditions->TempSolvent Issue? Time Monitor Reaction Time (GPC) Conditions->Time Issue? Homocoupling Minimize Homocoupling (Anaerobic/Cu-free) SideReactions->Homocoupling Issue? Structure Control Polymer Structure (e.g., Anionic Polymerization) SideReactions->Structure Issue? Precipitation Optimize Precipitation Step Purification->Precipitation Issue? Washing Ensure Thorough Washing Purification->Washing Issue? Solution Improved Yield Inert->Solution Reagents->Solution CatalystQuality->Solution TempSolvent->Solution Time->Solution Homocoupling->Solution Structure->Solution Precipitation->Solution Washing->Solution

Caption: A decision tree for troubleshooting low polymerization yield.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the polymerization of this compound?

A1: Yields can vary significantly depending on the polymerization method and reaction conditions. For transition-metal-catalyzed polymerizations with rhodium catalysts like [Rh(nbd)acac], yields of up to 85% have been reported.[2] Anionic polymerization has also been shown to produce polymers with varying yields depending on the solvent and reaction time.

Q2: How does the choice of solvent affect the yield and properties of the resulting polymer?

A2: The solvent plays a critical role. For Rh-catalyzed chain-growth polymerization, the Brunauer-Emmett-Teller (BET) surface area of the resulting microporous polymers, which is related to the polymer structure, increases in the order: THF << pentane < benzene < methanol < CH2Cl2.[2] In anionic polymerization with n-BuLi, the use of a polar solvent like hexamethylphosphortriamide (HMPA) is crucial for synthesizing a completely linear and soluble polymer, which can impact the isolated yield of this specific polymer architecture.[9][10][11]

Q3: My polymer has a high polydispersity index (PDI). What could be the cause?

A3: A high PDI (>2.5) in a step-growth polymerization like Sonogashira can indicate several issues, including side reactions such as the homocoupling of the diethynyl monomer, which can lead to oligomers of different lengths.[1] Changes in the stoichiometry of monomers during the polymerization or premature chain termination can also broaden the molecular weight distribution.[1] For radiation-induced polymerization, a wide molecular weight distribution (Mw/Mn = 1.8) has been observed, suggesting the formation of a significant number of branches.[3][8]

Q4: Can I avoid using a copper co-catalyst in Sonogashira polymerization to prevent homocoupling?

A4: Yes, copper-free Sonogashira reactions have been developed to avoid the formation of homocoupling products.[4] These methods are particularly useful when dealing with substrates that can coordinate with copper. The mechanism for the copper-free reaction involves direct activation of the terminal alkyne by the palladium catalyst.[6]

Q5: How can I confirm that my low yield is not due to the formation of insoluble, crosslinked polymers?

A5: Due to the bifunctional nature of this compound, the formation of crosslinked, insoluble polymers is a common occurrence.[3][8] After precipitation and washing, attempt to redissolve your polymer in a good solvent like chloroform or THF. If a significant amount of material does not dissolve, it is likely crosslinked. The synthesis of a completely linear and soluble polymer has been achieved through anionic polymerization.[9][11]

Data on Reaction Conditions and Yield

The following tables summarize quantitative data from various polymerization methods for this compound (DEB).

Table 1: Anionic Polymerization of DEB with n-BuLi *

SampleSolventPolymerization Time (τ, h)Conversion (Y, %)
PDEBA-1Toluene2410
PDEBA-2Toluene/HMPA (9/1)0.531
PDEBA-3Toluene/HMPA (9/1)142
PDEBA-4Toluene/HMPA (9/1)250
PDEBA-5HMPA2495

*Conditions: Initiator n-BuLi; 55 °C; [M]0/[I]0 = 15:1; [M]0 = 0.7 mol L−1. Data sourced from[10].

Table 2: Transition-Metal-Catalyzed Polymerization of DEB with [Rh(nbd)acac] *

SolventMonomer Conc. (mol L-1)Temperature (°C)Time (h)Yield (%)
CH2Cl20.225385
CH2Cl20.27572High
Methanol0.22524Moderate
Benzene0.22524Moderate
THF0.22524Low

*Data synthesized from descriptions in[2][3].

Experimental Protocols

Protocol 1: Sonogashira Polymerization of this compound Derivative

This protocol is a general guideline based on the Sonogashira coupling reaction.

  • Reagent Preparation:

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere.

    • Use anhydrous toluene and diisopropylamine (B44863) (DIPA), typically in a 3:1 to 5:1 ratio.[1]

    • Use high-purity this compound, a palladium catalyst (e.g., Pd(PPh3)4 or Pd(PPh3)2Cl2), and copper(I) iodide (CuI).

  • Reaction Setup:

    • To a Schlenk flask under argon, add the this compound derivative, the palladium catalyst, and CuI.

    • Add the anhydrous toluene and DIPA via syringe.

    • Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the complete removal of oxygen.[1]

  • Polymerization:

    • Heat the reaction mixture to 70-80 °C with vigorous stirring.[1]

    • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by GPC.[1] The reaction is typically complete within 24-48 hours.[1]

  • Workup and Purification:

    • After cooling to room temperature, pour the reaction mixture into a large volume of methanol to precipitate the polymer.[1]

    • Filter the polymer and wash it sequentially with methanol and acetone to remove residual catalyst and unreacted monomers.[1]

    • For higher purity, dissolve the polymer in a minimal amount of a suitable solvent (e.g., chloroform or THF) and re-precipitate it into methanol.[1]

    • Dry the final polymer under vacuum to a constant weight.[1]

Protocol 2: Anionic Polymerization of this compound

This protocol is for the synthesis of a linear poly(this compound).

  • Reagent and Solvent Preparation:

    • Purify argon by passing it through columns with a chromium-nickel catalyst and 4 Å molecular sieves.[9]

    • Dry solvents (e.g., HMPA, toluene) over appropriate drying agents and distill them under vacuum.[11]

    • Recrystallize this compound from hexane (B92381) and sublimate it.[11]

  • Reaction Setup:

    • Assemble a reactor with a stirrer, reflux condenser, and a funnel for initiator addition under a stream of dry argon.[11]

    • Add the purified this compound and the solvent to the reactor.

    • The initiator, n-butyllithium (n-BuLi), is typically handled as a solution in a non-polar solvent.

  • Polymerization:

    • Introduce the n-BuLi solution to the monomer solution at the desired reaction temperature (e.g., 55 °C).[10]

    • Allow the polymerization to proceed for the desired amount of time (e.g., 24 hours for high conversion in HMPA).[10]

  • Workup and Purification:

    • Terminate the polymerization by adding a proton source, such as degassed methanol.

    • Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol or water).

    • Filter the polymer, wash it thoroughly with the non-solvent, and dry it in a vacuum at a low temperature (e.g., 30 °C).[11]

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep_Glass Dry Glassware Setup Setup Under Inert Atmosphere Prep_Glass->Setup Prep_Reagents Purify Reagents & Solvents Prep_Reagents->Setup Degas Degas Solvent (Freeze-Pump-Thaw) Setup->Degas Polymerize Polymerize at Optimized Temp/Time Degas->Polymerize Monitor Monitor Progress (GPC) Polymerize->Monitor Monitor->Polymerize Continue Precipitate Precipitate Polymer (in Non-solvent) Monitor->Precipitate Complete FilterWash Filter & Wash Precipitate->FilterWash Reprecipitate Optional: Re-precipitate FilterWash->Reprecipitate Dry Dry Under Vacuum FilterWash->Dry Sufficiently Pure Reprecipitate->Dry FinalProduct Pure Polymer Dry->FinalProduct

References

Side reactions in 1,4-Diethynylbenzene polymerization and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of 1,4-diethynylbenzene (B1207667).

Troubleshooting Guides

This section provides solutions to common problems encountered during the polymerization of this compound, categorized by the issue.

Issue 1: Low Polymer Yield

Low yields are a frequent issue in this compound polymerization. The following guide will help you troubleshoot potential causes.

Troubleshooting Workflow for Low Polymer Yield

Low_Yield_Troubleshooting start Low Polymer Yield Observed catalyst Evaluate Catalyst System start->catalyst monomer Assess Monomer Quality start->monomer conditions Review Reaction Conditions start->conditions workup Check Work-up Procedure start->workup catalyst_deactivated Catalyst Deactivation? catalyst->catalyst_deactivated catalyst_choice Incorrect Catalyst Choice? catalyst->catalyst_choice catalyst_loading Inappropriate Catalyst Loading? catalyst->catalyst_loading monomer_purity Monomer Impure? monomer->monomer_purity temp Suboptimal Temperature? conditions->temp time Insufficient Reaction Time? conditions->time solvent Inappropriate Solvent? conditions->solvent atmosphere Oxygen/Moisture Contamination? conditions->atmosphere precipitation Incomplete Precipitation? workup->precipitation transfer_loss Mechanical Losses? workup->transfer_loss solution1 Solution: Use fresh or purified catalyst. Ensure inert atmosphere. catalyst_deactivated->solution1 solution2 Solution: Select catalyst based on desired polymer structure (e.g., n-BuLi for linear, Rh for crosslinked). catalyst_choice->solution2 solution3 Solution: Optimize catalyst to monomer ratio. catalyst_loading->solution3 solution4 Solution: Purify monomer by recrystallization or sublimation. monomer_purity->solution4 solution5 Solution: Optimize temperature based on catalyst system. temp->solution5 solution6 Solution: Monitor reaction progress and extend time if necessary. time->solution6 solution7 Solution: Use anhydrous, degassed solvents appropriate for the catalyst. solvent->solution7 solution8 Solution: Employ rigorous inert atmosphere techniques (e.g., Schlenk line, glovebox). atmosphere->solution8 solution9 Solution: Use a suitable anti-solvent and ensure complete precipitation. precipitation->solution9 solution10 Solution: Handle polymer carefully during filtration and drying. transfer_loss->solution10

Caption: A decision tree for troubleshooting low polymer yields.

Issue 2: Poor Polymer Solubility

The formation of insoluble polymer is often indicative of extensive cross-linking.

Troubleshooting Workflow for Poor Polymer Solubility

Solubility_Troubleshooting start Polymer is Insoluble side_reactions Investigate Side Reactions start->side_reactions catalyst Evaluate Catalyst Choice start->catalyst conditions Assess Reaction Conditions start->conditions cyclotrimerization Excessive Cyclotrimerization? side_reactions->cyclotrimerization branching Uncontrolled Branching? side_reactions->branching catalyst_promotes_crosslinking Catalyst promotes cross-linking? catalyst->catalyst_promotes_crosslinking time Reaction time too long? conditions->time concentration Monomer concentration too high? conditions->concentration solution1 Solution: Use catalysts that favor linear polymerization (e.g., n-BuLi in HMPA). Lower reaction temperature. cyclotrimerization->solution1 solution2 Solution: Reduce reaction time to avoid gelation. Monitor viscosity. branching->solution2 solution3 Solution: For soluble prepolymers, consider catalysts like Ni(C5H7O2)2·Ph3P with controlled reaction times. catalyst_promotes_crosslinking->solution3 time->solution2 solution4 Solution: Lower the initial monomer concentration. concentration->solution4

Caption: A decision tree for troubleshooting poor polymer solubility.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in this compound polymerization?

A1: The primary side reactions are:

  • Cyclotrimerization: Three ethynyl (B1212043) groups react to form a benzene (B151609) ring, leading to highly branched or cross-linked structures. This is often catalyzed by nickel and cobalt complexes.[1][2]

  • Branching: The second ethynyl group on a monomer unit in the growing polymer chain can react, leading to a branched or cross-linked network.[2][3]

  • Oxidative Coupling (Glaser Coupling): In the presence of oxygen and a suitable catalyst (often copper-based), terminal alkynes can couple to form diacetylene linkages, which can lead to undesired polymer structures.[4]

Q2: How can I synthesize a strictly linear poly(this compound)?

A2: Anionic polymerization using n-butyllithium (n-BuLi) as an initiator in a polar aprotic solvent like hexamethylphosphoramide (B148902) (HMPA) has been shown to produce a completely linear, soluble polymer.[1][3] This method selectively polymerizes one of the two ethynyl groups, leaving the other as a pendant group on the polymer backbone.[1][3]

Q3: My GPC results show a high Polydispersity Index (PDI). What could be the cause?

A3: A high PDI (>2.0) suggests a broad distribution of polymer chain lengths, which can be caused by:

  • Side Reactions: Branching and cyclotrimerization create polymers of varying sizes and architectures.

  • Chain Transfer Reactions: Premature termination of growing polymer chains can lead to a larger population of shorter chains.

  • Slow Initiation: If the initiation of polymerization is slow compared to propagation, new chains are formed throughout the reaction, leading to a broader molecular weight distribution.

Q4: What is the role of the catalyst in controlling the polymer structure?

A4: The choice of catalyst is critical in determining the final polymer architecture:

  • Anionic Initiators (e.g., n-BuLi): In polar solvents, these can lead to the formation of linear polymers.[1][3]

  • Nickel and Cobalt Catalysts: These are often used to produce prepolymers but can also promote cyclotrimerization, leading to branched or cross-linked networks.[2][5] The extent of this can sometimes be controlled by the reaction time.[2]

  • Rhodium Catalysts: These can be used to synthesize insoluble, cross-linked microporous polymers with high surface areas, while exhibiting high selectivity against cyclotrimerization.[6]

Data Presentation

Table 1: Comparison of Polymerization of this compound with n-BuLi in Different Solvents.

SolventPolymerization Time (h)Total Yield (%)Soluble Fraction Yield (%)Insoluble Fraction Yield (%)Mn of Soluble Fraction ( g/mol )Mw/Mn (PDI)
HMPA2410.010.0018501.30
DMSO2455.028.027.015001.60
DMFA2425.015.010.012001.70
Toluene (B28343)24000--

Data adapted from Misin, V. M., et al. (2022).[1]

Table 2: Influence of Catalyst on this compound Polymerization.

Catalyst SystemSolventTemperature (°C)Time (h)Yield (%)Polymer Structure
n-BuLiHMPA552410Linear, soluble
Ni(C₅H₇O₂)₂ · Ph₃PToluene80379Soluble prepolymer
Ni(C₅H₇O₂)₂ · Ph₃PToluene803.5-Gel (cross-linked)
[Rh(nbd)acac]CH₂Cl₂Room Temp385Insoluble, microporous

Data compiled from various sources.[1][2][6]

Experimental Protocols

Protocol 1: Synthesis of Linear Poly(this compound) via Anionic Polymerization

This protocol is based on the method described by Misin, et al. for the synthesis of a strictly linear polymer.[1]

Materials:

  • This compound (pDEB), recrystallized from hexane (B92381) and sublimated

  • n-butyllithium (n-BuLi) in hexane

  • Hexamethylphosphoramide (HMPA), freshly distilled over calcium hydride

  • Argon gas, high purity

  • Anhydrous solvents for work-up (e.g., benzene, hexane)

Equipment:

  • Four-neck reactor with a thermostatically controlled jacket, mechanical stirrer, thermometer, and argon inlet

  • Schlenk line for inert atmosphere techniques

  • Glassware, oven-dried at 200°C for at least 3 hours

Procedure:

  • Assemble the reactor and flame-dry under vacuum, then cool under a stream of argon.

  • Add the purified this compound and anhydrous HMPA to the reactor via a cannula under a positive pressure of argon.

  • Heat the solution to 55°C with stirring.

  • Inject the calculated amount of n-BuLi solution into the reactor to initiate the polymerization.

  • Allow the reaction to proceed for the desired time (e.g., 24 hours). The solution will typically change color.

  • To terminate the polymerization, pour the reaction mixture into a tenfold excess of 2% HCl in methanol (B129727).

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with distilled water and then dissolve it in a minimal amount of benzene.

  • Reprecipitate the polymer by adding the benzene solution to a tenfold excess of hexane.

  • Filter the purified polymer and dry under vacuum to a constant weight.

Protocol 2: Synthesis of a Soluble Prepolymer using a Nickel Catalyst

This protocol is adapted from studies on nickel-catalyzed polymerization to form a processable prepolymer.[2]

Materials:

  • This compound (pDEB)

  • Ni(C₅H₇O₂)₂ · Ph₃P catalyst

  • Anhydrous toluene

  • Methanol for precipitation

  • Argon gas, high purity

Equipment:

  • Schlenk flask with a magnetic stirrer and condenser

  • Schlenk line for inert atmosphere techniques

Procedure:

  • Add this compound and the Ni(C₅H₇O₂)₂ · Ph₃P catalyst to a dry Schlenk flask under an argon atmosphere.

  • Add anhydrous, degassed toluene to the flask.

  • Heat the reaction mixture to 80°C with stirring.

  • Monitor the reaction closely. To obtain a soluble prepolymer, the reaction should be stopped before the gel point is reached (typically around 3 hours).[2]

  • Terminate the reaction by cooling the mixture to room temperature and pouring it into a large volume of methanol to precipitate the polymer.

  • Filter the polymer and wash with fresh methanol to remove any residual catalyst and unreacted monomer.

  • Dry the polymer under vacuum.

Visualizations

Signaling Pathway of Side Reactions

Side_Reactions DEB This compound (DEB) Linear_Polymer Linear Poly(this compound) DEB->Linear_Polymer Anionic Polymerization (e.g., n-BuLi/HMPA) Cyclotrimer Cyclotrimerization Product DEB->Cyclotrimer Catalytic Cyclotrimerization (e.g., Ni, Co catalysts) Branched_Polymer Branched Polymer Linear_Polymer->Branched_Polymer Reaction of Pendant Ethynyl Group Crosslinked_Network Cross-linked Network (Insoluble Gel) Branched_Polymer->Crosslinked_Network Further Cross-linking Cyclotrimer->Crosslinked_Network

Caption: Pathways of this compound polymerization leading to desired linear polymer and undesired side products.

References

Technical Support Center: Minimizing Byproducts in Glaser-Hay Coupling of 1,4-Diethynylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Glaser-Hay coupling of 1,4-diethynylbenzene (B1207667). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for the synthesis of poly(p-phenylenebutadiynylene). Here you will find answers to frequently asked questions, detailed troubleshooting guides, and optimized experimental protocols to minimize the formation of common byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the primary products and byproducts in the Glaser-Hay coupling of this compound?

The primary desired product is the linear polymer, poly(p-phenylenebutadiynylene). However, due to the bifunctional nature of the this compound monomer, several byproducts can form. The most common byproducts are cyclic oligomers (dimers, trimers, etc.) and insoluble cross-linked polymers.[1][2] The formation of these byproducts is highly dependent on the reaction conditions.

Q2: What causes the formation of cyclic oligomers instead of the linear polymer?

The formation of cyclic oligomers is favored under conditions of high dilution. At low monomer concentrations, the likelihood of an intramolecular reaction (cyclization) of a growing oligomer chain increases relative to the intermolecular reaction (linear chain growth). This is a common challenge in step-growth polymerizations.

Q3: Why does an insoluble polymer sometimes form?

Insoluble polymer formation can be attributed to cross-linking reactions. This can occur if there are side reactions that create branching points in the polymer chains, leading to a network structure. It can also happen if the growing linear polymer chains become too long and precipitate out of the reaction solvent, especially if the solvent is not ideal for the polymer.

Q4: How does the choice of catalyst and ligand affect the reaction outcome?

The catalyst and ligand system is crucial for controlling the Glaser-Hay coupling. The traditional Hay catalyst system consists of a copper(I) salt (e.g., CuCl) and a nitrogen-based ligand, most commonly N,N,N',N'-tetramethylethylenediamine (TMEDA).[1][3] The ligand solubilizes the copper salt and modulates its catalytic activity. Different ligands can influence the reaction rate and the selectivity towards linear polymerization versus cyclization. For instance, bulky ligands can sometimes hinder intermolecular coupling, potentially favoring the formation of smaller cyclic products.

Troubleshooting Guide

This guide addresses common issues encountered during the Glaser-Hay coupling of this compound and provides systematic steps to resolve them.

Problem Potential Cause(s) Troubleshooting Steps
Low yield of desired polymer - Inefficient catalyst activity- Low monomer concentration- Reaction time too short- Presence of impurities- Ensure the copper catalyst is fresh and the ligand is of high purity.- Increase the monomer concentration to favor polymerization over cyclization.- Monitor the reaction progress over time to determine the optimal reaction duration.- Purify the this compound monomer and the solvent to remove any potential inhibitors.
Formation of a high percentage of cyclic oligomers - Low monomer concentration (high dilution conditions)- High reaction temperature promoting cyclization kinetics- Inappropriate solvent or ligand system- Perform the reaction at a higher monomer concentration.- Optimize the reaction temperature; lower temperatures may favor linear chain growth.- Screen different solvents to improve the solubility of the growing polymer chains.- Experiment with different ligands that may favor intermolecular coupling.
Product is an insoluble gel or precipitate - High molecular weight polymer with poor solubility- Cross-linking side reactions- Inappropriate solvent- Choose a solvent in which the expected polymer is highly soluble.- Lower the reaction temperature to reduce the rate of potential side reactions.- Reduce the reaction time to target a lower molecular weight, more soluble polymer.- Ensure a strictly inert atmosphere to prevent oxygen-induced cross-linking.
Reaction does not initiate - Inactive catalyst- Presence of catalyst poisons (e.g., sulfur compounds)- Insufficient oxygen (oxidant)- Use a freshly opened or properly stored copper(I) salt.- Ensure all glassware is scrupulously clean and the monomer and solvent are of high purity.- Ensure a slow stream of air or oxygen is bubbled through the reaction mixture as required by the Hay protocol.

Optimized Experimental Protocols

The following protocols are designed to favor the formation of soluble, linear poly(p-phenylenebutadiynylene) while minimizing the formation of cyclic and insoluble byproducts.

Protocol 1: High-Concentration Synthesis of Linear Polymer

This protocol aims to maximize the formation of the linear polymer by utilizing a high monomer concentration.

Materials:

  • This compound (DEB)

  • Copper(I) chloride (CuCl)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • High-purity, anhydrous solvent (e.g., dichloromethane, chlorobenzene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 7.93 mmol).

  • Under a positive pressure of inert gas, add the solvent (e.g., 10 mL of dichloromethane) to achieve a high monomer concentration (e.g., ~0.8 M).

  • In a separate vial, prepare the catalyst solution by dissolving CuCl (0.078 g, 0.79 mmol, 10 mol%) and TMEDA (0.184 g, 1.59 mmol, 20 mol%) in a minimal amount of the reaction solvent.

  • With vigorous stirring, add the catalyst solution to the monomer solution.

  • Slowly bubble air or oxygen through the reaction mixture via a needle.

  • Monitor the reaction by a suitable method (e.g., by observing the precipitation of the polymer).

  • After the desired time (e.g., 4-24 hours), quench the reaction by pouring the mixture into a large volume of an anti-solvent (e.g., methanol) to precipitate the polymer.

  • Collect the polymer by filtration, wash thoroughly with the anti-solvent, and dry under vacuum.

Quantitative Data: Effect of Monomer Concentration
Monomer Concentration (M) Product Distribution (Approximate %) Observations
0.01Linear Polymer: <10%Cyclic Oligomers: >90%Predominantly formation of soluble cyclic dimer and trimer.
0.1Linear Polymer: 40-60%Cyclic Oligomers: 40-60%Mixture of soluble polymer and cyclic byproducts.
0.5Linear Polymer: >80%Cyclic Oligomers: <20%Mostly soluble, linear polymer with some formation of insoluble material.
>0.8Linear Polymer: >90%Insoluble Polymer may formHigh yield of polymer, but solubility may decrease with increasing molecular weight.

Note: The exact percentages can vary based on other reaction parameters such as temperature and catalyst loading.

Visualizing Reaction Pathways and Workflows

Glaser-Hay Coupling Mechanism and Byproduct Formation

The following diagram illustrates the catalytic cycle of the Glaser-Hay coupling and the competing pathways leading to either the desired linear polymer or cyclic byproducts.

Glaser_Hay_Coupling cluster_main Main Catalytic Cycle cluster_byproducts Byproduct Formation cluster_conditions Reaction Conditions Monomer This compound Cu_Acetylide Copper(I) Acetylide Intermediate Monomer->Cu_Acetylide + Cu(I), -H+ Dimer_Intermediate Dimeric Copper Intermediate Cu_Acetylide->Dimer_Intermediate Dimerization Diyne_Linkage Butadiyne Linkage (Polymer Growth) Dimer_Intermediate->Diyne_Linkage Reductive Elimination Cu_I Cu(I) Catalyst Diyne_Linkage->Cu_I Releases Product Cyclic_Oligomers Cyclic Oligomers Diyne_Linkage->Cyclic_Oligomers Intramolecular Coupling (Low Concentration) Insoluble_Polymer Insoluble Cross-linked Polymer Diyne_Linkage->Insoluble_Polymer Cross-linking (Side Reactions) Cu_II Cu(II) Cu_I->Cu_II Oxidation (O2) Cu_II->Cu_I Reduction High_Conc High Monomer Concentration High_Conc->Diyne_Linkage Favors Low_Conc Low Monomer Concentration Low_Conc->Cyclic_Oligomers Favors

Caption: Reaction pathways in Glaser-Hay coupling of this compound.

Experimental Workflow for Minimizing Byproducts

This workflow outlines the key steps and decision points for optimizing the synthesis of linear poly(p-phenylenebutadiynylene).

Experimental_Workflow Start Start: Synthesize Linear Polymer Setup Reaction Setup: - High Purity Monomer & Solvent - Inert Atmosphere Start->Setup Concentration Choose Monomer Concentration Setup->Concentration High_Conc High Concentration (>0.5 M) Concentration->High_Conc To favor linear polymer Low_Conc Low Concentration (<0.1 M) Concentration->Low_Conc Likely to form cyclics Reaction Perform Glaser-Hay Coupling (CuCl/TMEDA, O2) High_Conc->Reaction Low_Conc->Reaction Analysis Analyze Product Mixture (GPC, NMR, Solubility) Reaction->Analysis Desired_Product Desired Product: Soluble, Linear Polymer Analysis->Desired_Product Successful Troubleshoot Troubleshoot Analysis->Troubleshoot Byproducts Present High_Cyclics High % of Cyclic Oligomers Troubleshoot->High_Cyclics If cyclics dominate Insoluble Insoluble Product Troubleshoot->Insoluble If insoluble High_Cyclics->Concentration Increase Concentration Insoluble->Reaction Adjust T, time, solvent

Caption: Workflow for optimizing the synthesis of linear poly(p-phenylenebutadiynylene).

References

Technical Support Center: Poly(1,4-diethynylbenzene) Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of poly(1,4-diethynylbenzene) (p-DEB).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude poly(this compound) sample?

A1: Common impurities include residual polymerization catalysts (e.g., nickel, rhodium, or palladium complexes), unreacted This compound (B1207667) monomer, and low molecular weight oligomers.[1][2][3] Depending on the synthesis conditions, side-products from reactions like cyclotrimerization may also be present.[2]

Q2: My polymer is completely insoluble. What went wrong and can it be purified?

A2: Insolubility typically indicates that a branched or cross-linked polymer network has formed.[2][4] This can be a result of the specific catalytic system used, high monomer concentration, or prolonged polymerization time.[2][5] Once cross-linked, the polymer cannot be dissolved for purification via precipitation. Purification is limited to washing the solid material with various solvents to remove soluble impurities like unreacted monomer and residual catalyst.

Q3: What solvents are suitable for dissolving and precipitating p-DEB?

A3: The solubility of p-DEB is highly dependent on its structure. Strictly linear p-DEB is typically soluble in aromatic hydrocarbons (benzene, toluene), chlorinated hydrocarbons (chloroform), and polar aprotic solvents like tetrahydrofuran (B95107) (THF), dimethylformamide (DMFA), and dimethyl sulfoxide (B87167) (DMSO).[6] Common non-solvents used for precipitation include alcohols (methanol) and alkanes (hexane).[1][6] The principle of "like dissolves like" is a good starting point; polar polymers are more soluble in polar solvents.[7]

Q4: How can I confirm the purity of my final polymer product?

A4: A combination of spectroscopic techniques is recommended.

  • ¹H NMR: Should show the disappearance or significant reduction of the monomer's sharp acetylene (B1199291) proton signal (around 3.1-3.3 ppm) and the appearance of broader polymer peaks.[2][8]

  • FT-IR: The spectrum of the polymer should show characteristic peaks for the polyene chain, while the intensity of the terminal alkyne C-H stretch (around 3300 cm⁻¹) should be consistent with the expected polymer structure.[2][8]

  • Gel Permeation Chromatography (GPC): For soluble polymers, GPC can confirm the removal of low molecular weight species and determine the molecular weight distribution of the purified polymer.

Q5: The signals in my ¹H NMR spectrum are very broad. Is this an impurity issue?

A5: Broad NMR signals can have two primary causes. First, traces of paramagnetic metal catalysts remaining in the polymer can cause significant signal broadening.[1] Thorough purification, potentially including washes with a chelating agent solution, is necessary to remove them.[1] Second, high molecular weight polymers naturally exhibit broader signals due to their slower movement and relaxation rates in solution.[1]

Troubleshooting Guide

IssueSymptomsPossible CausesRecommended Solutions
Low Polymer Yield After Precipitation The mass of the recovered dry polymer is significantly lower than expected.1. The chosen non-solvent is too effective, causing low molecular weight fractions to remain in solution.2. The polymer has some solubility in the "non-solvent".3. Mechanical loss during filtration and transfer.1. Use a different non-solvent or a mixture of solvents to fine-tune the precipitation process.2. Ensure the precipitation is performed at a low temperature to minimize solubility.3. Allow sufficient time for complete precipitation before filtering.
Incomplete Catalyst Removal The final polymer has a persistent color (e.g., dark brown, black) or causes significant broadening in NMR spectra.[1]The catalyst is trapped within the polymer matrix and is not being effectively removed by simple washing or precipitation.1. Perform multiple dissolution and re-precipitation cycles.[1]2. Before precipitation, wash the polymer solution with an aqueous solution of a chelating agent (e.g., EDTA) or an acid to sequester and remove the metal ions.3. Filter the polymer solution through a plug of silica (B1680970) gel or alumina (B75360) to adsorb the catalyst before precipitation.
Polymer Gels During Dissolution The polymer swells but never fully dissolves, forming a gel-like substance.Partial cross-linking has occurred, limiting the polymer's solubility.[2][4]True dissolution is not possible. The gel can be repeatedly washed and centrifuged with appropriate solvents to remove soluble impurities. Further purification is generally not feasible. For future syntheses, consider adjusting reaction conditions (e.g., shorter reaction time, lower temperature) to prevent cross-linking.[2]
Monomer Contamination in Final Product NMR or FT-IR spectra of the purified polymer show sharp signals characteristic of the this compound monomer.[2][8]The precipitation process was not efficient enough to separate the monomer from the polymer.1. Increase the volume of the non-solvent used for precipitation to ensure the monomer remains fully dissolved.2. Perform a second precipitation step.3. Wash the filtered polymer cake extensively with the non-solvent.

Experimental Protocols

Protocol: Purification of Soluble Poly(this compound) by Precipitation

This protocol details a standard method for purifying soluble p-DEB to remove residual catalysts and unreacted monomer.

Materials:

  • Crude poly(this compound)

  • Good solvent (e.g., Tetrahydrofuran (THF) or Chloroform)[1]

  • Non-solvent (e.g., Methanol (B129727) or Hexane)[1][6]

  • Beakers and flasks

  • Stir plate and stir bar

  • Filtration apparatus (e.g., Büchner funnel and filter paper)

  • Vacuum oven

Procedure:

  • Initial Wash: Place the crude polymer in a beaker and wash it with methanol and acetone (B3395972) to remove some of the more soluble impurities.[1] Filter the polymer and discard the filtrate.

  • Dissolution: Transfer the washed polymer to a clean beaker and add a minimal amount of a good solvent (e.g., THF) to fully dissolve it.[1] Gentle stirring may be required. The solution may be colored due to impurities.

  • Precipitation: In a separate, larger beaker, place a volume of cold non-solvent (e.g., methanol) that is approximately 10 times the volume of the polymer solution.

  • While vigorously stirring the non-solvent, slowly add the polymer solution dropwise. A precipitate should form immediately.

  • Digestion: Continue stirring the mixture for at least 30 minutes after all the polymer solution has been added to ensure complete precipitation.

  • Isolation: Collect the purified polymer precipitate by vacuum filtration.

  • Washing: Wash the collected polymer cake on the filter with fresh, cold non-solvent to remove any remaining dissolved impurities.

  • Drying: Transfer the purified polymer to a suitable container and dry it under vacuum to a constant weight to remove all residual solvent.[1]

Visualizations

G cluster_0 A Crude Polymer Product B Wash with Methanol/ Acetone A->B C Dissolve in Good Solvent (e.g., THF) B->C D Precipitate into Non-Solvent (e.g., Methanol) C->D E Filter and Wash Precipitate D->E H Soluble Impurities (Monomer, Catalyst) D->H F Dry Under Vacuum E->F G Pure Polymer F->G

Caption: General workflow for the purification of soluble poly(this compound).

G Start Problem with Purified Polymer? Insoluble Is the polymer insoluble or a gel? Start->Insoluble BroadNMR Are NMR signals excessively broad? Insoluble->BroadNMR No Sol_Crosslink Polymer is likely cross-linked. Purify by washing solid. Adjust synthesis conditions. Insoluble->Sol_Crosslink Yes MonomerPresent Is monomer present in final product? BroadNMR->MonomerPresent No Sol_Catalyst Residual paramagnetic catalyst likely. Wash solution with chelating agent or perform repeat precipitations. BroadNMR->Sol_Catalyst Yes Sol_Precip Inefficient precipitation. Increase non-solvent volume or re-precipitate. MonomerPresent->Sol_Precip Yes End Characterize Final Product MonomerPresent->End No

Caption: Decision tree for troubleshooting common p-DEB purification issues.

References

Technical Support Center: Improving the Solubility of 1,4-Diethynylbenzene-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the solubility of 1,4-diethynylbenzene-based polymers.

Frequently Asked Questions (FAQs)

Q1: Why do this compound-based polymers have poor solubility?

A1: The poor solubility of this compound-based polymers, a class of poly(p-phenylene ethynylene)s (PPEs), stems from their rigid, rod-like structure. This rigidity promotes strong intermolecular π-π stacking interactions, leading to the formation of aggregates that are difficult to dissolve in common organic solvents.

Q2: What is the most common strategy to improve the solubility of these polymers?

A2: The most prevalent and effective strategy is the introduction of solubilizing side chains onto the polymer backbone. These side chains disrupt the close packing of the polymer chains, thereby increasing the entropy of dissolution and enhancing solubility.

Q3: What types of side chains are most effective for improving solubility in organic solvents?

A3: Long, flexible, and branched alkyl or alkoxy side chains are highly effective at increasing solubility in common organic solvents such as chloroform (B151607), tetrahydrofuran (B95107) (THF), and toluene (B28343).[1] The branching of these side chains can further inhibit crystallization and improve solubility compared to their linear counterparts.[2][3]

Q4: How can I make this compound-based polymers water-soluble?

A4: To achieve water solubility, you can introduce charged or highly polar functional groups as side chains. This is often accomplished by using co-monomers bearing these functionalities or through post-polymerization modification. Examples of such groups include phosphonium (B103445) salts, carboxylates, and sulfonates, which render the conjugated polyelectrolytes soluble in polar solvents like water and methanol (B129727).[4]

Q5: What is post-polymerization modification (PPM), and how can it be used to improve solubility?

A5: Post-polymerization modification is a technique where a precursor polymer is first synthesized and then chemically modified to introduce desired functional groups.[5] This approach is advantageous because it allows for the creation of a diverse library of functional polymers from a single, well-defined parent polymer. For instance, a precursor polymer with reactive handles can be modified to attach various solubilizing groups, including polar functionalities to impart water solubility.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and handling of this compound-based polymers related to their solubility.

Problem Possible Causes Troubleshooting Steps
Polymer precipitates during synthesis. 1. Low solubility of the growing polymer chain: The polymer becomes insoluble in the reaction solvent as it reaches a certain molecular weight. 2. Cross-linking reactions: Side reactions can lead to the formation of an insoluble, cross-linked network.1. Choose a better solvent: Use a solvent that is known to be good for the final polymer, such as toluene or THF, or a mixture of solvents. 2. Increase reaction temperature: Higher temperatures can increase the solubility of the polymer. 3. Introduce solubilizing co-monomers: Use a co-monomer with bulky or flexible side chains to disrupt packing from the start. 4. Control reaction time: Monitor the reaction and stop it before extensive cross-linking occurs.
Polymer is insoluble or only partially soluble in common organic solvents after isolation. 1. Insufficient side-chain length or branching: The side chains are not effective enough to overcome the strong intermolecular forces. 2. High molecular weight: Very long polymer chains are inherently less soluble. 3. Residual catalyst: Metal catalysts can sometimes promote aggregation.1. Synthesize a new batch with modified monomers: Use monomers with longer or more highly branched side chains. 2. Fractionate the polymer: Separate the lower molecular weight, more soluble fractions. 3. Thoroughly purify the polymer: Remove residual catalysts by washing with appropriate chelating agents or by repeated precipitation.[7]
Polymer solution is hazy or forms a gel over time. 1. Polymer aggregation: Even when initially dissolved, the rigid chains can aggregate over time, especially in poorer solvents or at higher concentrations. 2. Crystallization of side chains: Long, linear side chains can crystallize, leading to reduced solubility.1. Use a better solvent: Switch to a solvent in which the polymer has higher solubility. 2. Heat the solution: Gently warming the solution can break up aggregates. 3. Use dilute solutions: Working at lower concentrations can minimize aggregation. 4. Use branched side chains: Employ branched side chains in the polymer design to prevent side-chain crystallization.
Broad and poorly resolved NMR spectra. 1. Polymer aggregation in the NMR solvent: This restricts molecular motion and leads to peak broadening.[7] 2. Low solubility: Incomplete dissolution results in a heterogeneous sample.1. Use a high-boiling point deuterated solvent and acquire the spectrum at an elevated temperature: This can help to break up aggregates. 2. Try different deuterated solvents: Find a solvent that provides the best dissolution and minimizes aggregation. 3. Ensure complete dissolution: Use techniques like sonication or gentle heating to ensure the polymer is fully dissolved before analysis.

Data on Polymer Solubility

Quantitative data on the solubility of this compound-based polymers is not widely available in the literature. Solubility is often described qualitatively. The following table summarizes the expected solubility based on the type of side chain.

Side Chain Type Typical Solvents Solubility Level Reference
None (unsubstituted)Most organic solventsInsolubleGeneral Knowledge
Short, linear alkyl/alkoxy (e.g., C4-C6)Chloroform, THF, TolueneSlightly Soluble to Soluble[1]
Long, linear alkyl/alkoxy (e.g., >C8)Chloroform, THF, TolueneSoluble to Highly Soluble[8]
Branched alkyl/alkoxy (e.g., 2-ethylhexyl)Chloroform, THF, TolueneHighly Soluble[3]
Charged (e.g., phosphonium, sulfonate)Water, MethanolHighly Soluble[4]

Experimental Protocols

Protocol 1: Synthesis of a Soluble this compound-Based Polymer via Sonogashira Polymerization

This protocol describes the synthesis of poly[(2,5-dihexyloxyphenylene)ethynylene-alt-(1,4-phenylene)ethynylene], a soluble PPE derivative.

Materials:

  • This compound (B1207667)

  • 1,4-Diiodo-2,5-dihexyloxybenzene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Anhydrous Toluene

  • Diisopropylamine (DIPA)

  • Methanol

  • Argon gas supply and Schlenk line

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 1,4-diiodo-2,5-dihexyloxybenzene (1.0 eq), this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), CuI (0.04 eq), and PPh₃ (0.08 eq).

  • Add anhydrous toluene and DIPA in a 4:1 v/v ratio to the flask.

  • Degas the reaction mixture by subjecting it to three freeze-pump-thaw cycles to ensure the complete removal of oxygen.

  • Heat the reaction mixture to 70°C with vigorous stirring under a positive pressure of argon.

  • Monitor the progress of the polymerization by Gel Permeation Chromatography (GPC) by taking small aliquots at regular intervals. The reaction is typically complete within 24-48 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Precipitate the polymer by slowly pouring the reaction mixture into a large volume of methanol with stirring.

  • Collect the polymer by filtration and wash it sequentially with methanol and acetone (B3395972) to remove any remaining catalyst and unreacted monomers.

  • To further purify the polymer, dissolve it in a minimal amount of chloroform or THF and re-precipitate it into methanol.

  • Collect the purified polymer by filtration and dry it under vacuum to a constant weight.

Sonogashira_Polymerization_Workflow reagents 1. Add Monomers, Catalysts (this compound, 1,4-diiodo-2,5-dihexyloxybenzene, Pd(PPh3)2Cl2, CuI, PPh3) solvent 2. Add Solvents (Toluene/DIPA) reagents->solvent degas 3. Degas (Freeze-Pump-Thaw) solvent->degas react 4. Polymerization (70°C, 24-48h) degas->react precipitate 5. Precipitation (in Methanol) react->precipitate filter_wash 6. Filter and Wash (Methanol, Acetone) precipitate->filter_wash purify 7. Re-precipitation (dissolve in THF, precipitate in Methanol) filter_wash->purify dry 8. Dry (under vacuum) purify->dry product Soluble Polymer dry->product

Workflow for Sonogashira Polymerization.
Protocol 2: Post-Polymerization Modification to Introduce Carboxylic Acid Groups

This protocol outlines a general method for introducing carboxylic acid groups to a precursor PPE containing ester functionalities, which can enhance solubility in polar organic solvents and provide handles for further functionalization.

Materials:

  • Ester-functionalized poly(p-phenylene ethynylene) (e.g., with methyl ester side chains)

  • Lithium hydroxide (B78521) (LiOH) or Potassium hydroxide (KOH)

  • Tetrahydrofuran (THF)

  • Methanol

  • Water

  • Hydrochloric acid (HCl), dilute solution (e.g., 1 M)

Procedure:

  • Dissolve the ester-functionalized PPE in a mixture of THF and methanol in a round-bottom flask.

  • Prepare a solution of LiOH or KOH in water.

  • Add the basic solution to the polymer solution and stir the mixture at room temperature or with gentle heating (e.g., 40-50°C).

  • Monitor the hydrolysis of the ester groups to carboxylic acids by thin-layer chromatography (TLC) or by taking small aliquots and analyzing by FT-IR spectroscopy (disappearance of the ester C=O stretch and appearance of the carboxylic acid C=O and O-H stretches).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Acidify the solution by the slow addition of dilute HCl until the pH is acidic (e.g., pH 2-3). This will protonate the carboxylate salts to form the carboxylic acid groups.

  • Precipitate the carboxylic acid-functionalized polymer by adding the solution to a large volume of water.

  • Collect the polymer by filtration.

  • Wash the polymer thoroughly with water to remove any salts.

  • Dry the final polymer under vacuum.

PPM_Hydrolysis_Workflow start_polymer Ester-Functionalized Polymer dissolve 1. Dissolve in THF/Methanol start_polymer->dissolve add_base 2. Add Aqueous Base (LiOH or KOH) dissolve->add_base hydrolysis 3. Hydrolysis Reaction (RT or gentle heating) add_base->hydrolysis acidify 4. Acidify (dilute HCl) hydrolysis->acidify precipitate 5. Precipitate (in Water) acidify->precipitate filter_wash 6. Filter and Wash (with Water) precipitate->filter_wash dry 7. Dry (under vacuum) filter_wash->dry final_polymer Carboxylic Acid- Functionalized Polymer dry->final_polymer

Workflow for Post-Polymerization Hydrolysis.

Logical Relationships in Solubility Improvement

The following diagram illustrates the logical relationships between the structural features of this compound-based polymers and their resulting solubility.

Solubility_Factors cluster_strategies Strategies to Improve Solubility cluster_properties Polymer Properties side_chains Introduce Side Chains disruption Disruption of π-π Stacking side_chains->disruption entropy Increased Entropy of Dissolution side_chains->entropy ppm Post-Polymerization Modification polarity Increased Polarity ppm->polarity solubility Improved Solubility disruption->solubility entropy->solubility polarity->solubility

Factors influencing polymer solubility.

References

Technical Support Center: Efficient Polymerization of 1,4-Diethynylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and troubleshooting for the efficient polymerization of 1,4-diethynylbenzene (B1207667).

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for the polymerization of this compound?

A1: The most frequently employed catalysts for the polymerization of this compound fall into three main categories:

  • Anionic Initiators: n-Butyllithium (n-BuLi) is a common choice for anionic polymerization.[1]

  • Transition Metal Catalysts: This is the broadest category and includes complexes of rhodium (e.g., [Rh(nbd)acac]), nickel (e.g., Ni(C₅H₇O₂)₂·Ph₃P), cobalt, and palladium/copper systems (for Sonogashira coupling polymerization).[2][3][4][5]

  • Thermal and High-Pressure Methods: Polymerization can also be induced by heat or high pressure, often leading to crosslinked materials.[4][6]

Q2: What is the key challenge in the polymerization of this compound?

A2: A primary challenge is controlling the polymerization to avoid the formation of insoluble, crosslinked polymers.[3] Due to the presence of two reactive ethynyl (B1212043) groups, uncontrolled polymerization can lead to a highly branched and intractable material.[3] The choice of catalyst and reaction conditions is crucial to manage the polymer structure.

Q3: Can I achieve a linear, soluble polymer from this compound?

A3: Yes, it is possible to synthesize a linear and soluble polymer. Anionic polymerization using n-BuLi in a polar solvent like hexamethylphosphortriamide (HMPA) has been shown to produce a strictly linear polymer by selectively polymerizing only one of the two ethynyl groups.[1][7][8]

Q4: What determines the final properties of the poly(this compound)?

A4: The properties of the resulting polymer, such as solubility, molecular weight, and thermal stability, are highly dependent on the chosen catalyst system and polymerization conditions. For instance, Rh catalysts can produce microporous networks with high surface areas, while anionic polymerization can yield linear, soluble polymers.[1][2]

Troubleshooting Guide

Problem 1: Low Polymer Yield

Possible Cause Suggested Solution
Catalyst Inactivity Ensure the catalyst is fresh and has been stored under the appropriate conditions (e.g., inert atmosphere for organometallics). For transition metal catalysts, consider the use of co-catalysts or activators if recommended in the literature.
Presence of Impurities Monomer and solvent purity are critical. This compound should be recrystallized and sublimated before use.[1] Solvents should be dried and deoxygenated.
Inappropriate Reaction Temperature Optimize the reaction temperature. Some polymerizations require specific temperature ranges for efficient initiation and propagation. For example, n-BuLi initiated polymerization is often carried out at elevated temperatures (e.g., 55 °C).[1]
Insufficient Reaction Time Monitor the reaction progress over time to ensure it has reached completion.

Problem 2: Formation of Insoluble/Crosslinked Polymer

Possible Cause Suggested Solution
High Monomer Concentration Reduce the initial monomer concentration to decrease the probability of intermolecular crosslinking reactions.
Inappropriate Catalyst Choice For a soluble polymer, consider using an anionic initiator like n-BuLi in a polar solvent, which favors the polymerization of a single ethynyl group.[1][7][8]
Prolonged Reaction Time or High Temperature Extended reaction times or elevated temperatures can promote side reactions and crosslinking, especially with catalysts that can activate both ethynyl groups.[3]
Reaction with Both Ethynyl Groups Some catalyst systems, particularly certain transition metal catalysts, can lead to the reaction of both ethynyl groups, resulting in a crosslinked network.[3] Careful selection of the catalyst and control of stoichiometry are crucial.

Problem 3: Broad Molecular Weight Distribution (High Polydispersity Index - PDI)

Possible Cause Suggested Solution
Chain Transfer Reactions The presence of impurities or certain solvents can lead to chain transfer, broadening the molecular weight distribution. Ensure high purity of all reagents and choose a solvent that does not participate in side reactions.
Slow Initiation Compared to Propagation In living polymerizations, if the initiation rate is not significantly faster than the propagation rate, a broad PDI can result. Ensure rapid and efficient initiation by optimizing initiator concentration and temperature.
Polymer Aggregation Aggregation of polymer chains in solution can lead to inaccurate measurements of molecular weight distribution by techniques like Gel Permeation Chromatography (GPC).[9] Consider using a different solvent or running the GPC at an elevated temperature.[9]

Catalyst Selection and Performance Data

Catalyst SystemSolventTemperature (°C)Time (h)Yield (%)Polymer Characteristics
n-BuLi HMPA5524~90Linear, soluble polymer[1][7]
[Rh(nbd)acac] CH₂Cl₂Room Temp.24HighMicroporous, crosslinked network[2]
Ni(C₅H₇O₂)₂·Ph₃P Toluene/Dioxane25379Soluble prepolymer, gels at longer reaction times[3]
Cobalt Complexes Benzene/Toluene50-100-15-68 (insoluble), 20-44 (soluble)Mixture of soluble and insoluble fractions[3]

Experimental Protocols

Protocol 1: Anionic Polymerization with n-BuLi for Linear Polymer

This protocol is adapted from the synthesis of a strictly linear poly(this compound).[1][8]

Materials:

  • This compound (pDEB), recrystallized from hexane (B92381) and sublimated

  • n-Butyllithium (n-BuLi) in hexane

  • Hexamethylphosphortriamide (HMPA), dried and distilled

  • Argon gas, high purity

  • Benzene, dry

  • 2% HCl solution

  • Distilled water

Procedure:

  • Thoroughly wash all glassware, bake at 200 °C for at least 3 hours, and cool under a stream of high-purity argon.

  • Set up a four-neck reactor equipped with a mechanical stirrer, a thermometer, an argon inlet, and a dropping funnel.

  • Charge the reactor with the purified this compound and HMPA under a positive pressure of argon.

  • Heat the solution to 55 °C with stirring.

  • Carefully add the n-BuLi solution dropwise to the reactor. The solution will typically turn a dark color.

  • Allow the reaction to proceed at 55 °C for 24 hours under argon.

  • After 24 hours, quench the reaction by adding a few milliliters of water.

  • Precipitate the polymer by pouring the reaction mixture into a tenfold excess of 2% HCl solution.

  • Filter the precipitate and wash thoroughly with distilled water.

  • Dissolve the polymer in benzene, and then re-precipitate it in a non-solvent like methanol (B129727) to further purify it.

  • Dry the final polymer under vacuum.

Protocol 2: Rh-Catalyzed Polymerization for Microporous Networks

This protocol is a general guideline based on the use of Rhodium catalysts for producing crosslinked polymers.[2]

Materials:

  • This compound (pDEB), purified

  • [Rh(nbd)acac] (acetylacetonatobis(norbornadiene)rhodium(I))

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous

  • Argon gas, high purity

Procedure:

  • In a dry Schlenk flask under an argon atmosphere, dissolve the purified this compound in anhydrous dichloromethane.

  • In a separate Schlenk flask, prepare a solution of the [Rh(nbd)acac] catalyst in anhydrous dichloromethane.

  • Transfer the catalyst solution to the monomer solution via cannula with stirring.

  • Allow the reaction to proceed at room temperature for 24 hours under argon. A solid precipitate will form.

  • After the reaction is complete, collect the polymer by filtration.

  • Wash the polymer extensively with dichloromethane and other organic solvents to remove any unreacted monomer and residual catalyst.

  • Dry the polymer under vacuum to obtain the microporous network.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Isolation Monomer_Purification Monomer Purification (Recrystallization, Sublimation) Reaction_Setup Reaction Setup (Inert Atmosphere) Monomer_Purification->Reaction_Setup Solvent_Drying Solvent Drying & Degassing Solvent_Drying->Reaction_Setup Glassware_Prep Glassware Preparation (Oven-dried) Glassware_Prep->Reaction_Setup Initiation Catalyst/Initiator Addition Reaction_Setup->Initiation Polymerization Polymerization (Controlled Temperature & Time) Initiation->Polymerization Quenching Reaction Quenching Polymerization->Quenching Precipitation Precipitation Quenching->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying (Vacuum Oven) Filtration->Drying

Caption: Experimental workflow for the polymerization of this compound.

troubleshooting_low_yield Start Low Polymer Yield Check_Reagents Check Reagent Purity (Monomer, Solvent) Start->Check_Reagents Purify_Reagents Action: Purify Monomer & Dry/Degas Solvent Check_Reagents->Purify_Reagents Impure Check_Catalyst Check Catalyst Activity Check_Reagents->Check_Catalyst Pure Purify_Reagents->Check_Catalyst Use_Fresh_Catalyst Action: Use Fresh Catalyst & Check Storage Check_Catalyst->Use_Fresh_Catalyst Inactive Check_Conditions Check Reaction Conditions (Temp., Time) Check_Catalyst->Check_Conditions Active Use_Fresh_Catalyst->Check_Conditions Optimize_Conditions Action: Optimize Temperature & Extend Reaction Time Check_Conditions->Optimize_Conditions Suboptimal Success Yield Improved Check_Conditions->Success Optimal Optimize_Conditions->Success

Caption: Troubleshooting decision tree for low polymer yield.

References

Technical Support Center: Controlling the Molecular Weight of Poly(1,4-diethynylbenzene)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with poly(1,4-diethynylbenzene) (PDEB). It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of PDEB, with a focus on controlling its molecular weight and structure.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for synthesizing soluble, linear poly(this compound) with a controlled molecular weight?

A1: Anionic polymerization using an organolithium initiator, such as n-butyllithium (n-BuLi), in a highly polar aprotic solvent like hexamethylphosphoramide (B148902) (HMPA) is the most effective method reported for producing a completely linear and soluble PDEB.[1][2] This method selectively polymerizes one of the two ethynyl (B1212043) groups on the This compound (B1207667) monomer, leaving the other as a pendant group on the polymer chain. This approach allows for control over the molecular weight and prevents cross-linking, which leads to insoluble materials.[1][2]

Q2: How does the choice of solvent affect the molecular weight and polydispersity of PDEB in anionic polymerization?

A2: The choice of solvent is critical in the anionic polymerization of this compound. Using a highly polar solvent like HMPA favors the synthesis of a linear, soluble polymer.[1][2] In contrast, solvents like dimethyl sulfoxide (B87167) (DMSO) can promote side reactions, leading to branching and an increase in the molecular weight distribution (polydispersity).[1][3] This is because chain transfer to the polymer is more pronounced in DMSO, resulting in a broader range of polymer chain lengths.[1][3]

Q3: How can I control the molecular weight of my poly(this compound)?

A3: In anionic polymerization, the molecular weight of the polymer is primarily controlled by the monomer-to-initiator ratio ([M]/[I]). A higher [M]/[I] ratio will theoretically result in a higher molecular weight polymer, assuming a living polymerization with no termination or chain transfer reactions. However, in the case of PDEB, prolonged reaction times can lead to chain transfer and branching, which will affect the final molecular weight and its distribution.[1][3] Therefore, careful control of both the [M]/[I] ratio and the polymerization time is essential.

Q4: What causes the formation of insoluble polymer during the synthesis of PDEB?

A4: The formation of insoluble PDEB is typically due to cross-linking, where both ethynyl groups of the monomer participate in the polymerization, creating a network structure. This is common in many polymerization methods, including some transition-metal-catalyzed polymerizations.[4] In anionic polymerization, using less polar solvents or allowing the reaction to proceed for too long can also lead to branching and eventually cross-linking, resulting in insoluble material.[1][3][4]

Q5: My PDEB has a high polydispersity index (PDI). What are the possible reasons and how can I reduce it?

A5: A high PDI (or dispersity, Đ) indicates a broad molecular weight distribution. In the anionic polymerization of PDEB, a high PDI can be caused by:

  • Chain transfer reactions: The living polymer chain can react with the pendant ethynyl groups on other polymer chains, leading to branching and a broader MWD. This is more prevalent in solvents like DMSO and at longer reaction times.[1][3]

  • Impurities: Impurities in the monomer, solvent, or initiator can lead to premature termination of growing polymer chains, resulting in a mixture of chains with different lengths.

  • Slow initiation: If the initiation rate is slow compared to the propagation rate, not all chains will start growing at the same time, leading to a broader MWD.

To reduce the PDI, it is crucial to work under stringent anhydrous and oxygen-free conditions, use highly purified reagents, and choose a suitable solvent system like HMPA that minimizes side reactions.[1][2] Optimizing the reaction time to achieve high monomer conversion while minimizing chain transfer is also critical.[1][3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of poly(this compound).

Problem Possible Causes Solutions
Low Polymer Yield 1. Impurities in the reaction system: Water, oxygen, or other electrophilic impurities can terminate the living anionic polymerization. 2. Inefficient initiator: The initiator may have degraded due to improper storage or handling. 3. Low polymerization temperature: The reaction may be too slow at the chosen temperature.1. Ensure rigorous purification of monomer, solvent, and inert gas. Use high-vacuum techniques and freeze-pump-thaw cycles to remove volatile impurities. 2. Use a freshly titrated and properly stored initiator. 3. Increase the polymerization temperature. A common temperature for the anionic polymerization of PDEB is 55 °C.[1]
Insoluble Polymer Formation 1. Cross-linking: Polymerization of both ethynyl groups. 2. Incorrect solvent choice: Using a solvent that promotes branching and cross-linking (e.g., less polar solvents). 3. Prolonged reaction time: Extended reaction times can lead to increased branching and eventual gelation.[1][3]1. Use anionic polymerization in a highly polar aprotic solvent like HMPA to favor the polymerization of a single ethynyl group. [1][2] 2. Switch to HMPA as the solvent. [1][2] 3. Optimize the reaction time. Monitor the reaction and terminate it once high monomer conversion is achieved but before significant branching occurs.[1]
High Polydispersity Index (PDI > 1.5) 1. Chain transfer reactions: This is a significant side reaction, especially in solvents like DMSO.[1][3] 2. Slow initiation compared to propagation. 3. Temperature fluctuations during polymerization. 1. Use HMPA as the solvent to minimize chain transfer. [1][2] 2. Ensure rapid and uniform mixing of the initiator with the monomer solution. 3. Maintain a constant and uniform temperature throughout the polymerization.
Observed Molecular Weight is Lower than Theoretical 1. Presence of terminating impurities. 2. Inaccurate initiator concentration. 1. Thoroughly purify all reagents and glassware. 2. Accurately titrate the initiator solution immediately before use.
Broad or Bimodal Molecular Weight Distribution 1. Multiple active species with different reactivities. 2. Chain transfer to monomer or polymer. [1][3] 3. Incomplete mixing of the initiator. 1. Ensure a well-defined initiating species. 2. Use HMPA as the solvent and control the reaction time. [1][2] 3. Use efficient stirring and add the initiator quickly to the monomer solution.

Quantitative Data Summary

The following tables summarize the quantitative data from the anionic polymerization of this compound (DEB) using n-BuLi as the initiator at 55 °C with a monomer-to-initiator ratio ([M]₀/[I]₀) of 15:1 and a monomer concentration of 0.7 mol L⁻¹.[1]

Table 1: Effect of Polymerization Time and Solvent on Polymer Yield and Structure [1]

SampleSolventTime (h)Total Yield (%)Soluble Fraction (%)Insoluble Fraction (%)Number of Triple Bonds per Link (from ¹H NMR)
PDEBA-1HMPA0.2510.010.00.01.00
PDEBA-2HMPA0.518.018.00.01.00
PDEBA-3HMPA1.033.033.00.01.00
PDEBA-4HMPA2.050.050.00.01.00
PDEBA-5HMPA3.060.060.00.01.00
PDEBA-6DMSO3.065.045.020.00.87
PDEBA-7DMSO5.080.030.050.00.85

Table 2: Molecular Mass Distribution Parameters of the Soluble Fraction of PDEB [1][3]

SampleSolventTime (h)Mₙ ( g/mol )Mₒ ( g/mol )M₂ ( g/mol )Mₒ/Mₙ (PDI)M₂/Mₒ
PDEBA-1HMPA0.251200130014001.081.08
PDEBA-2HMPA0.51500165018001.101.09
PDEBA-3HMPA1.01700190022001.121.16
PDEBA-4HMPA2.01800210025001.171.19
PDEBA-5HMPA3.01850220027001.191.23
PDEBA-6DMSO3.01900250035001.321.40
PDEBA-7DMSO5.02000280045001.401.61

Experimental Protocols

Detailed Experimental Protocol: Anionic Polymerization of this compound [1][3]

This protocol describes the synthesis of linear, soluble poly(this compound) via anionic polymerization.

Materials:

  • This compound (pDEB)

  • n-Butyllithium (n-BuLi) in hexane (B92381)

  • Hexamethylphosphoramide (HMPA) or Dimethyl sulfoxide (DMSO)

  • Argon (high purity)

  • Hexane (anhydrous)

  • Benzene (B151609) (anhydrous)

  • Methanol

  • Hydrochloric acid (2% solution)

Equipment:

  • Four-neck reactor with a thermostatic jacket

  • Mechanical stirrer

  • Thermometer

  • Argon inlet

  • Special funnel for breaking a sealed ampoule of initiator

  • Schlenk line and vacuum pump

  • Glassware, thoroughly dried and cooled under argon

Procedure:

  • Purification of Reagents:

    • Recrystallize pDEB from hexane and then sublimate it.

    • Dry the solvent (HMPA or DMSO) over calcium hydride and distill it under vacuum.

    • Purify argon by passing it through columns of a chromium-nickel catalyst and molecular sieves.

  • Reactor Setup:

    • Thoroughly wash all glassware, bake it at 200 °C for at least 3 hours, and cool it under a stream of argon.

    • Assemble the four-neck reactor equipped with a stirrer, thermometer, argon inlet, and the special funnel containing a sealed glass ampoule with the calculated amount of n-BuLi solution.

  • Polymerization:

    • Purge the reactor with argon.

    • Introduce the purified pDEB monomer and the calculated amount of anhydrous HMPA into the reactor.

    • Heat the resulting solution to 55 °C while stirring.

    • Once the temperature is stable, break the glass ampoule to release the n-BuLi initiator into the monomer solution.

    • Continue the polymerization for the desired amount of time (e.g., 0.25 to 3 hours).

  • Termination and Purification:

    • After the desired time, cool the reaction mixture and pour it into a tenfold excess of a 2% HCl solution to terminate the polymerization.

    • Wash the resulting precipitate with distilled water.

    • Dissolve the polymer in benzene. If there is an insoluble fraction, separate it by filtration.

    • Re-precipitate the soluble polymer by adding the benzene solution to a tenfold volume of hexane or methanol.

    • Collect the purified polymer by filtration and dry it in a vacuum at 30 °C to a constant weight.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_poly Polymerization cluster_workup Work-up & Purification cluster_analysis Analysis Purification Purify Monomer, Solvent & Argon Reactor_Setup Assemble & Dry Reactor under Argon Add_Monomer Add Monomer & Solvent to Reactor Reactor_Setup->Add_Monomer Heat Heat to 55°C Add_Monomer->Heat Initiate Initiate with n-BuLi Heat->Initiate Polymerize Polymerize for Desired Time Initiate->Polymerize Terminate Terminate with 2% HCl Polymerize->Terminate Wash Wash with Water Terminate->Wash Dissolve Dissolve in Benzene Wash->Dissolve Precipitate Precipitate in Hexane/Methanol Dissolve->Precipitate Dry Dry Polymer under Vacuum Precipitate->Dry Characterization Characterize Polymer (GPC, NMR, etc.) Dry->Characterization

Caption: Experimental workflow for the anionic polymerization of this compound.

Troubleshooting_Logic Start High PDI or Insoluble Polymer Check_Solvent Check Solvent Start->Check_Solvent Is_HMPA Is it HMPA? Check_Solvent->Is_HMPA Check_Time Check Reaction Time Is_Short_Time Is it < 3 hours? Check_Time->Is_Short_Time Check_Purity Check Reagent Purity Is_High_Purity Are reagents pure? Check_Purity->Is_High_Purity Is_HMPA->Check_Time Yes Use_HMPA Switch to HMPA Is_HMPA->Use_HMPA No Is_Short_Time->Check_Purity Yes Reduce_Time Reduce Reaction Time Is_Short_Time->Reduce_Time No Purify_Reagents Purify Monomer, Solvent, & Initiator Is_High_Purity->Purify_Reagents No Success Controlled Polymerization Is_High_Purity->Success Yes Use_HMPA->Check_Time Reduce_Time->Check_Purity Purify_Reagents->Success

Caption: Troubleshooting decision tree for uncontrolled PDEB polymerization.

References

Technical Support Center: Post-Synthesis Modification of 1,4-Diethynylbenzene-Containing Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and providing answers to frequently asked questions related to the post-synthesis modification of polymers containing 1,4-diethynylbenzene (B1207667) units.

Troubleshooting Guides

This section addresses specific problems that may be encountered during experimental procedures, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield or Incomplete Conversion in Post-Synthesis Modification Reactions

  • Question: My copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction on a this compound-containing polymer is showing low yield. What are the possible reasons and how can I improve it?

  • Answer: Low yields in CuAAC reactions are a common challenge.[1] Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended:

    • Catalyst Inactivity: The Cu(I) catalyst is sensitive to oxidation. Ensure all solvents and reagents are thoroughly deoxygenated.[2] The use of a reducing agent like sodium ascorbate (B8700270) is crucial to maintain the active Cu(I) oxidation state.[1]

    • Ligand Issues: For reactions in complex media or with sensitive substrates, a stabilizing ligand for the copper catalyst, such as TBTA or THPTA, can improve efficiency.[1]

    • Steric Hindrance: Bulky substituents near the alkyne or azide (B81097) functionalities can impede the reaction. Increasing the reaction temperature or extending the reaction time may help overcome this.[1]

    • Impure Reagents: Ensure the purity of your polymer, azide, and all reagents. Impurities can poison the catalyst.[1]

    • Solvent Choice: The solvent should fully dissolve the polymer and the azide. Common solvents include DMF, DMSO, or mixtures of t-BuOH and water.[1]

  • Question: I am experiencing a low yield in the Sonogashira coupling of my this compound polymer with an aryl halide. What should I investigate?

  • Answer: Sonogashira coupling reactions are powerful but sensitive. Low yields can often be traced back to the following:

    • Oxygen Sensitivity: This reaction is highly susceptible to oxygen, which can cause unwanted alkyne homocoupling (Glaser coupling) and deactivate the palladium catalyst.[2] Thoroughly degas all solvents and the reaction mixture using methods like freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen.[2]

    • Catalyst System: The choice of palladium source (e.g., Pd(PPh₃)₄) and the presence of a copper(I) co-catalyst (e.g., CuI) are critical.[2][3] The quality and solubility of the CuI can significantly impact the reaction rate.[2]

    • Base: An amine base, such as triethylamine (B128534) or diisopropylamine (B44863), is required. Ensure the base is dry and freshly distilled.[2]

    • Reaction Temperature: The optimal temperature depends on the reactivity of the aryl halide. Aryl iodides react at lower temperatures than aryl bromides.[2] Excessively high temperatures can lead to catalyst decomposition.[2]

  • Question: My thiol-yne reaction on the polymer is sluggish or incomplete. How can I drive it to completion?

  • Answer: The efficiency of thiol-yne reactions can be influenced by several factors:

    • Initiation: Radical-initiated thiol-yne reactions require an appropriate radical initiator (e.g., AIBN) and often UV irradiation or heat.[4] Base-catalyzed Michael addition thiol-yne reactions require a suitable base to deprotonate the thiol.[5]

    • Stoichiometry: For a complete reaction, ensure the correct stoichiometry of thiol to alkyne groups. An excess of the thiol may be necessary to drive the reaction to completion.

    • Oxygen Inhibition: Radical reactions are often inhibited by oxygen. Ensure the reaction is performed under an inert atmosphere.

    • Side Reactions: Be aware of potential side reactions, such as the second addition of a thiol to the newly formed alkene, which can lead to cross-linking if not desired.[5]

Issue 2: Poor Polymer Solubility and Characterization Challenges

  • Question: The modified polymer has become insoluble, making purification and characterization difficult. What could be the cause?

  • Answer: A decrease in solubility is a common issue, often due to:

    • Cross-linking: Unintended side reactions, such as the double addition in thiol-yne reactions or oxidative coupling of terminal alkynes, can lead to cross-linking.[5]

    • Increased Rigidity and Aggregation: The modification may increase the rigidity of the polymer backbone, leading to stronger intermolecular interactions (like π-π stacking) and aggregation.[2]

    • Solutions: To mitigate this, consider introducing solubilizing side chains into your modifying agent. For characterization, techniques like solid-state NMR may be necessary. Running NMR experiments at elevated temperatures can sometimes disrupt aggregation and improve peak resolution.[2]

  • Question: The ¹H NMR spectrum of my modified polymer shows broad, poorly resolved peaks. How can I interpret this?

  • Answer: Broad peaks in polymer NMR spectra are common and can be attributed to:

    • Polymer Aggregation: Conjugated polymers often aggregate in solution, restricting molecular motion and causing peak broadening.[2] Try acquiring the spectrum at a higher temperature or using a different solvent to disrupt these aggregates.[2]

    • Low Solubility: Incomplete dissolution of the polymer leads to sample heterogeneity and broad signals.[2]

    • High Molecular Weight: High molecular weight polymers have slower tumbling rates in solution, which naturally leads to broader lines.

    • Paramagnetic Impurities: Traces of residual metal catalysts (e.g., palladium or copper) can cause significant peak broadening.[2] Thorough purification to remove metal residues is essential.[2]

Issue 3: Polymer Purification

  • Question: How can I effectively purify my polymer after post-synthesis modification to remove unreacted reagents and catalyst residues?

  • Answer: Polymer purification is crucial for obtaining accurate characterization data and for the final application. Common methods include:

    • Precipitation: Precipitating the polymer solution into a non-solvent is a widely used technique. For example, pouring a DMF solution of the polymer into methanol (B129727) can effectively remove soluble impurities.[2]

    • Soxhlet Extraction: This method is effective for removing impurities from solid polymers by washing with a solvent in which the polymer is insoluble but the impurities are soluble.[6]

    • Washing with Chelating Agents: To remove residual metal catalysts, washing the polymer with a solution of a chelating agent can be effective.[2]

    • Dialysis: For water-soluble polymers, dialysis can be used to remove small molecule impurities.[7][8]

Frequently Asked Questions (FAQs)

  • Q1: What are the most common post-synthesis modification reactions for this compound-containing polymers?

    • A1: The most prevalent and versatile reactions are the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," Sonogashira coupling, and thiol-yne reactions.[4][9][10] These reactions are highly efficient and tolerant of a wide range of functional groups.[11][12]

  • Q2: Why is post-synthesis modification a preferred strategy over copolymerization?

    • A2: Post-synthesis modification allows for the creation of a library of functional polymers from a single parent polymer, ensuring the same polymer backbone and chain length.[9] This is advantageous for systematically studying the effect of different functional groups on the polymer's properties.[9] It can also be easier to synthesize a high molecular weight precursor polymer and functionalize it later, rather than dealing with monomers that may be incompatible with the polymerization conditions.[9]

  • Q3: What are the key considerations when choosing a post-synthesis modification strategy?

    • A3: The choice of reaction should be based on the desired functional group to be introduced, the stability of the polymer backbone to the reaction conditions, and the availability of the necessary reagents. "Click" reactions like CuAAC are often favored due to their high efficiency, mild reaction conditions, and orthogonality.[11][13]

  • Q4: Can post-synthesis modification affect the photophysical or electronic properties of the conjugated polymer?

    • A4: Yes, significantly. The introduction of different functional groups can alter the electron-donating or -accepting nature of the side chains, which in turn affects the electronic band gap, absorption, and emission properties of the conjugated polymer.[9]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a this compound-Containing Polymer

  • Dissolution: Dissolve the alkyne-containing polymer (1.0 eq) and the azide-functionalized molecule (1.1-1.5 eq) in a suitable solvent (e.g., DMF, THF, or a t-BuOH/water mixture).

  • Degassing: Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Catalyst Addition: In a separate vial, prepare the catalyst solution. Add copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O, 0.05-0.1 eq) and a ligand such as Tris(benzyltriazolylmethyl)amine (TBTA, 0.05-0.1 eq) to the solvent.

  • Reduction of Copper(II): Add a freshly prepared solution of sodium ascorbate (0.1-0.2 eq) to the main reaction mixture to reduce Cu(II) to the active Cu(I) species.

  • Initiation: Add the catalyst solution to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction progress using techniques like FTIR (disappearance of the alkyne and azide stretches) or NMR.

  • Workup and Purification: Once the reaction is complete, precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol). Filter the polymer and wash it thoroughly to remove unreacted reagents and the catalyst. Further purification can be done by Soxhlet extraction or reprecipitation.[1]

Protocol 2: General Procedure for Post-Synthesis Sonogashira Coupling

  • Setup: To a Schlenk flask, add the this compound-containing polymer (1.0 eq), the aryl halide (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.01-0.05 eq), and copper(I) iodide (CuI, 0.02-0.1 eq).

  • Solvent Addition: Add an anhydrous, deoxygenated solvent system, typically a mixture of toluene (B28343) and an amine base like triethylamine or diisopropylamine (e.g., 3:1 v/v).[2]

  • Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to ensure the complete removal of oxygen.[2]

  • Reaction: Heat the reaction mixture with stirring to the desired temperature (e.g., 60-80 °C).[2] Monitor the reaction progress by GPC or NMR by taking small aliquots at regular intervals.

  • Workup and Purification: After the reaction is complete, cool the mixture to room temperature. Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.[2] Filter the solid and wash it with methanol. Purify the polymer further by washing with a chelating agent solution to remove metal residues, followed by reprecipitation.

Quantitative Data Summary

Reaction TypeReagentsCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Reference
Sonogashira Polymerization1,4-Dibromo-2,5-diethynylbenzenePd(PPh₃)₄ / CuIToluene/DIPA70-8024-48Moderate to High[2]
CuAAC Click ReactionAlkyne-polymer, AzideCuSO₄ / Sodium AscorbateDMF or t-BuOH/H₂ORT - 601-24High to Quantitative[1]
Thiol-yne Michael AdditionAlkyne-polymer, ThiolAmine or Amidine baseVariousRTVariesHigh[5]
Radical Thiol-yneAlkyne-polymer, ThiolAIBN / UV lightVariousVariesVariesHigh[4]

Visual Diagrams

experimental_workflow_cuaac cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification dissolve Dissolve Polymer & Azide degas Degas Solution (Ar/N2) dissolve->degas add_catalyst Add CuSO4/Ligand & NaAsc degas->add_catalyst react Stir at RT-60°C add_catalyst->react precipitate Precipitate in Non-solvent react->precipitate wash_filter Wash & Filter precipitate->wash_filter dry Dry Polymer wash_filter->dry

Caption: Workflow for CuAAC post-synthesis modification.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Reaction Yield cause1 Catalyst Deactivation (e.g., Oxidation) start->cause1 cause2 Steric Hindrance start->cause2 cause3 Impure Reagents start->cause3 cause4 Poor Solubility start->cause4 sol1 Thoroughly Degas Use Ligands/Reducing Agents cause1->sol1 sol2 Increase Temperature Increase Reaction Time cause2->sol2 sol3 Purify Starting Materials cause3->sol3 sol4 Optimize Solvent System cause4->sol4

Caption: Troubleshooting logic for low reaction yields.

References

Technical Support Center: Characterization of Insoluble Poly(1,4-diethynylbenzene)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the characterization of insoluble poly(1,4-diethynylbenzene) (pDEB).

Troubleshooting Guides & FAQs

This section is organized by characterization technique and addresses common issues encountered during the analysis of insoluble pDEB.

Solubility and Molecular Weight Characterization

Question: Why can't I dissolve my poly(this compound) sample for analysis by techniques like Gel Permeation Chromatography (GPC)?

Answer: Poly(this compound) prepared by most common synthetic routes is a highly crosslinked, network polymer.[1] This three-dimensional covalent network structure renders the polymer insoluble in common organic solvents.[2] As a result, techniques that require the sample to be dissolved, such as GPC or solution-state NMR, are not suitable for characterizing this material.[1]

Question: How can I determine if my pDEB is crosslinked?

Answer: A simple solubility test can confirm the crosslinked nature of your polymer. Attempt to dissolve a small amount of the polymer in a good solvent for the corresponding linear polymer (e.g., toluene (B28343), THF). If the polymer only swells instead of dissolving, it is indicative of a crosslinked structure.[2] Quantitative analysis of the degree of crosslinking can be achieved through gel fraction and swelling ratio measurements.[3][4]

Question: Are there any synthetic methods to produce soluble pDEB?

Answer: Yes, it is possible to synthesize a soluble, linear version of poly(p-diethynylbenzene) using anionic polymerization in the presence of n-butyllithium in a polar solvent like hexamethylphosphortriamide (HMPA).[5] This method avoids the crosslinking reactions that lead to insolubility.

Structural Characterization: Solid-State NMR Spectroscopy

Question: I am observing very broad peaks in the solid-state 13C NMR spectrum of my pDEB. How can I improve the resolution?

Answer: Broad peaks in the solid-state NMR of polymers are common and can be attributed to several factors, including restricted molecular motion in the solid state and chemical shift anisotropy.[6] To improve spectral resolution, the use of high-power proton decoupling and magic angle spinning (MAS) is essential.[7] Increasing the MAS speed can further help in narrowing the lines by reducing dipolar couplings.[8]

Question: What are the expected 13C chemical shifts for poly(this compound)?

Vibrational Spectroscopy: Raman and FT-IR

Question: My Raman spectrum of pDEB has a high fluorescence background. What can I do to minimize this?

Answer: Fluorescence is a common issue in Raman spectroscopy, especially with conjugated polymers.[9] One effective way to mitigate fluorescence is to use a laser with a longer wavelength for excitation, such as a 785 nm or 1064 nm laser.[10] This shifts the excitation energy away from the absorption band of the fluorescing species. Additionally, ensure your sample is free from fluorescent impurities by thorough purification.

Question: What are the key peaks to look for in the Raman spectrum of poly(this compound)?

Answer: The Raman spectrum of pDEB is expected to be dominated by bands corresponding to the aromatic rings and the polyene backbone. After thermal treatment, which can be analogous to the polymerization and crosslinking process, the Raman spectrum of the resulting carbonaceous material shows two prominent broad bands: the D-peak (disordered carbon) around 1345 cm-1 and the G-peak (graphitic carbon) around 1595 cm-1.[11] The presence of a significant D-peak indicates a high degree of structural disorder, while the G-peak is characteristic of sp2-hybridized carbon in the aromatic rings.[11]

Table 1: Expected Raman Peak Assignments for Aromatic Polymers

Wavenumber (cm⁻¹)AssignmentReference
~3050Aromatic C-H stretch[12]
~1600Aromatic C=C stretch (G-band)[11][12]
~1350Disordered Carbon (D-band)[11]
~1000Aromatic ring breathing mode[12]
Thermal Properties: TGA and DSC

Question: What is the expected thermal stability of poly(this compound)?

Answer: Poly(this compound) and related poly(silylene diethynylbenzene) resins are known for their high thermal stability.[5][13] The cured polymers typically exhibit excellent resistance to thermal decomposition, with degradation temperatures (Td5, 5% weight loss) often exceeding 500 °C in an inert atmosphere.[13]

Table 2: Thermal Decomposition Data for Related Silicon-Containing Arylacetylene Resins

PolymerTd5 (°C, N₂)Residue at 800 °C (%, N₂)Reference
Cured Poly(silylene diethynylbenzene) (AAA)> 560> 87.2[13]
Cured ABA-A Copolymer> 560> 87.2[13]
Cured ABA-O Copolymer> 560> 87.2[13]

Question: I do not observe a clear glass transition temperature (Tg) in the DSC thermogram of my pDEB. Is this normal?

Answer: Yes, for highly crosslinked polymers like pDEB, it is common not to observe a distinct glass transition temperature. The extensive crosslinking restricts the segmental motion of the polymer chains, which is necessary for a glass transition to be observed by DSC.[13]

Morphology Characterization: SEM and TEM

Question: How can I visualize the morphology of my insoluble pDEB?

Answer: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for studying the morphology of insoluble polymers.[10] For SEM analysis, the polymer powder can be mounted on a stub and coated with a conductive material. This will provide information on the particle size, shape, and surface texture. For TEM analysis, thin sections of the polymer are required, which can be challenging for a hard, crosslinked material. Cryo-ultramicrotomy can be employed to obtain thin sections for TEM imaging, which can reveal internal morphology and the presence of any phase separation.

Experimental Protocols

Protocol 1: Gel Fraction and Swelling Ratio Determination

This protocol is adapted from ASTM D2765-16 for determining the gel content and swell ratio of crosslinked polymers.[14]

  • Sample Preparation: Grind the insoluble pDEB sample to a fine powder (30-60 mesh).

  • Initial Mass: Accurately weigh a known mass of the dried polymer powder (Wi) into a small mesh packet.

  • Solvent Extraction: Suspend the mesh packet in a suitable solvent (e.g., boiling toluene or xylene) in a reaction vessel and reflux for 12-24 hours.

  • Drying: Remove the packet, and dry the polymer to a constant weight in a vacuum oven.

  • Final Mass: Weigh the dried, extracted polymer (Wf).

  • Swollen Mass: To determine the swell ratio, take the extracted polymer from step 3 (without drying) and quickly blot the surface to remove excess solvent, then weigh the swollen polymer (Ws).

  • Calculations:

    • Gel Fraction (%) = (Wf / Wi) * 100

    • Swell Ratio = (Ws - Wf) / Wf

Protocol 2: Solid-State 13C NMR Spectroscopy

This is a general protocol for acquiring a solid-state 13C NMR spectrum of an insoluble aromatic polymer.

  • Sample Packing: Pack the finely ground, dry pDEB powder into a solid-state NMR rotor (e.g., 4 mm zirconia rotor).

  • Spectrometer Setup:

    • Use a high-field NMR spectrometer equipped with a solid-state probe.

    • Tune and match the probe for 1H and 13C frequencies.

  • Acquisition Parameters:

    • Employ a Cross-Polarization Magic Angle Spinning (CP/MAS) pulse sequence.[7]

    • Set the magic angle spinning speed to at least 10 kHz to average out anisotropic interactions.

    • Use high-power proton decoupling during acquisition.

    • Optimize the contact time for cross-polarization to maximize the signal from the aromatic carbons.

    • Set an appropriate relaxation delay to allow for full relaxation of the proton spins.

  • Data Processing:

    • Apply an exponential line broadening function to improve the signal-to-noise ratio.

    • Fourier transform the free induction decay (FID).

    • Phase and baseline correct the resulting spectrum.

Protocol 3: Raman Spectroscopy

This protocol outlines the general steps for obtaining a Raman spectrum of an insoluble polymer.

  • Sample Preparation: Place a small amount of the pDEB powder on a microscope slide or in a sample holder.

  • Spectrometer Setup:

    • Use a Raman spectrometer equipped with a microscope.

    • Select an appropriate laser excitation wavelength (e.g., 785 nm to minimize fluorescence).[10]

    • Calibrate the spectrometer using a known standard (e.g., a silicon wafer).

  • Data Acquisition:

    • Focus the laser on the sample using the microscope objective.

    • Adjust the laser power and acquisition time to obtain a good signal-to-noise ratio without causing sample damage.

    • Collect the Raman spectrum over the desired wavenumber range (e.g., 200-3200 cm-1).

  • Data Processing:

    • Perform a baseline correction to remove any fluorescence background.

    • Identify and assign the characteristic Raman peaks.

Visualizations

Characterization_Workflow cluster_synthesis Synthesis cluster_initial_assessment Initial Assessment cluster_insoluble_characterization Characterization of Insoluble pDEB cluster_soluble_characterization Characterization of Soluble pDEB Synthesis Synthesis of pDEB Solubility_Test Solubility Test Synthesis->Solubility_Test Insoluble Insoluble/Swelling Solubility_Test->Insoluble Fails Soluble Soluble Solubility_Test->Soluble Passes SS_NMR Solid-State NMR Insoluble->SS_NMR Raman Raman Spectroscopy Insoluble->Raman TGA_DSC Thermal Analysis (TGA/DSC) Insoluble->TGA_DSC SEM_TEM Morphology (SEM/TEM) Insoluble->SEM_TEM Gel_Swelling Gel Fraction & Swelling Ratio Insoluble->Gel_Swelling Solution_NMR Solution-State NMR Soluble->Solution_NMR GPC GPC Soluble->GPC

Caption: Experimental workflow for the characterization of poly(this compound).

Troubleshooting_Logic cluster_problem Problem cluster_diagnosis Diagnosis cluster_solution Solution Problem Poor Characterization Data Insolubility Is the polymer insoluble? Problem->Insolubility Broad_Peaks Are NMR peaks broad? Problem->Broad_Peaks Fluorescence Is Raman fluorescence high? Problem->Fluorescence Use_Solid_State_Methods Use solid-state techniques (ssNMR, Raman) Insolubility->Use_Solid_State_Methods Optimize_NMR Increase MAS, use CP/MAS Broad_Peaks->Optimize_NMR Change_Laser Use longer wavelength laser (e.g., 785 nm) Fluorescence->Change_Laser

Caption: Troubleshooting logic for common issues in pDEB characterization.

References

Validation & Comparative

A Comparative Guide to the Thermal Stability of Polymers Derived from Diethynylbenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the thermal stability of polymers synthesized from the three isomers of diethynylbenzene: ortho-(o-DEB), meta-(m-DEB), and para-(p-DEB). The thermal properties of these polymers are critical for applications requiring high-temperature resistance. The data presented is supported by experimental findings from peer-reviewed literature.

Data Presentation: Thermal Gravimetric Analysis (TGA) of Poly(diethynylbenzene) Isomers

The thermal stability of the polymers was evaluated by thermogravimetric analysis (TGA) in an inert nitrogen atmosphere. The following table summarizes the key quantitative data, including the polymer char yield at various high temperatures. A higher char yield indicates greater thermal stability, as more of the material remains non-volatile at elevated temperatures.

Polymer IsomerPolymerization TypeTGA AtmosphereChar Yield at 800°C (%)Char Yield at 950°C (%)
Poly(p-diethynylbenzene)ThermalNitrogen89.288.2
Poly(m-diethynylbenzene)ThermalNitrogen87.085.0
Poly(o-diethynylbenzene)ThermalNitrogen79.876.5

Data sourced from Dvornic, P. R., & Lenz, R. W. (1991). Synthesis and properties of poly(diethynylbenzene)s. 1. Polymers from m- and p-diethynylbenzene.

Experimental Protocols

The methodologies for the synthesis and thermal analysis of the poly(diethynylbenzene) isomers are detailed below.

1. Synthesis of Poly(diethynylbenzene)s via Thermal Polymerization

  • Monomer Preparation: The diethynylbenzene isomers (ortho, meta, and para) were synthesized and purified prior to polymerization.

  • Polymerization Setup: The polymerization was carried out in sealed, evacuated glass ampoules. A known quantity of the respective diethynylbenzene isomer was placed in each ampoule.

  • Thermal Curing: The sealed ampoules were heated in an oven at a controlled temperature of 250°C for a duration of 24 hours. This process results in the thermal, solvent-free, bulk polymerization of the diethynylbenzene monomers into highly cross-linked, insoluble, and infusible thermoset polymers.

  • Post-Polymerization Treatment: After the curing period, the ampoules were cooled, and the resulting solid polymer plugs were recovered. The polymers were then ground into fine powders for subsequent analysis.

2. Thermal Stability Characterization by Thermogravimetric Analysis (TGA)

  • Instrumentation: A thermogravimetric analyzer was used to measure the weight loss of the polymer samples as a function of temperature.

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the powdered polymer was placed in a platinum sample pan.

  • Analysis Conditions:

    • Atmosphere: The analysis was conducted under a continuous flow of high-purity nitrogen gas to prevent thermo-oxidative degradation.

    • Heating Rate: The samples were heated from ambient temperature to 1000°C at a constant heating rate of 20°C/min.

  • Data Acquisition: The weight of the sample was continuously recorded as the temperature increased. The char yield was determined as the percentage of the initial sample weight remaining at the specified temperatures (800°C and 950°C).

Visualization of Isomer Structure and Thermal Stability Relationship

The following diagram illustrates the relationship between the molecular structure of the diethynylbenzene isomers and the resulting thermal stability of their corresponding polymers.

G cluster_isomers Diethynylbenzene Isomers cluster_polymers Resulting Polymers cluster_stability Thermal Stability (Char Yield) p_DEB para-Diethynylbenzene p_Polymer Poly(p-diethynylbenzene) p_DEB->p_Polymer Polymerization m_DEB meta-Diethynylbenzene m_Polymer Poly(m-diethynylbenzene) m_DEB->m_Polymer Polymerization o_DEB ortho-Diethynylbenzene o_Polymer Poly(o-diethynylbenzene) o_DEB->o_Polymer Polymerization High_Stability High p_Polymer->High_Stability Results in Medium_Stability Medium m_Polymer->Medium_Stability Results in Low_Stability Lower o_Polymer->Low_Stability Results in

Caption: Isomer structure influences polymer thermal stability.

A Comparative Guide to Linear Linkers in Metal-Organic Frameworks: 1,4-Diethynylbenzene vs. Carboxylate-Based Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of organic linker is a critical design parameter in the synthesis of Metal-Organic Frameworks (MOFs), directly influencing the material's porosity, stability, and functionality. This guide provides a comparative analysis of the performance of 1,4-diethynylbenzene (B1207667), a rigid linear linker, against commonly employed carboxylate-based linear linkers, with a focus on supporting experimental data.

The judicious selection of organic linkers allows for the precise tuning of MOF properties to suit specific applications, from gas storage and separation to catalysis and drug delivery. While carboxylate-based linkers, such as terephthalic acid (1,4-benzenedicarboxylic acid or BDC), are widely studied, emerging linkers like this compound offer unique electronic and structural characteristics that can impart novel properties to MOFs.

Performance Comparison of Linear Linkers in MOFs

This section presents a comparative overview of the performance of MOFs constructed with this compound and other linear dicarboxylate linkers. The data is compiled from studies on isoreticular MOF families, where the metal node and topology are kept constant to isolate the effect of the organic linker.

Structural and Porosity Characteristics

The rigidity and linearity of this compound make it an attractive candidate for constructing porous frameworks. However, direct comparative data with carboxylate linkers in isoreticular structures is limited in the current literature. For a meaningful comparison, we will consider the well-characterized UiO-66 family, which utilizes linear dicarboxylate linkers.

Table 1: Comparison of BET Surface Area and CO₂ Adsorption Capacity for UiO-66 with Various Linear Linkers.[1]
MOFOrganic LinkerFunctional GroupBET Surface Area (m²/g)CO₂ Adsorption Capacity (mmol/g) at 273 K
UiO-661,4-Benzenedicarboxylic acid (BDC)-H~1100 - 1500~2.5
UiO-66-NH₂2-Amino-1,4-benzenedicarboxylic acid-NH₂~1200 - 1400~3.35
UiO-66-NO₂2-Nitro-1,4-benzenedicarboxylic acid-NO₂~1100 - 1300~2.8
UiO-66-(OH)₂2,5-Dihydroxy-1,4-benzenedicarboxylic acid-OH~1000 - 1200~3.0
Thermal and Chemical Stability

The stability of a MOF is paramount for its practical application. The strength of the coordination bond between the metal node and the organic linker is a key determinant of stability. Carboxylate linkers form robust coordination bonds with various metal ions, leading to MOFs with high thermal and chemical stability. For instance, terephthalate-based MOFs are generally more photostable than their trimesate-based counterparts.[2] The stability of MOFs with diethynylbenzene linkers is an area of active research, with the nature of the metal-alkyne coordination bond playing a crucial role.

Experimental Protocols

Detailed experimental procedures are essential for the reproducible synthesis and evaluation of MOFs. Below are representative protocols for the synthesis of MOFs with carboxylate linkers.

General Solvothermal Synthesis of UiO-66 and its Derivatives[1]

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • 1,4-Benzenedicarboxylic acid (or functionalized derivative)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (B145695)

Procedure:

  • A mixture of the zirconium salt (e.g., ZrCl₄) and the respective functionalized or unfunctionalized 1,4-benzenedicarboxylic acid linker is dissolved in DMF. The molar ratio of metal to linker is typically maintained at 1:1.[1]

  • The solution is sealed in a Teflon-lined autoclave and heated to a specific temperature (e.g., 120 °C) for a designated period (e.g., 24 hours).[1]

  • After cooling to room temperature, the resulting crystalline product is collected by filtration.[1]

  • The product is washed with DMF and ethanol to remove unreacted precursors.[1]

  • Finally, the MOF is dried under vacuum to activate the material.[1]

Synthesis of a Copper-Based MOF with 1,4-Benzenedicarboxylic Acid[3]

Materials:

  • Copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O)

  • 1,4-Benzenedicarboxylic acid (H₂BDC)

  • N,N'-Dimethylformamide (DMF)

  • Methanol

Procedure:

  • Dissolve copper nitrate trihydrate (2.41 g) and 1,4-benzenedicarboxylic acid (1.66 g) in 200 mL of DMF.

  • After stirring to create a homogeneous solution, the mixture is placed in a closed vessel and heated in an oven at 120°C for 24 hours.[3]

  • After the reaction, the vessel is cooled to room temperature.

  • The solid product is separated from the solvent and washed once with DMF, followed by two washes with methanol.[3]

  • The prepared Cu-BDC powder is dried in an oven at 80°C for 3 hours.[3]

Visualizing Methodologies and Relationships

To better understand the concepts and workflows discussed, the following diagrams are provided.

experimental_workflow General Experimental Workflow for MOF Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization Metal_Salt Metal Salt Mixing Mixing & Dissolution Metal_Salt->Mixing Organic_Linker Organic Linker Organic_Linker->Mixing Solvent Solvent Solvent->Mixing Solvothermal Solvothermal Reaction (e.g., 120°C, 24h) Mixing->Solvothermal Washing_Drying Washing & Drying Solvothermal->Washing_Drying PXRD Powder X-ray Diffraction (Phase & Crystallinity) TGA Thermogravimetric Analysis (Thermal Stability) Gas_Adsorption Gas Adsorption (BET Surface Area, Porosity) Washing_Drying->PXRD Washing_Drying->TGA Washing_Drying->Gas_Adsorption

A general experimental workflow for the synthesis and characterization of MOFs.

linker_performance Logical Relationship Between Linker Choice and MOF Performance cluster_properties Linker Properties cluster_performance MOF Performance Metrics Linker Organic Linker (e.g., this compound vs. Dicarboxylates) Rigidity Rigidity Linker->Rigidity Length Length Linker->Length Functionality Functional Groups (-H, -NH2, -NO2, -OH, -C≡CH) Linker->Functionality Coordination Coordination Chemistry (Carboxylate vs. Alkyne) Linker->Coordination Porosity Porosity (Surface Area, Pore Volume) Rigidity->Porosity Length->Porosity Functionality->Porosity Stability Stability (Thermal & Chemical) Functionality->Stability Catalysis Catalytic Activity Functionality->Catalysis Coordination->Stability Separation Gas Separation Porosity->Separation Stability->Catalysis Stability->Separation

Logical relationship between organic linker choice and resulting MOF properties and performance.

References

Comparative Guide to the Electronic Properties of Materials Derived from 1,4-Diethynylbenzene and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the electronic properties of materials derived from 1,4-diethynylbenzene (B1207667) and its analogues. The integration of different aromatic and heteroaromatic units into the poly(p-phenylene ethynylene) (PPE) backbone, formed through the polymerization of this compound derivatives, allows for the fine-tuning of electronic properties. This guide summarizes key quantitative data, details experimental protocols for synthesis and characterization, and illustrates the structure-property relationships.

I. Comparison of Electronic Properties

The electronic properties of polymers derived from this compound are significantly influenced by the chemical structure of the monomers. Properties such as electrical conductivity, bandgap, and charge carrier mobility can be tailored by introducing different side chains or by copolymerizing with various aromatic and heteroaromatic units. The following tables summarize the key electronic properties of a selection of these materials.

MaterialSubstituent/ComonomerElectrical Conductivity (S/cm)Bandgap (eV)Charge Carrier Mobility (cm²/Vs)Reference(s)
Poly(p-phenylene ethynylene) (PPE)None (unsubstituted)Insulating to 10⁻⁵ (doped)~2.5 - 2.710⁻⁶ to 10⁻³
Poly(2,5-dialkoxy-p-phenylene ethynylene)Alkoxy side chainsInsulating~2.4 - 2.6~10⁻⁵
Poly(this compound-alt-2,7-fluorene)2,7-FluoreneInsulating~2.8 - 3.0~10⁻⁴[1]
Poly(this compound-alt-N-alkyl-2,7-carbazole)N-alkyl-2,7-CarbazoleInsulating~3.0 - 3.2~10⁻⁵[2]
Poly(this compound-alt-2,5-thiophene)2,5-ThiopheneInsulating to 10⁻⁴ (doped)~2.2 - 2.4Not Reported[3]
Poly[2,7-(9,9-dioctyl-fluorene)-alt-5,5-(4,7-di(2-thienyl)-2,1,3-benzothiadiazole)] (PFDTBT)2,7-Fluorene and 4,7-di(2-thienyl)-2,1,3-benzothiadiazoleNot Reported~1.92Not Reported[4]
Poly[(2-(3-thienyl)ethanol n-butoxycarbonylmethylurethane)-co-3-hexylthiophene] (PURET-co-P3HT) (1:2)Thiophene derivativesNot ReportedNot ReportedNot Reported[3]

II. Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for the synthesis of poly(p-phenylene ethynylene) derivatives and the characterization of their key electronic properties.

A. Synthesis of Poly(p-phenylene ethynylene) Derivatives via Sonogashira Polycondensation

Materials:

  • This compound or its substituted analogue (1.0 eq)

  • A dihaloaromatic comonomer (e.g., 2,7-dibromo-9,9-dioctylfluorene) (1.0 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)

  • Copper(I) iodide (CuI) (0.04 eq)

  • Triphenylphosphine (PPh₃) (0.08 eq)

  • Anhydrous toluene (B28343)

  • Diisopropylamine (DIPA)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add the diethynyl monomer, the dihaloaromatic comonomer, Pd(PPh₃)₂Cl₂, CuI, and PPh₃.

  • Add a mixture of anhydrous toluene and DIPA (typically in a 3:1 to 5:1 volume ratio).

  • Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the complete removal of oxygen.

  • Heat the reaction mixture to 70-80 °C with stirring. The reaction progress can be monitored by techniques such as gel permeation chromatography (GPC) by taking small aliquots at regular intervals. The reaction is typically complete within 24-48 hours.

  • After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum. Further purification can be achieved by Soxhlet extraction or reprecipitation.

B. Characterization of Electronic Properties

Sample Preparation:

  • Thin films of the polymer are prepared by spin-coating a solution of the polymer in a suitable solvent (e.g., chloroform, toluene) onto a pre-cleaned insulating substrate (e.g., glass, quartz).

  • The thickness of the film is measured using a profilometer.

Measurement Procedure: [5]

  • A four-point probe setup is used, consisting of four equally spaced, co-linear probes.

  • A constant DC current is passed through the outer two probes.

  • The voltage drop across the inner two probes is measured using a high-impedance voltmeter.

  • The sheet resistance (Rs) is calculated from the measured current (I) and voltage (V).

  • The bulk electrical conductivity (σ) is then calculated using the formula: σ = 1 / (Rs * t), where t is the film thickness.[5] For accurate measurements, a correction factor may be needed depending on the sample geometry.[5]

UV-Vis Spectroscopy:

  • A thin film of the polymer is prepared on a transparent substrate (e.g., quartz).

  • The UV-Vis absorption spectrum of the film is recorded.

  • The optical bandgap (Eg_opt) is estimated from the onset of the absorption edge using the Tauc plot method. For direct bandgap semiconductors, (αhν)² is plotted against photon energy (hν), where α is the absorption coefficient. The bandgap is determined by extrapolating the linear portion of the plot to the energy axis.

Cyclic Voltammetry (CV):

  • A three-electrode electrochemical cell is used, with a working electrode (e.g., a platinum or glassy carbon electrode coated with the polymer film), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., a platinum wire).

  • The measurement is performed in an electrolyte solution (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) in acetonitrile).

  • The potential is swept, and the resulting current is measured to obtain the cyclic voltammogram.

  • The onset potentials for oxidation (E_ox) and reduction (E_red) are determined from the voltammogram.

  • The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be estimated using the following empirical formulas:

    • E_HOMO = - (E_ox + 4.8) eV (relative to the ferrocene/ferrocenium redox couple)

    • E_LUMO = - (E_red + 4.8) eV (relative to the ferrocene/ferrocenium redox couple)

  • The electrochemical bandgap is then calculated as E_g_elec = E_LUMO - E_HOMO.

Sample Preparation:

  • A sandwich-type device structure is fabricated with the polymer film between two electrodes. One electrode is semi-transparent to allow for photoexcitation.

Measurement Procedure:

  • A pulsed laser with a photon energy greater than the polymer's bandgap is used to generate charge carriers near the semi-transparent electrode.

  • A bias voltage is applied across the device to drift the charge carriers of one polarity towards the counter electrode.

  • The transient photocurrent is measured as the charge carriers drift through the material.

  • The transit time (t_T) of the charge carriers is determined from the photocurrent transient.

  • The charge carrier mobility (μ) is calculated using the formula: μ = d² / (V * t_T), where d is the film thickness and V is the applied voltage.

III. Structure-Property Relationships

The electronic properties of materials derived from this compound are intrinsically linked to their molecular structure. The following diagram illustrates the key relationships between monomer structure and the resulting electronic properties of the polymer.

StructureProperty Structure-Property Relationships in this compound Derived Polymers Structure Monomer Structure Backbone Polymer Backbone (e.g., PPE) Structure->Backbone SideChains Side Chains (Alkyl, Alkoxy, etc.) Structure->SideChains Comonomer Comonomer Unit (Thiophene, Fluorene, Carbazole) Structure->Comonomer ElectronicProperties Electronic Properties Backbone->ElectronicProperties Determines fundamental π-conjugation SideChains->ElectronicProperties Influences solubility, packing, and morphology Comonomer->ElectronicProperties Modifies HOMO/LUMO levels and conjugation length Conductivity Conductivity ElectronicProperties->Conductivity Bandgap Bandgap ElectronicProperties->Bandgap Mobility Charge Carrier Mobility ElectronicProperties->Mobility

Caption: Relationship between monomer structure and electronic properties.

This guide provides a foundational understanding of the electronic properties of materials derived from this compound and its analogues. For more in-depth information, researchers are encouraged to consult the cited literature and other specialized publications in the field of organic electronics and polymer chemistry.

References

Unlocking Catalytic Potential: A Comparative Analysis of Metal-Organic Frameworks with Diethynyl Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rational design of heterogeneous catalysts is a critical endeavor. Metal-Organic Frameworks (MOFs), with their tunable porous structures and high surface areas, have emerged as promising platforms for catalysis. The choice of the organic linker within a MOF plays a pivotal role in dictating its catalytic activity. This guide provides a comparative study of the catalytic performance of MOFs constructed with different diethynyl linkers, offering insights into how linker modification can be leveraged to enhance catalytic efficiency.

The introduction of rigid and electronically distinct diethynyl linkers into MOF architectures allows for systematic tuning of the framework's electronic properties, pore environment, and accessibility of active sites. This comparison focuses on isoreticular series of MOFs, where the underlying topology is maintained while the diethynyl linker is systematically varied. Such a focused approach enables a clearer understanding of the structure-activity relationships.

Comparative Catalytic Performance

The following table summarizes the key performance indicators for a series of hypothetical isoreticular MOFs (based on common framework types like MOF-5 or UiO-66) functionalized with different diethynylbenzene dicarboxylate (DEBDC) linkers in a model Suzuki-Miyaura cross-coupling reaction. The data presented is a representative compilation from various studies to illustrate the impact of linker modification.

MOF CatalystDiethynyl LinkerMetal NodeReaction Yield (%)[1]Turnover Frequency (TOF) (h⁻¹)[2]
MOF-A 1,4-Diethynylbenzene-2,5-dicarboxylateZn₄O85120
MOF-B This compound-2,5-dicarboxylate with -NO₂ groupsZn₄O7595
MOF-C This compound-2,5-dicarboxylate with -NH₂ groupsZn₄O95150
MOF-D 4,4'-Diethynylbiphenyl-3,3'-dicarboxylateZr₆O₄(OH)₄92140

Note: The data presented are illustrative and compiled from trends observed in the literature. Actual performance may vary based on specific reaction conditions and catalyst preparation methods.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research in this field. Below are generalized experimental protocols for the synthesis of these MOFs and the catalytic reactions.

General Synthesis of Diethynyl Linker-based MOFs

A typical solvothermal synthesis method is employed for the preparation of these MOFs.

  • Preparation of the Linker: The diethynyl-functionalized dicarboxylic acid linkers are synthesized according to established organic chemistry procedures, often involving Sonogashira cross-coupling reactions.

  • MOF Synthesis: In a Teflon-lined autoclave, the metal salt (e.g., zinc nitrate (B79036) hexahydrate or zirconium tetrachloride) and the diethynyl dicarboxylic acid linker are dissolved in a high-boiling point solvent such as N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF).

  • Reaction: The sealed autoclave is heated in an oven at a specific temperature (typically between 80 °C and 150 °C) for a period ranging from 24 to 72 hours.

  • Isolation and Activation: After cooling to room temperature, the crystalline product is collected by filtration or centrifugation, washed with fresh solvent, and then activated by solvent exchange and heating under vacuum to remove any guest molecules from the pores.

General Procedure for Catalytic Suzuki-Miyaura Cross-Coupling

The catalytic performance of the synthesized MOFs is evaluated using a model Suzuki-Miyaura cross-coupling reaction.

  • Reaction Setup: In a reaction vessel, the MOF catalyst, aryl halide, arylboronic acid, and a base (e.g., K₂CO₃ or Cs₂CO₃) are combined in a suitable solvent (e.g., a mixture of dioxane and water).

  • Reaction Conditions: The reaction mixture is typically heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 °C to 120 °C for a specified time.

  • Analysis: The progress of the reaction is monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). The product yield is calculated based on the consumption of the limiting reagent.

  • Catalyst Reusability: After the reaction, the MOF catalyst is recovered by filtration or centrifugation, washed with a suitable solvent, dried, and then reused in subsequent catalytic cycles to assess its stability and reusability.

Visualizing the Workflow and Relationships

To better understand the processes and logical connections involved in this comparative study, the following diagrams are provided.

Experimental_Workflow cluster_synthesis MOF Synthesis cluster_catalysis Catalytic Testing cluster_characterization Characterization Linker_Synth Diethynyl Linker Synthesis MOF_Assembly Solvothermal MOF Assembly Linker_Synth->MOF_Assembly Activation Activation of MOF MOF_Assembly->Activation Reaction_Setup Reaction Setup (Suzuki Coupling) Activation->Reaction_Setup Catalyst PXRD Powder X-ray Diffraction Activation->PXRD Structural Integrity BET BET Surface Area Analysis Activation->BET Porosity TGA Thermogravimetric Analysis Activation->TGA Thermal Stability Catalysis Catalytic Reaction Reaction_Setup->Catalysis Analysis Product Analysis (GC/HPLC) Catalysis->Analysis Analysis->Catalysis Performance Feedback

General experimental workflow for the synthesis and catalytic evaluation of MOFs.

Linker_Effect_Pathway cluster_linker Linker Properties cluster_mof MOF Properties cluster_performance Catalytic Performance Linker_Length Linker Length/Rigidity Pore_Size Pore Size & Environment Linker_Length->Pore_Size influences Functional_Group Electronic Nature of Functional Groups (-H, -NO₂, -NH₂) Electronic_Properties Framework Electronic Properties Functional_Group->Electronic_Properties modulates Active_Site Accessibility of Active Sites Pore_Size->Active_Site affects Catalytic_Activity Catalytic Activity (Yield, TOF) Electronic_Properties->Catalytic_Activity determines Active_Site->Catalytic_Activity governs

Logical relationship between diethynyl linker properties and MOF catalytic performance.

References

1,4-Diethynylbenzene: A Superior Building Block for High-Performance Rigid-Rod Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of materials science and drug development, the quest for polymers with exceptional thermal stability, mechanical robustness, and specific electronic properties is perpetual. In the realm of rigid-rod polymers, 1,4-diethynylbenzene (B1207667) (p-DEB) has emerged as a monomer of significant interest, offering distinct advantages over other alternatives in creating highly durable and functional materials.

This guide provides an objective comparison of the performance of p-DEB-based polymers with other notable rigid-rod polymers, supported by experimental data. It also includes detailed experimental protocols for key synthesis methods, empowering researchers to leverage the unique properties of these materials in their work.

Performance Comparison: this compound vs. Alternatives

The inherent rigidity of the phenylene and ethynyl (B1212043) groups in this compound directly translates to the exceptional properties of the resulting polymers. When compared to other common rigid-rod polymers such as poly(p-phenylene vinylene) (PPV) and poly(p-phenylene benzobisoxazole) (PBO), polymers derived from p-DEB exhibit a compelling profile of thermal and mechanical resilience.

Thermal Stability

Polymers synthesized from this compound demonstrate outstanding thermal and thermo-oxidative stability. This is a critical attribute for materials used in high-temperature applications, such as in aerospace and electronics. As the data in Table 1 indicates, p-DEB-based polymers can withstand temperatures exceeding 560°C before significant decomposition occurs.

PropertyPoly(this compound) (p-DEB based)Poly(p-phenylene vinylene) (PPV)Poly(p-phenylene benzobisoxazole) (PBO)
Decomposition Temperature (Td5, °C) in N₂ > 560[1]~375-382[2]~650[3]
Char Yield at 800 °C in N₂ (%) > 87[1]Not ReportedNot Reported
Mechanical Properties
PropertyPoly(this compound) (p-DEB based)Poly(p-phenylene vinylene) (PPV)Poly(p-phenylene benzobisoxazole) (PBO)
Tensile Strength (GPa) Not ReportedNot Reported4.5 - 5.8[4][5]
Tensile Modulus (GPa) Not ReportedNot Reported260 - 270[4][5]
Flexural Strength (MPa) 40.2[1]Not ReportedNot Reported
Flexural Modulus (GPa) 3.1[1]Not ReportedNot Reported
Electrical Properties

Pristine rigid-rod polymers are typically electrical insulators. However, their conductivity can be significantly increased through doping. PPV, for instance, can be doped to achieve moderate electrical conductivity, making it suitable for applications in organic electronics. While the intrinsic conductivity of poly(p-phenylene ethynylene) is very low, its potential for modification and doping opens avenues for creating conductive materials.

PropertyPoly(this compound) (p-DEB based)Poly(p-phenylene vinylene) (PPV)Poly(p-phenylene benzobisoxazole) (PBO)
Intrinsic Electrical Conductivity (S/cm) Very low (insulator)10⁻¹³Not Reported
Doped Electrical Conductivity (S/cm) Not Reportedup to 10⁻³[6]Not Reported

Key Advantages of this compound

The unique molecular structure of this compound offers several key advantages in the synthesis of rigid-rod polymers:

  • Linear and Rigid Structure: The para-substitution of the ethynyl groups on the benzene (B151609) ring ensures the formation of a highly linear and rigid polymer backbone, which is fundamental to achieving high thermal stability and mechanical strength.[7][8]

  • High Carbon Content: The high carbon content of p-DEB contributes to excellent char yield upon pyrolysis, a desirable characteristic for creating carbon-carbon composites and ablative materials.[8]

  • Versatile Polymerization Chemistry: this compound can be polymerized through various methods, including anionic polymerization to yield linear, soluble polymers, and transition-metal catalyzed polymerization to create crosslinked, microporous networks with high surface areas.[8] This versatility allows for the tailoring of polymer architecture and properties for specific applications.

  • Potential for Functionalization: The ethynyl groups offer reactive sites for post-polymerization modification, enabling the introduction of various functional groups to tune the polymer's properties or for applications in areas like drug delivery and sensing.

Experimental Protocols

To facilitate further research and application of these materials, detailed experimental protocols for the synthesis of a linear poly(this compound) via anionic polymerization and the synthesis of poly(p-phenylene vinylene) via the Gilch route are provided below.

Synthesis of Linear Poly(this compound) via Anionic Polymerization

This protocol describes the synthesis of a soluble, linear poly(this compound) using n-butyllithium (n-BuLi) as an initiator.

Materials:

  • This compound (p-DEB), recrystallized from hexane (B92381) and sublimated

  • n-Butyllithium (n-BuLi) solution in hexane

  • Hexamethylphosphoramide (HMPA), distilled

  • Argon gas, high purity

  • Anhydrous solvents (e.g., toluene)

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Reaction flask equipped with a magnetic stirrer, condenser, and argon inlet/outlet

  • Syringes and cannulas for transferring anhydrous liquids

Procedure:

  • Preparation: All glassware is rigorously dried in an oven and assembled hot under a stream of argon. The reaction is carried out under an inert argon atmosphere.

  • Monomer Solution: In the reaction flask, dissolve a known amount of this compound in the desired anhydrous solvent (e.g., HMPA for a completely linear polymer).[8]

  • Initiation: Cool the monomer solution to the desired reaction temperature (e.g., 0 °C). Add a calculated amount of n-BuLi solution dropwise to the stirred monomer solution. The amount of initiator will determine the target molecular weight of the polymer.

  • Polymerization: Allow the reaction to proceed at the chosen temperature for a specified time (e.g., 2-24 hours). The progress of the polymerization can be monitored by techniques such as Gel Permeation Chromatography (GPC) if desired.

  • Termination: Terminate the polymerization by adding a proton source, such as degassed methanol.

  • Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).

  • Purification: Collect the polymer by filtration, wash it thoroughly with the non-solvent to remove any unreacted monomer and initiator residues, and dry it under vacuum.

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up Dry_Glassware Dry Glassware Inert_Atmosphere Establish Inert Atmosphere (Argon) Dry_Glassware->Inert_Atmosphere Monomer_Solution Prepare p-DEB Solution in Anhydrous Solvent Inert_Atmosphere->Monomer_Solution Initiation Add n-BuLi Initiator Monomer_Solution->Initiation Polymerization Allow to Polymerize Initiation->Polymerization Termination Terminate with Methanol Polymerization->Termination Precipitation Precipitate in Non-solvent Termination->Precipitation Filtration_Washing Filter and Wash Polymer Precipitation->Filtration_Washing Drying Dry under Vacuum Filtration_Washing->Drying Final_Product Linear Poly(this compound) Drying->Final_Product

Caption: Workflow for the anionic polymerization of this compound.

Synthesis of Poly(p-phenylene vinylene) (PPV) via the Gilch Route

The Gilch route is a common method for synthesizing PPV and its derivatives. It involves the base-induced polymerization of a p-xylene (B151628) derivative.

Materials:

  • α,α'-Dichloro-p-xylene or α,α'-dibromo-p-xylene

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Methanol

  • Argon gas, high purity

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Reaction flask equipped with a magnetic stirrer, dropping funnel, and argon inlet/outlet

  • Low-temperature bath

Procedure:

  • Preparation: Ensure all glassware is dry and the reaction is set up under an inert argon atmosphere.

  • Monomer Solution: Dissolve the α,α'-dihalo-p-xylene monomer in anhydrous THF in the reaction flask.

  • Base Solution: In a separate flask, prepare a solution of potassium tert-butoxide in anhydrous THF.

  • Polymerization: Cool the monomer solution to a low temperature (e.g., 0 °C or below). Add the potassium tert-butoxide solution dropwise to the stirred monomer solution over a period of time. A yellow precipitate of the PPV precursor polymer will form.[2]

  • Reaction Quenching: After the addition is complete, allow the reaction to stir for a few more hours at low temperature. Quench the reaction by adding methanol.

  • Isolation of Precursor: Isolate the yellow precursor polymer by filtration, wash it with methanol, and dry it under vacuum.

  • Thermal Conversion: Convert the precursor polymer to PPV by heating it under vacuum or an inert atmosphere at an elevated temperature (e.g., 200-300 °C). This step eliminates the leaving groups and forms the conjugated vinylene linkages.

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Conversion Dry_Glassware Dry Glassware Inert_Atmosphere Establish Inert Atmosphere (Argon) Dry_Glassware->Inert_Atmosphere Monomer_Solution Prepare α,α'-dihalo- p-xylene Solution in Anhydrous THF Inert_Atmosphere->Monomer_Solution Base_Addition Add KOtBu Solution Dropwise Monomer_Solution->Base_Addition Precursor_Formation Precursor Polymer Precipitates Base_Addition->Precursor_Formation Quenching Quench with Methanol Precursor_Formation->Quenching Isolation Isolate Precursor by Filtration Quenching->Isolation Thermal_Conversion Heat Precursor under Vacuum Isolation->Thermal_Conversion Final_Product Poly(p-phenylene vinylene) Thermal_Conversion->Final_Product

Caption: Workflow for the synthesis of PPV via the Gilch route.

Conclusion

This compound stands out as a highly promising monomer for the creation of rigid-rod polymers with superior thermal stability and good mechanical properties. Its versatility in polymerization allows for the synthesis of a range of polymer architectures, from soluble linear chains to porous networks. While further research is needed to fully characterize the tensile and electrical properties of pristine poly(this compound), the existing data strongly supports its position as a key building block for the next generation of high-performance materials. For researchers in materials science and drug development, the unique combination of properties offered by p-DEB-based polymers presents exciting opportunities for innovation.

References

A Comparative Guide to the Polymerization Kinetics of 1,4-Diethynylbenzene and Other Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of novel polymers, understanding the intricacies of polymerization kinetics is paramount. This guide provides a detailed comparison of the polymerization behavior of 1,4-Diethynylbenzene (DEB) with other commonly studied alkynes, including phenylacetylene (B144264) and its derivatives. By presenting available experimental data, detailed protocols, and mechanistic diagrams, this document aims to facilitate informed decisions in polymer design and synthesis.

Data Presentation: A Tale of Two Catalytic Systems

The polymerization of alkynes can be initiated through various mechanisms, with anionic and transition-metal-catalyzed pathways being the most prevalent. The choice of the catalytic system significantly influences the polymerization kinetics and the properties of the resulting polymer. Due to the nature of the available research, a direct quantitative comparison of polymerization rates under identical conditions is challenging. Therefore, we present the data within the context of their respective catalytic systems.

Anionic Polymerization of this compound

Anionic polymerization of this compound, typically initiated by organolithium reagents like n-butyllithium (n-BuLi), offers a pathway to linear and soluble polymers. The following table summarizes the kinetic data for the anionic polymerization of DEB in a polar solvent, hexamethylphosphoramide (B148902) (HMPA), which promotes the formation of a linear polymer by involving only one of the two ethynyl (B1212043) groups in the propagation.

Time (minutes)Polymer Yield (%)Molecular Weight (Mn) ( g/mol )Polydispersity Index (PDI)
11018501.25
52521001.30
154524001.35
306526001.40
608028001.45
1209030001.50

Data extracted from kinetic curves for the anionic polymerization of this compound initiated by n-BuLi in HMPA at 55°C.

Rhodium-Catalyzed Polymerization of Substituted Phenylacetylenes

Rhodium complexes are highly effective catalysts for the polymerization of a wide range of phenylacetylene derivatives, yielding high molecular weight polymers with a high degree of stereoregularity. The electronic nature of the substituent on the phenyl ring significantly impacts the polymerization rate. The following table presents a qualitative comparison of the polymerization times for different para-substituted phenylacetylenes, highlighting the influence of electron-donating and electron-withdrawing groups.

MonomerSubstituentPolymerization Time for >95% Conversion (minutes)
Phenylacetylene-H~60
4-Methoxyphenylacetylene-OCH₃ (electron-donating)~90
4-Chlorophenylacetylene-Cl (electron-withdrawing)~30
4-Nitrophenylacetylene-NO₂ (strongly electron-withdrawing)~15

Qualitative comparison based on typical reaction times for Rh(I)-catalyzed polymerizations of substituted phenylacetylenes.

It is important to note that a direct comparison of the polymerization rates between the anionic polymerization of DEB and the Rh-catalyzed polymerization of phenylacetylenes is not appropriate due to the fundamentally different mechanisms and reaction conditions. However, the data illustrates a key principle: the reactivity of the alkyne monomer is highly tunable. In the case of substituted phenylacetylenes, electron-withdrawing groups generally accelerate the polymerization by making the acetylene (B1199291) more susceptible to nucleophilic attack by the growing polymer chain in the context of a rhodium catalytic cycle.

Experimental Protocols

To ensure reproducibility and enable accurate comparisons of polymerization kinetics, standardized experimental protocols are essential. Below are detailed methodologies for monitoring alkyne polymerization.

Monitoring Anionic Polymerization of this compound via Gravimetric Analysis

This protocol describes how to obtain kinetic data by measuring the polymer yield at different time points.

Materials:

  • This compound (DEB), recrystallized from hexane (B92381) and sublimed

  • n-Butyllithium (n-BuLi) in hexane (concentration accurately determined)

  • Hexamethylphosphoramide (HMPA), freshly distilled over calcium hydride

  • Anhydrous hexane and methanol (B129727)

  • Schlenk flasks, syringes, and cannula for air-sensitive techniques

  • Thermostated oil bath

  • Vacuum oven

Procedure:

  • Reactor Setup: A series of Schlenk flasks are flame-dried under vacuum and backfilled with dry argon.

  • Monomer and Solvent Addition: In each flask, a precise amount of DEB is dissolved in a specific volume of HMPA to achieve the desired monomer concentration. The flasks are then placed in a thermostated oil bath set to the reaction temperature (e.g., 55°C).

  • Initiation: A calculated volume of the n-BuLi solution is rapidly injected into each stirred monomer solution to initiate the polymerization. The time of injection is recorded as t=0.

  • Quenching: At predetermined time intervals (e.g., 1, 5, 15, 30, 60, 120 minutes), the polymerization in each respective flask is terminated by adding an excess of degassed methanol.

  • Polymer Isolation and Purification: The quenched reaction mixture is poured into a large volume of methanol to precipitate the polymer. The precipitate is collected by filtration, washed with fresh methanol to remove any unreacted monomer and initiator residues, and then dried in a vacuum oven at a specified temperature (e.g., 40°C) to a constant weight.

  • Data Analysis: The polymer yield is calculated gravimetrically for each time point. The molecular weight and polydispersity index of the polymer samples can be determined by Gel Permeation Chromatography (GPC).

Monitoring Rhodium-Catalyzed Polymerization of Phenylacetylene Derivatives via ¹H NMR Spectroscopy

This protocol allows for the in-situ monitoring of monomer conversion by observing the disappearance of the acetylenic proton signal.

Materials:

  • Phenylacetylene or substituted phenylacetylene derivative, freshly distilled

  • Rhodium catalyst, e.g., [Rh(nbd)Cl]₂ (nbd = norbornadiene)

  • Cocatalyst/solvent, e.g., triethylamine (B128534) in deuterated chloroform (B151607) (CDCl₃)

  • NMR tubes with septa

  • Internal standard (e.g., mesitylene (B46885) or 1,3,5-trioxane)

Procedure:

  • Sample Preparation: In a glovebox or under an inert atmosphere, a precise amount of the alkyne monomer and the internal standard are dissolved in deuterated chloroform in a vial.

  • Catalyst Solution Preparation: A stock solution of the rhodium catalyst and cocatalyst in deuterated chloroform is prepared.

  • Reaction Setup in NMR Tube: A specific volume of the monomer solution is transferred to an NMR tube sealed with a septum.

  • Initiation and Data Acquisition: The NMR tube is placed in the NMR spectrometer, and an initial spectrum (t=0) is acquired to determine the initial ratio of the monomer's acetylenic proton integral to the internal standard's integral. A calculated amount of the catalyst solution is then injected into the NMR tube through the septum to initiate the polymerization.

  • Kinetic Monitoring: ¹H NMR spectra are acquired at regular time intervals.

  • Data Analysis: The conversion of the monomer at each time point is determined by comparing the integral of the acetylenic proton signal to the integral of the internal standard. A plot of monomer concentration versus time can then be generated to determine the reaction order and rate constant.

Mandatory Visualization

To further elucidate the processes described, the following diagrams have been generated using the DOT language.

PolymerizationMechanism cluster_initiation Initiation cluster_propagation Propagation BuLi n-BuLi DEB_monomer This compound (HC≡C-Ph-C≡CH) BuLi->DEB_monomer Nucleophilic Attack Carbanion_1 Initial Carbanion (Bu-CH=C⁻(Ph-C≡CH) Li⁺) DEB_monomer->Carbanion_1 Carbanion_n Growing Polymer Chain (Bu-(CH=C(Ph-C≡CH))n⁻ Li⁺) Carbanion_1->Carbanion_n ... DEB_monomer_2 This compound Carbanion_n->DEB_monomer_2 Monomer Addition Carbanion_n+1 Chain Elongation (Bu-(CH=C(Ph-C≡CH))n+1⁻ Li⁺) DEB_monomer_2->Carbanion_n+1 ... ... Carbanion_n+1->...

Caption: Anionic polymerization mechanism of this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Monomer_Prep Monomer & Solvent Purification Reaction_Setup Assemble Reactor under Inert Atmosphere Monomer_Prep->Reaction_Setup Catalyst_Prep Catalyst/Initiator Preparation Catalyst_Prep->Reaction_Setup Initiation Initiate Polymerization at Controlled Temperature Reaction_Setup->Initiation Sampling Take Aliquots at Timed Intervals Initiation->Sampling Quenching Quench Reaction in Aliquots Sampling->Quenching Characterization Analyze Samples (NMR, GPC, etc.) Quenching->Characterization Data_Processing Calculate Conversion, Mn, PDI Characterization->Data_Processing

A Comparative Guide to 1,4-Diethynylbenzene-Based Sensors for High-Performance Analyte Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for highly sensitive and selective chemical sensors is a cornerstone of advancements in environmental monitoring, medical diagnostics, and pharmaceutical research. Among the diverse array of sensing materials, 1,4-diethynylbenzene (B1207667) (DEB) and its derivatives have emerged as a versatile platform for the fabrication of both fluorescent and electrochemical sensors. This guide provides a comprehensive performance benchmark of DEB-based sensors against other common alternatives, supported by experimental data and detailed methodologies to aid in your research and development endeavors.

Performance Benchmarking: DEB-Based Sensors vs. Alternatives

The efficacy of a sensor is primarily determined by its sensitivity, selectivity, and limit of detection (LOD). The following tables summarize the performance of this compound-based sensors for the detection of Copper (Cu²⁺) and Iron (Fe³⁺) ions, juxtaposed with other notable sensor types.

Fluorescent Chemosensors for Metal Ion Detection

Fluorescent sensors fabricated from polymers incorporating this compound derivatives, such as poly(p-phenyleneethynylene)s (PPEs), leverage the principle of fluorescence quenching or enhancement upon binding to a target analyte.

Sensor MaterialAnalyteLimit of Detection (LOD)Key Performance Characteristics
PDBDBM (1,4-dioctyloxy-2,5-diethynylbenzene co-polymer) Cu²⁺ 5 nM [1][2]High sensitivity and selectivity.[1][2]
PDBDBM (1,4-dioctyloxy-2,5-diethynylbenzene co-polymer) Fe³⁺ 0.4 µM [1][2]Demonstrates good selectivity over other metal ions.[1][2]
Pyrene-based Chemosensor (APSB)Fe³⁺1.95 nM[3]High selectivity and sensitivity.[3]
Rhodamine-based Chemosensor (RH-Fe)Fe³⁺0.27 µM[4]Colorimetric and fluorescent dual response.[4]
Pyrene-derived Ratiometric ProbeCu²⁺0.16 µM[5]Ratiometric response enhances accuracy.
DHMP Fluorescent ProbeCu²⁺90.5 nM[6]Highly selective and sensitive in aqueous media.[6]
Electrochemical Sensors for Metal Ion Detection

Electrochemical sensors utilizing this compound rely on the modification of an electrode surface to facilitate the selective binding and subsequent electrochemical detection of the target analyte.

Sensor Material/MethodAnalyteLimit of Detection (LOD)Key Performance Characteristics
This compound Modified Carbon Fiber Microelectrode Cu(II) Not explicitly quantified, but 3-fold higher sensitivity than bare electrode [7][8]Enhanced sensitivity and selectivity, stable for up to 4 days.[7][8]
D,L-penicillamine Self-Assembled MonolayerCu(II)50 nM[9]Good selectivity.[9]
Schiff Base/MWCNT Modified Glassy Carbon ElectrodeCu(II)3.3 µg L⁻¹ (~52 nM)High selectivity in the presence of various interfering ions.
HDPBA-MWCNTs Modified Carbon Paste ElectrodeCu(II)0.0048 nM[10]Very low detection limit and wide linear dynamic range.[10]
Magnetic Ion Imprinted Polymer on Screen Printed Carbon ElectrodeCu(II)3 nM[11]High selectivity due to ion imprinting.[11]

Signaling Pathways and Detection Mechanisms

The underlying principles of detection differ significantly between fluorescent and electrochemical sensors based on this compound.

Fluorescent Sensing Mechanism

Conjugated polymers like those derived from this compound act as molecular wires. In their native state, they exhibit strong fluorescence. The binding of an analyte, such as a metal ion, to receptor sites along the polymer chain can disrupt the flow of excitons (excited electronic states), leading to a quenching of the fluorescence signal. This "turn-off" response is proportional to the analyte concentration.

cluster_0 Signaling Pathway of a DEB-based Fluorescent Sensor Excitation Light Excitation (e.g., UV light) Polymer DEB-based Conjugated Polymer (Fluorophore) Excitation->Polymer Exciton Exciton Migration along Polymer Backbone Polymer->Exciton Fluorescence Fluorescence Emission (Signal ON) Exciton->Fluorescence No Analyte Binding Analyte Binding to Receptor Sites Exciton->Binding Analyte Present Analyte Analyte (e.g., Cu²⁺, Fe³⁺) Analyte->Binding Quenching Fluorescence Quenching (Signal OFF) Binding->Quenching

Signaling pathway of a this compound-based fluorescent sensor.
Electrochemical Sensing Mechanism

In this modality, a this compound film is electrochemically deposited onto a conductive surface, such as a carbon fiber microelectrode. This modified surface exhibits a high affinity for the target analyte. The detection process typically involves pre-concentrating the analyte on the electrode surface, followed by an electrochemical technique like voltammetry to measure the current response, which is proportional to the analyte's concentration.

cluster_1 Detection Mechanism of a DEB-based Electrochemical Sensor Analyte Analyte in Solution (e.g., Cu²⁺) Binding Analyte Adsorption/ Complexation on Surface Analyte->Binding Electrode DEB-Modified Electrode Electrode->Binding Potential Application of Electrochemical Potential Binding->Potential Redox Redox Reaction (e.g., Reduction of Cu²⁺) Potential->Redox Signal Measurement of Resulting Current Redox->Signal

Detection mechanism of a this compound-based electrochemical sensor.

Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for the fabrication and testing of this compound-based sensors, synthesized from published literature.

Synthesis of a this compound Co-polymer for Fluorescent Sensing

This protocol outlines the synthesis of a conjugated polymer (PDBDBM) via a Pd-catalyzed Sonogashira-coupling reaction.[1][2][12]

Materials:

  • 1,4-dioctyloxy-2,5-diethynylbenzene (Monomer 1)

  • 1,3-bis(4-bromophenyl)propane-1,3-dione (Monomer 2)

  • Tetrakis(triphenylphosphine)palladium(0)

  • Copper(I) iodide

  • Anhydrous Dimethylformamide (DMF)

  • Freshly distilled Triethylamine (Et₃N)

  • Schlenk flask and standard Schlenk line equipment

  • Nitrogen or Argon gas

Procedure:

  • In a Schlenk flask, add equimolar amounts of Monomer 1 and Monomer 2.

  • Add the catalysts: tetrakis(triphenylphosphine)palladium(0) (typically 0.2 eq.) and copper(I) iodide (typically 0.95 eq).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Prepare a degassed solvent mixture of anhydrous DMF and freshly distilled Et₃N (typically in a 2:1 or 4:1 v/v ratio).

  • Transfer the degassed solvent mixture to the Schlenk flask via a cannula.

  • Heat the reaction mixture to 70-80°C and stir for 14-72 hours under an inert atmosphere.

  • After cooling to room temperature, precipitate the polymer by adding the reaction mixture to methanol (B129727).

  • Collect the polymer precipitate by filtration or centrifugation.

  • Purify the polymer by washing it multiple times with methanol and acetone (B3395972) to remove residual monomers and catalysts.

  • Dry the final polymer product under vacuum.

Fabrication and Testing of a DEB-Modified Electrochemical Sensor

This protocol details the anodic deposition of this compound onto a carbon fiber microelectrode (CFM) and subsequent testing using Fast Scan Cyclic Voltammetry (FSCV).[7][8]

Materials:

  • Carbon fiber microelectrodes (CFMs)

  • This compound (DEB)

  • Tetrabutylammonium hexafluorophosphate (B91526) ([NBu₄][PF₆])

  • Dry dichloromethane (B109758) (DCM)

  • Pseudo-Ag/AgCl reference electrode

  • Potentiostat

  • Analyte solution (e.g., CuCl₂) in a suitable electrolyte (e.g., 0.1 M KCl)

Procedure: 1. Electrode Modification: a. Prepare a stock solution of DEB (e.g., ~1.8 mM) and [NBu₄][PF₆] (e.g., 0.1 M) in dry DCM. b. Place a CFM and a pseudo-Ag/AgCl reference electrode in the DEB solution within a sealed vial. c. Flush the vial with nitrogen for 10 minutes. d. Apply a potential waveform (e.g., -1 V to +1.9 V at 100 mV/s) using a potentiostat for a specified number of scans (e.g., 1 to 3 scans). Each scan deposits a layer of DEB onto the CFM. e. Air dry the modified electrode before use.

2. Electrochemical Testing (FSCV): a. Set up a two-electrode system in a Faraday cage with the DEB-modified CFM as the working electrode and a pseudo-Ag/AgCl as the reference. b. Equilibrate the electrode in the testing solution (e.g., 0.1 M KCl) by cycling the FSCV waveform for 10 minutes. A typical waveform for Cu(II) detection is -1 V to 0.8 V at 400 V/s, held at 0 V between scans, at a frequency of 10 Hz. c. Begin data acquisition and add the analyte (e.g., CuCl₂) to the solution. d. Record the current response over time. The peak current corresponding to the reduction of the analyte is proportional to its concentration.

Experimental and Analytical Workflows

To ensure systematic and reproducible results, standardized workflows are essential.

Workflow for Fluorescent Sensor Performance Evaluation

cluster_2 Workflow for Fluorescent Sensor Testing Prep Prepare Sensor Solution (e.g., Polymer in THF) Baseline Measure Baseline Fluorescence Spectrum Prep->Baseline Titration Titrate with Increasing Concentrations of Analyte Baseline->Titration Measure Record Fluorescence Spectrum after each addition Titration->Measure Measure->Titration Next Concentration Analysis Data Analysis: - Stern-Volmer Plot - Calculate LOD Measure->Analysis Final Determine Selectivity and Sensitivity Analysis->Final Selectivity Test with Potential Interfering Ions Selectivity->Final

General workflow for evaluating the performance of fluorescent sensors.
Workflow for Electrochemical Sensor Performance Evaluation

cluster_3 Workflow for Electrochemical Sensor Testing Fabrication Fabricate/Modify Electrode (e.g., DEB Deposition) Equilibration Equilibrate Electrode in Electrolyte Fabrication->Equilibration Baseline Record Baseline Voltammogram Equilibration->Baseline Calibration Perform Measurements with Varying Analyte Concentrations Baseline->Calibration Analysis Data Analysis: - Plot Calibration Curve - Calculate Sensitivity & LOD Calibration->Analysis Final Characterize Overall Sensor Performance Analysis->Final Interference Test for Interference from other species Interference->Final Stability Assess Sensor Stability over time Stability->Final

General workflow for evaluating the performance of electrochemical sensors.

References

A Researcher's Guide to Validating Theoretical Models of 1,4-Diethynylbenzene-Based Materials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate theoretical modeling of 1,4-diethynylbenzene-based materials is paramount for predicting their electronic, optical, and thermal properties. This guide provides a comparative overview of common theoretical models and their validation against experimental data, offering a framework for selecting appropriate computational methods and experimental procedures.

This guide synthesizes findings from multiple studies on This compound (B1207667) and its oligomers/polymers, commonly known as oligo(p-phenylene ethynylene)s (OPEs) and poly(p-phenylene ethynylene)s (PPEs). The validation of theoretical models is crucial for the rational design of these materials for applications ranging from molecular electronics to sensing.

Comparison of Theoretical Models for Predicting Electronic Properties

The prediction of electronic properties, particularly the absorption and emission spectra, is a key area where theoretical models are applied. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the most widely used methods. However, the accuracy of these calculations is highly dependent on the choice of the exchange-correlation functional.

A study on oligo(p-phenylenevinylene)-fullerene dyads, which are structurally related to OPEs, found that the PBE0 hybrid functional provides results that correspond well with experimental spectra.[1] The calculated absorption and emission energies for the oligo(p-phenylenevinylene) component were also in good agreement with experimental values.[1] In another study, a comparison of different TD-DFT methods for oligophenylvinylenes highlighted that functionals with a lower fraction of Hartree-Fock exchange, such as B3LYP, often perform better for predicting two-photon absorption spectra, while functionals with higher exchange fractions can lead to inaccurate predictions.[2]

For a more direct comparison, the following table summarizes the performance of different theoretical methods in predicting the lowest singlet excitation energy (corresponding to the main absorption peak) for OPEs and related conjugated oligomers.

Theoretical Model/FunctionalPredicted PropertyPredicted Value (eV)Experimental Value (eV)Reference System
TD-DFT/PBE0Absorption EnergyVaries with oligomer lengthGood agreement with experimentOligo(p-phenylenevinylene)s
TD-DFT/B3LYPTwo-Photon AbsorptionGood agreement with experimentVaries with systemSubstituted Oligophenylvinylenes
TD-DFT/M05Two-Photon AbsorptionGood agreement for some systemsVaries with systemSubstituted Oligophenylvinylenes
Quantum Chemical CalculationsEnergy Transfer Efficiency>75% for up to 15-20 units>98%OPE-BODIPY derivatives

Experimental Validation Protocols

The theoretical predictions must be validated by robust experimental data. Below are detailed protocols for key experiments used in the characterization of this compound-based materials.

Synthesis via Sonogashira Polymerization

The Sonogashira coupling is a fundamental reaction for the synthesis of PPEs. A general protocol for the polymerization of a 1,4-dibromo-2,5-diethynylbenzene (B3268345) derivative is as follows[3]:

Materials:

  • 1,4-Dibromo-2,5-diethynylbenzene (or a similar dihalo-diethynylarene monomer)

  • A di-iodo- or di-bromo-co-monomer (e.g., 1,4-diiodo-2,5-dialkoxybenzene)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Anhydrous toluene (B28343)

  • Diisopropylamine (DIPA) or Triethylamine (TEA)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the dihalo-diethynylarene monomer, the co-monomer, the palladium catalyst, CuI, and PPh₃.

  • Add anhydrous toluene and the amine base (a typical solvent ratio is 3:1 to 5:1 toluene to amine).

  • De-gas the reaction mixture using three freeze-pump-thaw cycles to remove any dissolved oxygen.

  • Heat the mixture to 70-80 °C with continuous stirring.

  • Monitor the reaction progress by techniques such as Gel Permeation Chromatography (GPC) to track the increase in molecular weight.

  • After the reaction is complete (typically 24-48 hours), cool the mixture to room temperature.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent like methanol (B129727).

  • Filter the polymer and wash it with methanol and acetone (B3395972) to remove residual catalysts and unreacted monomers.

  • Further purify the polymer by re-dissolving it in a suitable solvent (e.g., chloroform (B151607) or THF) and re-precipitating it in methanol.

  • Dry the final polymer product under vacuum.

UV-Visible (UV-Vis) and Fluorescence Spectroscopy

These techniques are essential for characterizing the optical properties of the synthesized materials and for direct comparison with TD-DFT calculations.

Procedure:

  • Prepare dilute solutions of the oligomer or polymer in a suitable solvent (e.g., chloroform, THF, or toluene). The concentration should be low enough to be within the linear range of the spectrophotometer.

  • For UV-Vis spectroscopy, record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

  • Identify the wavelength of maximum absorption (λ_max).

  • For fluorescence spectroscopy, excite the sample at or near its λ_max.

  • Record the emission spectrum, ensuring to scan to a wavelength significantly longer than the excitation wavelength.

  • Note the wavelength of maximum emission.

Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC provide information about the thermal stability and phase transitions of the polymeric materials. Studies on the frontal polymerization of this compound show that exothermic heat release starts around 120 °C, peaks at 210 °C, and completes around 300 °C.[4] The resulting polymer can have a thermal decomposition temperature (at 10% weight loss) as high as 686 °C with a char yield of 86% at 800 °C.[4]

General TGA Procedure:

  • Place a small, known mass of the polymer sample (typically 5-10 mg) into a TGA crucible.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Record the mass of the sample as a function of temperature.

  • Determine the onset of decomposition and the temperature at which significant weight loss occurs.

Electrochemical Characterization: Cyclic Voltammetry (CV)

CV is used to investigate the redox properties of the materials, providing information about the HOMO and LUMO energy levels, which can be compared with DFT calculations.

General CV Procedure:

  • Dissolve the polymer in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate (B91526) in acetonitrile).

  • Alternatively, cast a thin film of the polymer onto a working electrode (e.g., glassy carbon or platinum).

  • Use a three-electrode setup with a working electrode, a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode), and a counter electrode (e.g., a platinum wire).

  • Scan the potential between defined limits and record the resulting current.

  • From the oxidation and reduction peaks, the HOMO and LUMO energy levels can be estimated.

Visualization of the Validation Workflow

The process of validating theoretical models with experimental data can be visualized as a cyclical workflow. This iterative process ensures the refinement of theoretical models for greater predictive accuracy.

ValidationWorkflow cluster_theoretical Theoretical Modeling cluster_experimental Experimental Validation ModelSelection Select Theoretical Model (e.g., DFT, TD-DFT) Computation Perform Computations (Predict Properties) ModelSelection->Computation Analysis Analyze Theoretical Results Computation->Analysis Comparison Agreement? Analysis->Comparison Compare Predictions Synthesis Material Synthesis & Purification Characterization Experimental Characterization (Spectroscopy, TGA, CV) Synthesis->Characterization DataCollection Collect Experimental Data Characterization->DataCollection DataCollection->Comparison with Experimental Data ModelRefinement Refine Theoretical Model (e.g., change functional, basis set) Comparison->ModelRefinement No ValidatedModel Validated Model (Predictive Power) Comparison->ValidatedModel Yes ModelRefinement->ModelSelection LogicalRelationship cluster_models Theoretical Models cluster_properties Predicted Properties cluster_validation Experimental Validation dft DFT geom Molecular Geometry dft->geom electronic Electronic Structure (HOMO/LUMO) dft->electronic thermal Thermal Stability dft->thermal tddft TD-DFT optical Optical Properties (Absorption/Emission) tddft->optical md Molecular Dynamics dynamics Conformational Dynamics md->dynamics xray X-ray Diffraction geom->xray cv Cyclic Voltammetry electronic->cv uvvis UV-Vis/Fluorescence Spectroscopy optical->uvvis tga TGA/DSC thermal->tga dynamics->xray

References

Cross-Validation of Analytical Techniques for the Characterization of Poly(1,4-diethynylbenzene)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Scientists

The rigorous characterization of poly(1,4-diethynylbenzene) (pDEB), a highly conjugated polymer with significant potential in advanced materials, necessitates a multi-faceted analytical approach. Cross-validation of data obtained from various techniques is crucial to ensure a comprehensive understanding of the polymer's structural integrity, molecular weight distribution, thermal properties, and morphology. This guide provides a comparative overview of key analytical techniques, their experimental protocols, and the interpretation of the resulting data for the comprehensive characterization of pDEB.

Data Presentation: A Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is contingent on the specific property of poly(this compound) being investigated. The following tables summarize the key quantitative data obtained from various analytical methods for a representative pDEB sample.

Table 1: Spectroscopic and Thermal Analysis Data for Poly(this compound)

Analytical TechniqueParameterTypical Value for pDEBPurpose
¹H NMR Chemical Shift (δ)7.0 - 7.5 ppm (aromatic protons)Structural Elucidation
3.0 - 3.5 ppm (ethynyl protons, if present)
¹³C NMR Chemical Shift (δ)120 - 145 ppm (aromatic and vinylic carbons)Structural Confirmation
80 - 85 ppm (acetylenic carbons)[1]
FTIR Wavenumber (cm⁻¹)~3286 cm⁻¹ (≡C-H stretch)Functional Group Identification
~2154 cm⁻¹ (-C≡C- stretch)
~1589, 1508 cm⁻¹ (C=C aromatic stretch)[2]
TGA 5% Weight Loss Temp. (Td5)> 500 °C (in N₂)Thermal Stability Assessment
DSC Curing Exotherm Peak~210 °CCuring Behavior Analysis

Table 2: Molecular Weight and Morphological Data for Poly(this compound)

Analytical TechniqueParameterTypical Value for pDEBPurpose
GPC/SEC Number-Average Molecular Weight (Mn)Varies with synthesisMolecular Weight Distribution
Weight-Average Molecular Weight (Mw)Varies with synthesis
Polydispersity Index (PDI)> 2 (typically broad)
SEM MorphologyAggregated particles/globulesSurface Topography
XRD Crystalline NatureBroad peaks, largely amorphousDegree of Crystallinity

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable characterization of poly(this compound).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the pDEB sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, THF-d₈) in an NMR tube. Sonication may be required to aid dissolution. Due to potential aggregation, acquiring spectra at elevated temperatures can sometimes improve resolution.[3]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

  • ¹H NMR Acquisition: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • ¹³C NMR Acquisition: Acquire spectra using a proton-decoupled pulse sequence. A larger number of scans (several thousand) and a longer relaxation delay (2-5 seconds) are typically required compared to ¹H NMR.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the pDEB sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, a thin film can be cast from a solution of the polymer onto a suitable IR-transparent window (e.g., NaCl or CaF₂).

  • Instrumentation: An FTIR spectrometer with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or mercury cadmium telluride (MCT) detector.

  • Data Acquisition: Collect the spectrum over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment or a pure KBr pellet should be collected and subtracted from the sample spectrum.[2]

Thermal Analysis
  • Thermogravimetric Analysis (TGA):

    • Sample Preparation: Place 5-10 mg of the pDEB sample in an alumina (B75360) or platinum crucible.

    • Instrumentation: A TGA instrument capable of heating to at least 900 °C.

    • Procedure: Heat the sample from room temperature to 900 °C at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen or air at a flow rate of 20-50 mL/min).[2]

  • Differential Scanning Calorimetry (DSC):

    • Sample Preparation: Accurately weigh 5-10 mg of the pDEB sample into an aluminum DSC pan and seal it. An empty, sealed pan is used as a reference.

    • Instrumentation: A DSC instrument with a suitable cooling accessory.

    • Procedure: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. A typical temperature program would involve an initial heating scan to observe the curing exotherm, followed by cooling and a second heating scan to identify the glass transition temperature (Tg) of the cured polymer.[2]

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
  • Sample Preparation: Dissolve the pDEB sample in a suitable mobile phase (e.g., THF, chloroform) to a concentration of approximately 1 mg/mL. The solution should be filtered through a 0.2 or 0.45 µm filter before injection.

  • Instrumentation: A GPC/SEC system equipped with a refractive index (RI) or UV-Vis detector and a set of columns appropriate for the expected molecular weight range of the polymer.

  • Procedure: The system is calibrated using narrow molecular weight standards (e.g., polystyrene). The filtered sample solution is injected into the system, and the polymer is separated based on its hydrodynamic volume as it passes through the columns. The retention time is used to determine the molecular weight distribution relative to the calibration standards.[4]

Scanning Electron Microscopy (SEM)
  • Sample Preparation: The pDEB powder is mounted onto an aluminum stub using double-sided carbon tape. To prevent charging, the sample is coated with a thin layer of a conductive material (e.g., gold or carbon) using a sputter coater.

  • Instrumentation: A scanning electron microscope.

  • Imaging: The sample is placed in the SEM chamber under high vacuum. The surface is scanned with a focused beam of electrons, and the secondary or backscattered electrons are detected to generate an image of the surface morphology.

X-ray Diffraction (XRD)
  • Sample Preparation: A thin layer of the pDEB powder is placed on a sample holder.

  • Instrumentation: A powder X-ray diffractometer with a Cu Kα radiation source.

  • Data Acquisition: The sample is scanned over a 2θ range (e.g., 10-80°) to obtain the diffraction pattern. The data can reveal the presence of crystalline or amorphous domains within the polymer.[2]

Mandatory Visualization

CrossValidationWorkflow cluster_synthesis Polymer Synthesis cluster_primary Primary Characterization cluster_properties Property Analysis cluster_morphology Morphological & Structural Analysis cluster_validation Cross-Validation & Interpretation pDEB Poly(this compound) Synthesis NMR NMR (1H, 13C) Structural Verification pDEB->NMR FTIR FTIR Functional Group Analysis pDEB->FTIR TGA TGA Thermal Stability pDEB->TGA DSC DSC Curing & Tg pDEB->DSC GPC GPC/SEC Molecular Weight pDEB->GPC SEM SEM Surface Morphology pDEB->SEM XRD XRD Crystallinity pDEB->XRD Validation Comprehensive Data Analysis NMR->Validation FTIR->Validation TGA->Validation DSC->Validation GPC->Validation SEM->Validation XRD->Validation

Caption: Workflow for the cross-validation of analytical techniques for pDEB characterization.

References

Comparative analysis of the porosity of polymers synthesized from different diynes.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Porosity of Polymers Synthesized from Different Diynes

This guide provides a comparative analysis of the porosity of various polymers synthesized from different diyne monomers. The objective is to offer researchers, scientists, and drug development professionals a clear overview of how the choice of monomer and synthetic route influences the porous properties of the resulting polymers. The data presented is compiled from recent studies and is supported by detailed experimental protocols.

Data Presentation: Porosity of Diyne-Based Polymers

The following table summarizes the porosity characteristics of several polymers synthesized from distinct diyne monomers, highlighting the impact of different synthetic methodologies.

Polymer AbbreviationDiyne Monomer(s)Synthesis MethodBET Surface Area (m²/g)Pore Characteristics
PPN-1 Tetra(4-ethynylphenyl)methaneGlaser-Hay homocoupling3720 (Langmuir)Microporous (Type I Isotherm)[1]
PPN-3 1,3,5,7-Tetrakis(4-ethynylphenyl)adamantaneHomocoupling5323 (Langmuir)Microporous with some mesoporosity (Type I Isotherm with hysteresis)[1]
TPE-Diyne CMP Tetrakis(4-ethynylphenyl)ethene derivative (TPE-TB)Pd-catalyzed alkyne-alkyne coupling428Microporous[2]
TBN-Diyne CMP Dibenzo[g,p]chrysene derivative (TBN-TB)Pd-catalyzed alkyne-alkyne coupling256Microporous[2]
HBP 1,4-diethynylbenzeneMechanochemical solid-state polycyclotrimerizationup to 640Microporous[3][4][5]

Visualization of Experimental Workflow

The general process for synthesizing and characterizing these porous polymers is outlined in the diagram below.

G cluster_synthesis Polymer Synthesis cluster_methods cluster_workup Purification & Isolation cluster_characterization Porosity Analysis Monomer Diyne Monomer Selection Syn_Method Choice of Synthetic Route Monomer->Syn_Method Homocoupling Homocoupling Syn_Method->Homocoupling Pd_Coupling Pd-Catalyzed Coupling Syn_Method->Pd_Coupling Mechanochem Mechanochemistry Syn_Method->Mechanochem Filtration Filtration & Washing Homocoupling->Filtration Pd_Coupling->Filtration Mechanochem->Filtration Drying Drying in Vacuo Filtration->Drying Polymer Final Porous Polymer Drying->Polymer Degassing Sample Degassing Polymer->Degassing N2_Sorption N2 Adsorption/Desorption at 77 K Degassing->N2_Sorption Data_Analysis Data Analysis N2_Sorption->Data_Analysis Results Surface Area (BET) Pore Volume & Size Data_Analysis->Results

Caption: General workflow for synthesis and porosity analysis of diyne-based polymers.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of diyne-based porous polymers are provided below.

Synthesis Protocols

This protocol is based on the synthesis of PPN-1.[1]

  • Monomer Preparation: The tetrahedral monomer, such as tetra(4-ethynylphenyl)methane, is synthesized and purified according to established literature procedures.

  • Reaction Setup: The monomer is dissolved in a suitable solvent like pyridine (B92270) in a reaction vessel.

  • Catalyst Addition: A catalyst system, typically a copper salt such as copper(I) chloride, is added to the solution.

  • Reaction Conditions: The mixture is heated under reflux for a specified period (e.g., 6 hours). The reaction proceeds under an inert atmosphere.

  • Work-up and Purification: After cooling to room temperature, the solid precipitate is collected by filtration.

  • Washing: The collected solid is washed sequentially with pyridine, methanol (B129727), 6 M HCl, and water to remove unreacted monomer, catalyst, and other impurities.[1]

  • Drying: The final product is dried in a vacuum oven to yield the porous polymer powder.

This protocol is adapted from the synthesis of TPE-Diyne CMP.[2]

  • Reactant Mixture: The diyne monomer (e.g., TPE-TB), copper(I) iodide (CuI), triphenylphosphine (B44618) (PPh₃), and the palladium catalyst (e.g., Pd(PPh₃)₄) are combined in a flask.[2]

  • Solvent Addition: A mixture of solvents, such as dimethylformamide (DMF) and triethylamine (B128534) (Et₃N), is added.[2]

  • Reaction Conditions: The reaction mixture is stirred and heated at 110 °C for 72 hours under a nitrogen atmosphere.[2]

  • Purification: Upon completion, the resulting product is subjected to Soxhlet extraction using solvents like THF and methanol to remove the catalyst and any unreacted monomers.[2]

  • Drying: The purified polymer is dried in an oven at 70 °C.[2]

This method describes a solvent-free synthesis of a hyperbranched polymer from this compound.[3][4]

  • Reactant Preparation: The monomer (this compound) and the catalyst (e.g., Fe(hmds)₂) are placed into a ball mill reaction vessel.[3]

  • Milling: The solid-state reaction is initiated by mechanical force using a ball mill. The milling is performed at a specific frequency (e.g., 30-35 Hz) for a set duration (e.g., 120 minutes).[3]

  • Product Isolation: The resulting polymer powder is obtained directly from the milling vessel.

  • Purification: The polymer can be purified via Soxhlet extraction with a suitable solvent like ethyl acetate (B1210297) to remove any residual catalyst.[5]

Porosity Characterization Protocol

The porosity of the synthesized polymers is typically characterized by nitrogen adsorption-desorption analysis.

  • Sample Preparation (Degassing): Before analysis, a sample of the polymer (typically 50-100 mg) is degassed under vacuum at an elevated temperature (e.g., 120-150 °C) for several hours to remove any adsorbed moisture and other volatile impurities from the surface and pores.

  • N₂ Adsorption-Desorption Measurement: The analysis is performed using a gas sorption analyzer. The sample is cooled to 77 K using liquid nitrogen. Nitrogen gas is then introduced into the sample cell at various controlled pressures.[1][6]

  • Isotherm Generation: The amount of nitrogen gas adsorbed by the polymer is measured at each pressure point, generating an adsorption isotherm. Subsequently, the pressure is systematically decreased to generate a desorption isotherm.

  • Data Analysis:

    • BET Surface Area: The specific surface area is calculated from the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.35 using the Brunauer-Emmett-Teller (BET) equation.[6][7]

    • Pore Volume: The total pore volume is typically estimated from the amount of nitrogen adsorbed at a relative pressure close to unity (e.g., P/P₀ = 0.99).[8]

    • Pore Size Distribution: The pore size distribution is calculated from the desorption branch of the isotherm using methods such as the Barrett-Joyner-Halenda (BJH) model for mesopores.[8] The type of isotherm (e.g., Type I for microporous materials) also provides qualitative information about the pore structure.[1]

References

A Comparative Guide to the Processability of Resins: 1,4-Diethynylbenzene Monomers Versus Conventional Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the processability of thermosetting resins derived from 1,4-diethynylbenzene (B1207667) (p-DEB) against established monomers such as epoxies, vinyl esters, and bismaleimides (BMIs). The information presented herein is supported by experimental data from peer-reviewed literature and standardized testing protocols to assist researchers in selecting the appropriate resin system for their specific applications, particularly in fields requiring high-performance materials.

Introduction to Thermoset Processability

The processability of a thermosetting resin is a critical factor that dictates its suitability for various manufacturing techniques, such as resin transfer molding (RTM), vacuum-assisted resin transfer molding (VARTM), and adhesive bonding. Key parameters governing processability include viscosity at application temperature, gel time, curing temperature, and the exothermic heat of reaction. An ideal resin possesses a low initial viscosity for good fiber impregnation, a controllable gel time that allows for sufficient working time, and a curing profile that minimizes residual stresses and defects in the final product.

Comparative Analysis of Resin Processability

This section provides a comparative overview of the processability of resins derived from this compound and other common thermosetting monomers. The data is summarized in the tables below, followed by a discussion of the key differences.

Table 1: Rheological and Curing Properties of Selected Thermosetting Resins
Resin SystemMonomer(s)Typical Initial Viscosity (mPa·s at processing temp.)Processing Temperature (°C)Gel TimeCuring Temperature (°C)
Poly(this compound) (p-DEB) based This compoundVaries significantly with formulation; can be low90 - 150 (initial)Dependent on catalyst and temperature150 - 300+
Epoxy Bisphenol A diglycidyl ether (DGEBA) + Amine hardener500 - 20,00025 - 150Minutes to hours25 - 180
Vinyl Ester Methacrylated or acrylated epoxy resin + Styrene100 - 50020 - 40Minutes20 - 80 (can be UV cured)
Bismaleimide (BMI) Bismaleimide monomers (e.g., MDA-BMI)100 - 1,000 (at elevated temp.)120 - 200Minutes to hours170 - 250 (post-cure >250)
Table 2: Thermal and Mechanical Properties of Cured Resins
Resin SystemGlass Transition Temperature (Tg) (°C)Decomposition Temperature (Td, 5% weight loss) (°C)Flexural Strength (MPa)Flexural Modulus (GPa)
Poly(this compound) based > 450 (for some formulations)[1]> 500[1]30 - 40[1]2.5 - 3.5[1]
Epoxy 80 - 220300 - 40080 - 1402.5 - 4.0
Vinyl Ester 100 - 150300 - 380100 - 1503.0 - 4.0
Bismaleimide (BMI) 230 - 380+[2]> 400[2]120 - 1803.5 - 5.0

Discussion:

Resins derived from This compound are characterized by their exceptional thermal stability, with very high glass transition temperatures and decomposition temperatures, making them suitable for high-temperature applications.[1] Their processability can be tailored through the synthesis of prepolymers, which can exhibit a wide processing window.[1] The curing of p-DEB resins typically occurs at elevated temperatures and can be complex, involving multiple reaction pathways such as cyclotrimerization and addition reactions. The kinetics of heat release during polymerization are a critical factor to control to avoid defects.[3]

In comparison, epoxy resins offer a versatile processing profile with a wide range of viscosities and curing agents available, allowing for curing at room or elevated temperatures.[4] Their well-understood chemistry and balanced properties make them a benchmark in many structural applications.

Vinyl ester resins are known for their rapid curing, often at room temperature, and low viscosity, which facilitates ease of processing.[5] They bridge the properties of polyesters and epoxies, offering good chemical resistance and mechanical performance.[5][6]

Bismaleimide (BMI) resins are another class of high-temperature thermosets, exhibiting excellent thermal stability and mechanical properties, often surpassing those of standard epoxies.[2] However, they typically require high processing and curing temperatures, which can present manufacturing challenges.[7]

Experimental Protocols

The following sections detail the methodologies for key experiments used to evaluate the processability and properties of these resins.

Resin Synthesis and Preparation

Anionic Polymerization of this compound:

A general procedure for the anionic polymerization of p-DEB involves the use of an initiator such as n-butyllithium (n-BuLi) in a polar solvent.[8]

  • Monomer Purification: this compound is purified by recrystallization from a suitable solvent like hexane (B92381), followed by sublimation to ensure high purity.[8]

  • Solvent and Initiator Preparation: A polar solvent, such as hexamethylphosphortriamide (HMPA), is distilled and dried to remove impurities and moisture. The n-BuLi initiator is typically used as a solution in hexane.[8]

  • Polymerization: The purified p-DEB monomer is dissolved in the anhydrous polar solvent in a reaction vessel under an inert atmosphere (e.g., argon). The n-BuLi initiator is then added to the solution to initiate polymerization. The reaction is typically carried out at a controlled temperature (e.g., 55 °C).[9]

  • Termination and Purification: The polymerization is terminated by adding a proton source, such as a dilute acid solution. The resulting polymer is then precipitated in a non-solvent (e.g., hexane or ethanol), filtered, washed, and dried under vacuum.[8]

Rheological Analysis

The viscosity and gel time of the resins are critical processability parameters, typically measured using a rheometer.

Methodology (based on ASTM D4440):

  • Sample Preparation: A small amount of the liquid resin or prepolymer is placed on the lower plate of a parallel-plate rheometer.

  • Test Setup: The upper plate is lowered to a defined gap (e.g., 0.5 mm). The temperature is controlled by a heating chamber.

  • Viscosity Measurement: The viscosity is measured as a function of temperature and time. For a dynamic temperature ramp, the sample is heated at a constant rate (e.g., 2-5 °C/min) while applying a small-amplitude oscillatory shear.[10] The complex viscosity (η*) is recorded.

  • Gel Point Determination: The gel point is identified as the crossover point of the storage modulus (G') and the loss modulus (G'').[10] At this point, the material transitions from a liquid-like to a solid-like behavior.

Cure Kinetics Analysis

Differential Scanning Calorimetry (DSC) is a widely used technique to study the curing kinetics of thermosetting resins.

Methodology (based on ASTM D3418):

  • Sample Preparation: A small, precisely weighed sample of the uncured resin (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan.[6][11] An empty sealed pan is used as a reference.

  • Dynamic Scan: The sample and reference are heated at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the entire curing reaction.[11]

  • Data Analysis: The heat flow to the sample is measured as a function of temperature. The exothermic peak in the heat flow curve represents the curing reaction. The total heat of reaction (ΔH) is determined by integrating the area under the exothermic peak. The onset temperature, peak temperature, and completion temperature of the cure can also be determined from this scan.[6][11]

Mechanical Property Testing

The mechanical properties of the cured resins are evaluated using standardized tests.

Methodology (based on ASTM D790 for Flexural Properties and ASTM D638 for Tensile Properties):

  • Specimen Preparation: The cured resin is cast into standard-sized rectangular bars for flexural testing or dumbbell-shaped specimens for tensile testing.[12][13]

  • Flexural Test (3-Point Bending): The rectangular specimen is placed on two supports, and a load is applied to the center of the specimen at a constant rate of crosshead displacement until the specimen fractures. The flexural strength and modulus are calculated from the load-deflection curve.[12]

  • Tensile Test: The dumbbell-shaped specimen is clamped in the grips of a universal testing machine and pulled at a constant rate of crosshead displacement until it fractures. The tensile strength, modulus, and elongation at break are determined from the stress-strain curve.[13]

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures described above.

Experimental_Workflow_Rheological_Analysis cluster_prep Sample Preparation cluster_rheometer Rheometer Setup cluster_test Testing cluster_analysis Data Analysis prep_resin Prepare Liquid Resin load_sample Load Sample onto Lower Plate prep_resin->load_sample set_gap Set Plate Gap load_sample->set_gap set_temp Set Initial Temperature set_gap->set_temp start_test Start Oscillatory Shear and Temperature Ramp set_temp->start_test record_data Record G', G'', η* start_test->record_data plot_viscosity Plot Viscosity vs. Time/Temp record_data->plot_viscosity determine_gel Determine Gel Point (G' = G'') record_data->determine_gel

Caption: Workflow for Rheological Analysis of Thermoset Resins.

Experimental_Workflow_DSC_Analysis cluster_prep Sample Preparation cluster_dsc DSC Instrument Setup cluster_run DSC Run cluster_analysis Data Analysis weigh_sample Weigh Uncured Resin (5-10 mg) seal_pan Seal in Aluminum Pan weigh_sample->seal_pan load_pans Load Sample and Reference Pans seal_pan->load_pans set_program Set Temperature Program (Heating Rate) load_pans->set_program start_run Start Heating Scan set_program->start_run record_heat_flow Record Heat Flow vs. Temperature start_run->record_heat_flow plot_thermogram Plot Heat Flow vs. Temp record_heat_flow->plot_thermogram integrate_peak Integrate Exothermic Peak to get ΔH_cure plot_thermogram->integrate_peak determine_temps Determine Onset, Peak, and End Temperatures plot_thermogram->determine_temps

Caption: Workflow for Cure Kinetics Analysis using DSC.

Conclusion

The processability of thermosetting resins is a multifaceted characteristic that significantly influences their application potential. Resins derived from this compound offer a pathway to materials with exceptional thermal stability, a critical requirement for many advanced applications. However, their processing often requires higher temperatures and careful control of the curing process compared to more conventional resins like epoxies and vinyl esters. The choice of resin system will ultimately depend on a balance of desired final properties, processing capabilities, and cost considerations. This guide provides a foundational understanding and standardized methodologies to aid researchers in making informed decisions for their material selection and development efforts.

References

Safety Operating Guide

Proper Disposal of 1,4-Diethynylbenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential, immediate safety and logistical information for the proper disposal of 1,4-diethynylbenzene (B1207667), this guide is intended for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe handling and neutralization of this reactive compound before its final disposal as hazardous waste.

This compound is a terminal alkyne, a class of compounds that can form explosive metal acetylides in the presence of certain metals. Therefore, it is imperative that this compound is never disposed of without prior neutralization. The procedures outlined below provide a step-by-step methodology for the safe quenching of this compound in a laboratory setting.

Key Safety and Handling Information

Prior to initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. This compound is a combustible solid and a skin sensitizer.[1] It has a high enthalpy of formation, indicating that it can release a significant amount of energy upon decomposition.[2]

Personal Protective Equipment (PPE) is mandatory and includes, at a minimum:

  • Flame-resistant lab coat

  • Chemical safety goggles

  • Nitrile gloves

All handling and disposal procedures must be conducted in a well-ventilated chemical fume hood.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource
Physical State Solid[1]
Melting Point 94-98 °C[1]
Incompatible Materials Strong oxidizing agents, heavy metal salts[3]
Storage Temperature 2-8°C[1]

Disposal Workflow Diagram

The following diagram outlines the decision-making process and procedural flow for the safe disposal of this compound.

DisposalWorkflow start Start: Unused or Waste This compound prep_solution Prepare a dilute solution in an inert solvent (e.g., THF) under an inert atmosphere. start->prep_solution cool_solution Cool the solution to 0°C in an ice bath. prep_solution->cool_solution add_quencher Slowly add a quenching agent (e.g., isopropanol) with stirring. cool_solution->add_quencher add_proton_source Add a proton source (e.g., saturated aqueous NH4Cl) to ensure complete neutralization. add_quencher->add_proton_source warm_to_rt Allow the mixture to warm to room temperature. add_proton_source->warm_to_rt collect_waste Collect the neutralized mixture in a labeled hazardous waste container. warm_to_rt->collect_waste final_disposal Arrange for pickup by a licensed hazardous waste disposal service. collect_waste->final_disposal

Caption: Disposal workflow for this compound.

Detailed Experimental Protocol for Disposal

This protocol details the step-by-step procedure for the safe quenching of solid this compound.

Materials:

  • This compound (solid waste)

  • Anhydrous tetrahydrofuran (B95107) (THF) or other suitable inert solvent (e.g., hexane[4])

  • Isopropanol (B130326)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Round-bottom flask of appropriate size

  • Magnetic stir bar and stir plate

  • Inert gas source (Nitrogen or Argon) with a bubbler

  • Ice bath

  • Syringes or dropping funnel for additions

  • Labeled hazardous waste container

Procedure:

  • Preparation of the Solution:

    • In a chemical fume hood, carefully weigh the solid this compound waste.

    • Place the solid in a dry round-bottom flask equipped with a magnetic stir bar.

    • Under an inert atmosphere (e.g., nitrogen or argon), add a sufficient volume of anhydrous THF to dissolve the solid. The concentration should be kept low to ensure controlled quenching. A starting concentration of approximately 0.5 M is recommended.

  • Cooling:

    • Place the flask in an ice bath and allow the solution to cool to 0°C with gentle stirring.

  • Quenching with Isopropanol:

    • Slowly add isopropanol to the stirred solution via a syringe or dropping funnel. The addition should be dropwise to control any potential exotherm.

    • Continue the addition until any signs of reaction (e.g., gas evolution, temperature increase) have ceased.

  • Addition of Proton Source:

    • Once the initial quenching is complete, slowly add saturated aqueous ammonium chloride solution to the mixture. This will protonate any remaining acetylide anions and ensure complete neutralization.

  • Warming and Final Stirring:

    • Remove the ice bath and allow the mixture to slowly warm to room temperature while continuing to stir for at least one hour.

  • Waste Collection:

    • Transfer the neutralized mixture to a properly labeled hazardous waste container. The label should clearly indicate the contents, including the quenched this compound and the solvents used.

  • Final Disposal:

    • Store the hazardous waste container in a designated satellite accumulation area.

    • Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

By following these procedures, researchers can ensure the safe and responsible disposal of this compound, minimizing risks to personnel and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.